2-Cyclohexylpiperidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-cyclohexylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h10-12H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXQKSGKSCAEIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90880671 | |
| Record name | 2-cyclohexylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56528-77-9 | |
| Record name | 2-Cyclohexylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56528-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclohexylpiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056528779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-cyclohexylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclohexylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.752 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
history of 2-cyclohexylpiperidine discovery
An In-depth Technical Guide to the History and Discovery of 2-Cyclohexylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a saturated heterocyclic amine, represents a foundational scaffold in medicinal chemistry. Its structural simplicity, featuring a cyclohexane ring appended to a piperidine moiety, belies a rich history intertwined with the evolution of synthetic organic chemistry and the pharmacological exploration of central nervous system (CNS) agents. This guide traces the historical trajectory of this compound, from its conceptual origins in early heterocycle synthesis to its place in the broader context of psychoactive drug discovery. We will examine the pioneering synthetic methodologies, the pivotal influence of related compounds like phencyclidine (PCP), and the subsequent structure-activity relationship (SAR) studies that have defined its relevance. This exploration offers valuable insights into the scientific process, demonstrating how fundamental chemical synthesis paves the way for profound pharmacological discovery.
The Genesis: Early Synthetic Approaches to Substituted Piperidines
The discovery of this compound was not a singular event driven by a therapeutic hypothesis, but rather an outcome of foundational research into the synthesis of saturated nitrogen heterocycles. The most direct and enduring method for its preparation is the catalytic hydrogenation of its aromatic precursor, 2-phenylpyridine. This transformation is a classic example of heterocycle saturation, a cornerstone of synthetic organic chemistry.
Catalytic Hydrogenation of 2-Phenylpyridine
The conversion of an aromatic pyridine ring to a saturated piperidine ring via hydrogenation is the most efficient route to this compound. This process involves the addition of hydrogen across the double bonds of the pyridine ring, leaving the adjacent phenyl (soon to be cyclohexyl) ring to be reduced in the same process. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, has historically been a highly effective catalyst for this type of reduction, particularly under acidic conditions which enhance the catalyst's activity.[1] The hydrogenation of substituted pyridines is of significant interest as the resulting piperidines are crucial intermediates in the synthesis of pharmaceuticals and natural products.[1][2]
Experimental Protocol: Catalytic Hydrogenation of 2-Phenylpyridine
-
Vessel Preparation: A high-pressure hydrogenation vessel (autoclave) is charged with 2-phenylpyridine and a suitable solvent, typically glacial acetic acid, which also serves to activate the catalyst.[1]
-
Catalyst Addition: Platinum(IV) oxide (PtO₂) is added to the mixture. The amount is typically a catalytic percentage relative to the substrate.
-
Hydrogenation: The vessel is sealed and purged with nitrogen before being pressurized with hydrogen gas (e.g., 50-70 bar). The reaction mixture is agitated (stirred or shaken) at room temperature.[1]
-
Reaction Monitoring: The reaction progress is monitored by the uptake of hydrogen. The theoretical consumption is six molar equivalents of H₂: three to saturate the pyridine ring and three to saturate the phenyl ring.
-
Work-up and Isolation: Upon completion, the pressure is released, and the catalyst is removed by filtration. The solvent is removed under reduced pressure. The resulting residue is then basified (e.g., with NaOH or K₂CO₃) and extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The crude product is purified by distillation under reduced pressure to yield pure this compound.
Caption: Synthetic workflow for this compound via hydrogenation.
The Pharmacological Awakening: The Influence of Phencyclidine (PCP)
While this compound existed as a chemical entity, its pharmacological significance remained unexplored until the landscape of CNS drug discovery was revolutionized by a related, yet structurally distinct, molecule: phencyclidine (PCP).
Synthesized in 1956 at Parke-Davis, PCP (1-(1-phenylcyclohexyl)piperidine) was initially developed as a dissociative anesthetic.[3] Its potent mind-altering effects, however, led to its discontinuation for human use and its emergence as a recreational drug known as "angel dust".[3]
The profound psychoactivity of PCP triggered an explosion of research into the broader class of arylcyclohexylamines. The goal was to conduct extensive structure-activity relationship (SAR) studies to separate the desirable anesthetic properties from the undesirable psychotomimetic and hallucinogenic effects. This research naturally led to the synthesis and evaluation of countless analogs, including isomers and related scaffolds, situating compounds like this compound within a new and urgent pharmacological context.[4][5] PCP and its analogs primarily function as non-competitive antagonists of the NMDA receptor, a key glutamate receptor in the brain.[3]
Caption: Influence of PCP discovery on related chemical scaffolds.
Structure-Activity Relationships and Modern Relevance
The SAR studies on arylcyclohexylamines revealed critical insights into the structural requirements for binding to the PCP site on the NMDA receptor and other targets like the dopamine transporter.[4] While the parent this compound is a simple structure, it serves as a key intermediate and building block in the synthesis of more complex and potent molecules.[6][7] Modifications, particularly at the piperidine nitrogen, dramatically alter pharmacological activity.
The compound BTCP (1-(1-(2-benzo[b]thiophenyl)cyclohexyl)piperidine) is a prominent example. As a PCP analog, it is a potent dopamine uptake inhibitor with low affinity for the PCP receptor, demonstrating how subtle structural changes can drastically shift pharmacological selectivity.[4][8]
Table 1: Illustrative Pharmacological Profiles of PCP and Analogs
| Compound | Primary Mechanism | Key Receptor Affinities | Notes |
| Phencyclidine (PCP) | NMDA Receptor Antagonist | High affinity for PCP binding site on NMDA receptor.[3] | Potent dissociative and hallucinogenic effects.[3] |
| Tenocyclidine (TCP) | NMDA Receptor Antagonist | Higher affinity for PCP binding site than PCP. | A more potent NMDA receptor antagonist than PCP. |
| BTCP | Dopamine Uptake Inhibitor | High affinity for dopamine transporter; low affinity for PCP receptor.[4] | Demonstrates separation of dopaminergic from NMDAergic activity.[4] |
This data highlights the principle that the core cyclohexyl-piperidine structure is a versatile scaffold whose biological activity can be fine-tuned through chemical modification.
Conclusion
The history of this compound is a compelling narrative of scientific progression. It began as a product of fundamental synthetic chemistry, accessible through classic reactions like catalytic hydrogenation. Its story, however, was truly ignited by the landmark discovery of phencyclidine. The subsequent wave of pharmacological inquiry and intensive SAR studies transformed the entire class of arylcyclohexylamines from chemical curiosities into powerful tools for neuroscience and templates for drug design. Today, this compound is recognized not as an end-product, but as a vital intermediate and foundational scaffold, underscoring the enduring principle that the exploration of synthesis and the pursuit of biological understanding are inextricably linked.
References
- Vertex AI Search. (2024). Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype.
- Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (n.d.). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry.
- Vignon, J., et al. (1988). [3H]N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine ([3H]BTCP): a new phencyclidine analog selective for the dopamine uptake complex. PubMed.
- Fairlamb, I. J. S., et al. (2010). Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase. PMC.
- Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
- Carroll, F. I., et al. (1993). Further Studies of the Structure-Activity Relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and Evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at Dopamine Uptake and Phencyclidine Binding Sites. PubMed.
- Chem-Impex. (n.d.). This compound Hydrochloride.
- Wikipedia. (2024). Phencyclidine.
- Carroll, F. I., et al. (1993). Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites. Journal of Medicinal Chemistry.
- J&K Scientific. (n.d.). This compound Hydrochloride | 51523-81-0.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Phencyclidine - Wikipedia [en.wikipedia.org]
- 4. [3H]N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine ([3H]BTCP): a new phencyclidine analog selective for the dopamine uptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Cyclohexylpiperidine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclohexylpiperidine is a saturated heterocyclic amine that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its structural framework, featuring a cyclohexane ring attached to a piperidine moiety at the 2-position, provides a versatile scaffold for the development of novel chemical entities. This guide offers a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, providing essential insights for researchers and drug development professionals.
While structurally related to compounds with known biological activity, this compound itself is primarily utilized as a building block in the synthesis of more complex molecules.[1][2] Its applications span from the development of analgesics and anti-inflammatory drugs to neuroscience research, where it aids in understanding the mechanisms of psychoactive substances.[1][2]
Chemical Structure and Stereochemistry
The fundamental structure of this compound consists of a piperidine ring and a cyclohexane ring joined by a carbon-carbon bond at the C2 position of the piperidine ring. This arrangement gives rise to stereoisomerism, a critical consideration in its application, particularly in pharmaceutical development where enantiomeric purity can significantly impact biological activity.
Stereoisomers
The presence of two chiral centers, at the C2 of the piperidine ring and the C1 of the cyclohexane ring (point of attachment), means that this compound can exist as two diastereomers: cis and trans. Each of these diastereomers is a racemic mixture of two enantiomers. The relative orientation of the hydrogen atoms at these chiral centers determines the cis or trans configuration, which in turn influences the overall three-dimensional shape and conformational preferences of the molecule.
Conformational Analysis
The conformational flexibility of both the piperidine and cyclohexane rings contributes to a complex energetic landscape. The piperidine ring typically adopts a chair conformation to minimize steric strain. The cyclohexane substituent at the C2 position can be either axial or equatorial. Generally, the equatorial position is favored to reduce 1,3-diaxial interactions.
The relative stability of the cis and trans isomers is influenced by the steric interactions between the two rings. In the trans isomer, both substituents on the piperidine and cyclohexane rings can occupy equatorial positions, leading to a more stable conformation. In the cis isomer, one of the rings is forced into an axial-like orientation relative to the other, potentially increasing steric strain. The separation of these isomers can often be achieved by column chromatography.
Physicochemical Properties
Precise experimental data for this compound is not abundantly available in the public domain, with much of the reported data pertaining to its N-substituted isomer, 1-cyclohexylpiperidine. However, based on available information from chemical suppliers and computational predictions, the following properties can be summarized:
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁N | [3] |
| Molecular Weight | 167.29 g/mol | [3] |
| Boiling Point | 135 °C (at 35 Torr) (Predicted) | [4] |
| Density | 0.916 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 10.56 ± 0.10 (Predicted) | [4] |
It is important to note that the predicted boiling point is not at atmospheric pressure. For comparison, the constitutional isomer 1-cyclohexylpiperidine has a reported boiling point of 110-111 °C at 12 Torr.[5]
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. While a publicly available, verified full dataset is scarce, the expected spectral features can be inferred.
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the numerous overlapping signals from the aliphatic protons of the cyclohexane and piperidine rings. Key signals would include the proton at the C2 position of the piperidine ring, which would be coupled to adjacent protons on both rings.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms of both the piperidine and cyclohexane rings. The chemical shifts would be indicative of a saturated amine environment.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations in the 2850-3000 cm⁻¹ region. A key feature for the secondary amine would be the N-H stretching vibration, typically appearing as a weak to medium band in the 3300-3500 cm⁻¹ range.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 167. Fragmentation patterns would likely involve the loss of alkyl fragments from the cyclohexane and piperidine rings.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the catalytic hydrogenation of 2-phenylpyridine. This reaction involves the saturation of the pyridine ring to a piperidine ring and the reduction of the phenyl ring to a cyclohexyl ring.
Experimental Protocol: Catalytic Hydrogenation of 2-Phenylpyridine
This protocol is a general representation of the catalytic hydrogenation of pyridines and would require optimization for the specific synthesis of this compound.[6][7]
Materials:
-
2-Phenylpyridine
-
Hydrogen gas (H₂)
-
Catalyst (e.g., Platinum on carbon (Pt/C), Rhodium on carbon (Rh/C), or Rh₂O₃)
-
Solvent (e.g., Ethanol, Methanol, or Acetic Acid)
-
High-pressure reactor (autoclave)
Procedure:
-
In a high-pressure reactor, dissolve 2-phenylpyridine in a suitable solvent.
-
Add the catalyst to the solution. The catalyst loading is typically 5-10 mol%.
-
Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) to remove any air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by techniques such as TLC or GC-MS until the starting material is consumed.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to yield this compound.
Applications and Biological Relevance
This compound and its derivatives are of interest in medicinal chemistry due to the prevalence of the piperidine motif in FDA-approved drugs.[8] The cyclohexane moiety can influence the lipophilicity and steric profile of the molecule, which can be crucial for receptor binding and pharmacokinetic properties.
-
Pharmaceutical Development: The hydrochloride salt of this compound is commercially available and serves as a key intermediate in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory agents.[1][2]
-
Neuroscience Research: This compound is also used in neuroscience to investigate neurotransmitter systems and to understand the mechanisms of action of certain psychoactive substances.[1][2]
-
Organic Synthesis: As a versatile intermediate, this compound allows for the creation of more complex molecules with potential applications in various fields of chemistry.[1]
While the direct biological activity of this compound is not extensively documented, the structural motif is present in compounds with known pharmacological effects. For instance, phencyclidine (PCP), a dissociative anesthetic, contains a phenylcyclohexyl piperidine core.[9] Although this compound lacks the phenyl group of PCP, its structural similarity suggests that its derivatives could be explored for activity at various CNS targets. Research on related compounds, such as 1-(1-(benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) analogues, has shown their potential as inhibitors of enzymes like trypanothione reductase, a target for anti-parasitic drugs.[10]
Safety and Handling
Conclusion
This compound is a valuable chemical entity with a foundational role in the synthesis of more elaborate molecules for pharmaceutical and materials science applications. While comprehensive experimental data on the parent compound is limited, its synthesis via the catalytic hydrogenation of 2-phenylpyridine is a well-established route. The stereochemical and conformational complexities of this compound offer opportunities for the design of novel, stereochemically defined molecules. Further research into the specific biological activities of its derivatives could unveil new therapeutic agents. As with any chemical substance, proper safety protocols must be observed during its handling and use.
References
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 56528-77-9|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 56528-77-9 [chemicalbook.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 9. Phencyclidine - Wikipedia [en.wikipedia.org]
- 10. Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-Cyclohexylpiperidine | C11H21N | CID 18724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-Cyclohexylpiperidine | C11H21N | CID 3809353 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 2-Cyclohexylpiperidine Hydrochloride
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical properties of 2-cyclohexylpiperidine hydrochloride (CAS No: 51523-81-0). While this compound is a valuable intermediate in pharmaceutical research, particularly in the development of analgesics and anesthetics, a consolidated public repository of its detailed physicochemical characteristics is notably absent.[1][2] This document aims to bridge that gap by not only presenting the available data but also by providing robust, field-proven experimental protocols for the determination of its key physical properties. The methodologies detailed herein are designed to ensure scientific integrity and reproducibility, empowering researchers to generate high-quality data for their specific applications. This guide is structured to provide both foundational knowledge and practical instruction, making it an essential resource for those working with or developing novel therapeutics based on the this compound scaffold.
Introduction and Molecular Overview
This compound hydrochloride is the salt form of the secondary amine this compound. The formation of the hydrochloride salt is a common strategy in pharmaceutical development to enhance the aqueous solubility and stability of basic compounds.[3] The molecular structure, consisting of a cyclohexane ring attached to a piperidine ring, imparts a specific stereochemistry and lipophilicity that are crucial to its biological activity.
Molecular Structure:
Caption: 2D structure of this compound hydrochloride.
General Properties and Tabulated Data
The following table summarizes the known and predicted physical properties of this compound hydrochloride. It is important to note that while some data is available from commercial suppliers, other values are predicted and should be confirmed experimentally.[4]
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁N·HCl | [2][5] |
| Molecular Weight | 203.76 g/mol | [2][5] |
| CAS Number | 51523-81-0 | [5] |
| Appearance | White to yellow solid/powder | [5] |
| Melting Point | 250-251 °C | [3] |
| Boiling Point | Not available | - |
| pKa | Not experimentally determined | - |
| Solubility | Not fully characterized | - |
| XlogP (predicted) | 3.1 | [4] |
Synthesis and Purification
A common synthetic route to this compound is the catalytic hydrogenation of 2-cyclohexylpyridine.[1] The resulting free base can then be converted to the hydrochloride salt.
Experimental Protocol: Synthesis
Reaction Scheme:
Caption: Synthetic pathway for this compound hydrochloride.
Step-by-Step Methodology:
-
Hydrogenation: Dissolve 2-cyclohexylpyridine in a suitable solvent such as ethanol or acetic acid in a high-pressure hydrogenation vessel.
-
Add a catalyst, typically platinum oxide (PtO₂) or another suitable hydrogenation catalyst.
-
Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and heat to the appropriate temperature (e.g., 50-80 °C).
-
Maintain the reaction under vigorous stirring until hydrogen uptake ceases, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound free base.
Experimental Protocol: Purification and Salt Formation
-
Purification of the Free Base: The crude free base can be purified by vacuum distillation or column chromatography on silica gel.
-
Hydrochloride Salt Formation: Dissolve the purified this compound free base in a suitable anhydrous solvent such as diethyl ether or isopropanol.[6]
-
Slowly add a solution of dry hydrogen chloride in the same solvent with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield pure this compound hydrochloride.[6]
Melting Point Determination
The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range should be sharp (typically within 1-2 °C).
Experimental Protocol: Capillary Melting Point
-
Sample Preparation: Finely powder a small amount of the dried this compound hydrochloride.
-
Pack the powder into a capillary melting point tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a rate of 10-20 °C/min until the temperature is about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C/min to allow for accurate determination.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.
Solubility Profile
The solubility of this compound hydrochloride is a crucial parameter for its formulation and in vitro/in vivo testing. As an amine hydrochloride, it is expected to be more soluble in aqueous and polar solvents compared to its free base.[7]
Experimental Protocol: Isothermal Shake-Flask Method
This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.[8][9]
Workflow Diagram:
Caption: Workflow for isothermal shake-flask solubility determination.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound hydrochloride to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), ethanol) in a sealed vial.[10]
-
Equilibration: Place the vials in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[8]
-
Phase Separation: After equilibration, allow the vials to stand at the same temperature to let the undissolved solid settle. Centrifuge the samples to further separate the solid and liquid phases.
-
Sample Analysis: Carefully withdraw a known volume of the clear supernatant and filter it through a syringe filter (e.g., 0.22 µm).
-
Dilute the filtered supernatant with a suitable solvent and quantify the concentration of this compound hydrochloride using a validated analytical method such as HPLC-UV.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.
Acid Dissociation Constant (pKa)
The pKa value is essential for predicting the ionization state of the molecule at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[11][12]
Step-by-Step Methodology:
-
Preparation: Accurately weigh a sample of this compound hydrochloride and dissolve it in a known volume of deionized water. The concentration should be around 1 mM.[11]
-
To maintain a constant ionic strength, add a background electrolyte such as 0.15 M KCl.[11]
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10).[11]
-
Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C) and stir continuously with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH has passed the equivalence point (e.g., up to pH 12).
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[13] Alternatively, a Gran plot or derivative plots can be used for more precise determination of the equivalence point.
Spectroscopic Characterization
Spectroscopic data provides a fingerprint of the molecule, confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for structural elucidation. For hydrochloride salts, the choice of solvent is critical, as acidic protons can exchange with deuterated solvents like D₂O.[14]
Sample Preparation Protocol:
-
Solvent Selection: Dissolve 5-10 mg of this compound hydrochloride in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). DMSO-d₆ is often a good choice for amine salts as it slows down the exchange of the N-H proton.
-
Dissolution: Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.[15]
Expected Spectral Features:
-
¹H NMR: Resonances for the cyclohexyl and piperidine protons will be observed. The proton on the nitrogen will likely appear as a broad signal due to exchange and quadrupolar coupling. The chemical shifts of the protons adjacent to the nitrogen will be deshielded compared to the free base.
-
¹³C NMR: Signals for all 11 carbon atoms should be observable. The carbons of the piperidine ring, particularly those adjacent to the nitrogen, will show a downfield shift upon protonation.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying functional groups. For this compound hydrochloride, the key feature will be the N-H stretching vibrations of the ammonium salt.
Sample Preparation Protocol (KBr Pellet):
-
Grinding: Grind a small amount (1-2 mg) of this compound hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.
-
Pressing: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
Expected Spectral Features:
-
N-H Stretch: A broad and strong absorption band is expected in the region of 2400-3000 cm⁻¹ due to the stretching vibration of the N⁺-H bond in the piperidinium ion.[16][17][18]
-
C-H Stretch: Sharp absorption bands around 2850-2950 cm⁻¹ corresponding to the C-H stretching of the cyclohexyl and piperidine rings.
-
C-H Bending: Absorption bands in the 1440-1470 cm⁻¹ region due to C-H scissoring vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique for analyzing the hydrochloride salt.[19]
Sample Preparation Protocol (ESI-MS):
-
Solution Preparation: Prepare a dilute solution of this compound hydrochloride (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.
-
Infusion: Infuse the solution directly into the ESI source of the mass spectrometer at a constant flow rate.
Expected Spectral Features:
-
In positive ion mode, the mass spectrum will show a prominent peak corresponding to the protonated free base [M+H]⁺, where M is this compound. The expected m/z value for the molecular ion of the free base (C₁₁H₂₁N) is approximately 167.17. Therefore, the [M+H]⁺ ion would be observed at m/z ≈ 168.18.
-
Fragmentation of the piperidine ring is expected, often involving alpha-cleavage adjacent to the nitrogen atom, leading to the formation of stable iminium ions.[19][20]
Conclusion
This technical guide has outlined the key physical properties of this compound hydrochloride and provided detailed, actionable protocols for their experimental determination. While some fundamental data is available, comprehensive characterization requires rigorous experimental work. The methodologies presented herein for synthesis, purification, and analysis of melting point, solubility, pKa, and spectroscopic properties are based on established scientific principles and are designed to yield reliable and reproducible data. By following these guidelines, researchers and drug development professionals can build a robust physicochemical profile of this compound hydrochloride, facilitating its advancement in pharmaceutical applications.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
PubChem. (n.d.). Piperidine, hydrochloride (1:1). Retrieved from [Link]
-
SciELO. (2014). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]
-
NIST. (n.d.). Piperidine hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). Piperidine hydrochloride. Retrieved from [Link]
-
PubMed. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Retrieved from [Link]
-
PubChem. (n.d.). Piperidine. Retrieved from [Link]
-
PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
Tripod.com. (1997). 1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidine Hydrochloride (BTCP) Yields Two Active Primary Metabolites in Vitro. Retrieved from [Link]
-
Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Retrieved from [Link]
-
NIST. (n.d.). Piperidine. In NIST Chemistry WebBook. Retrieved from [Link]
-
Scribd. (n.d.). Potentiometric Acid-Base Titration Guide. Retrieved from [Link]
- Metin, M. (2011). Basic 1H- and 13C-NMR Spectroscopy.
-
National Institutes of Health. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Retrieved from [Link]
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
World Health Organization. (n.d.). Annex 4. Retrieved from [Link]
- Google Patents. (n.d.). CN112645901A - Preparation method of 1-cyclohexyl piperazine.
-
Fountainhead Press. (n.d.). Determining Solubility of an Unknown Salt at Various Temperatures. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound hydrochloride (C11H21N). Retrieved from [Link]
Sources
- 1. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound hydrochloride | 51523-81-0 [sigmaaldrich.com]
- 4. PubChemLite - this compound hydrochloride (C11H21N) [pubchemlite.lcsb.uni.lu]
- 5. This compound HCL | 51523-81-0 [sigmaaldrich.com]
- 6. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. who.int [who.int]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. enamine.net [enamine.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Piperidine hydrochloride(6091-44-7) IR Spectrum [m.chemicalbook.com]
- 17. Piperidine, hydrochloride (1:1) | C5H12ClN | CID 2723721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Piperidine hydrochloride [webbook.nist.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. scielo.br [scielo.br]
An In-depth Technical Guide on the Solubility and Stability of 2-Cyclohexylpiperidine
Introduction
2-Cyclohexylpiperidine is a saturated heterocyclic amine that serves as a valuable building block in the synthesis of a variety of pharmacologically active compounds. Its structural motif, featuring a cyclohexane ring attached to a piperidine moiety, is found in molecules developed for applications in neuroscience research and as potential analgesics and anti-inflammatory drugs.[1][2] The successful development of drug candidates incorporating this scaffold is contingent upon a thorough understanding of its fundamental physicochemical properties, particularly its solubility and chemical stability. These parameters are critical as they directly influence bioavailability, formulation strategies, and the shelf-life of both active pharmaceutical ingredients (APIs) and their finished dosage forms.
This technical guide provides a comprehensive exploration of the solubility and stability of this compound. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data to support preclinical and formulation development activities.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental and formulation settings. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁N | [3] |
| Molecular Weight | 167.29 g/mol | [4][5] |
| Predicted pKa | 10.56 ± 0.10 | [6] |
| Appearance | Predicted to be a liquid or low-melting solid | |
| Hydrochloride Salt | C₁₁H₂₂ClN | [7] |
| HCl Salt Molecular Wt. | 203.75 g/mol | [7] |
| HCl Salt Melting Point | 250-251 °C |
The predicted pKa of 10.56 indicates that this compound is a moderately strong base.[6] This property is crucial for its solubility in aqueous media, suggesting that its solubility will be highly pH-dependent, with significantly greater solubility in acidic conditions where the piperidine nitrogen is protonated. The high melting point of its hydrochloride salt suggests a stable crystalline lattice.
Solubility Profile
The solubility of an active pharmaceutical ingredient is a critical determinant of its absorption and bioavailability. For this compound, its lipophilic nature, conferred by the cyclohexane ring, and its basic character, from the piperidine nitrogen, create a solubility profile that varies significantly with the solvent system.
Predicted Qualitative Solubility
Based on its chemical structure, a qualitative solubility profile for this compound can be predicted:
-
Aqueous Solubility: The free base is expected to have low water solubility due to the nonpolar cyclohexane group. However, its solubility will dramatically increase in acidic aqueous solutions due to the formation of the highly soluble hydrochloride salt.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated due to the ability of the piperidine nitrogen to act as a hydrogen bond acceptor.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Good solubility is expected due to favorable dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Moderate to high solubility is predicted, driven by the lipophilic cyclohexane moiety.
Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)
To obtain precise solubility data, the equilibrium shake-flask method is the gold standard. This protocol provides a robust framework for determining the thermodynamic solubility of this compound in various organic solvents.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials, each containing a different organic solvent of interest. The presence of undissolved solid/liquid at the end of the experiment is crucial for ensuring saturation.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary time-to-equilibrium study.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 4 hours to permit the undissolved compound to settle.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the supernatant from each vial. It is critical to avoid aspirating any undissolved solid. The use of a syringe filter (e.g., 0.45 µm PTFE) is recommended.
-
Accurately dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Construct a calibration curve using standard solutions of known concentrations to determine the concentration of this compound in the diluted samples.
-
Calculate the solubility by correcting for the dilution factor.
-
Analytical Methodologies
Robust analytical methods are essential for the accurate quantification of this compound in solubility and stability studies.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution is a suitable starting point. [8]Detection can be achieved using a UV detector, although the lack of a strong chromophore in this compound may necessitate detection at lower wavelengths (e.g., ~200-210 nm) or the use of a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Given the volatility of this compound, GC-MS is also a powerful technique for its analysis. [9]It offers high sensitivity and specificity, and the mass spectrum provides structural confirmation. Derivatization may not be necessary but can be explored to improve chromatographic performance.
Method validation should be performed in accordance with ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Conclusion
A comprehensive understanding of the solubility and stability of this compound is fundamental to its successful application in pharmaceutical research and development. This guide has provided a framework for predicting its behavior and detailed, robust protocols for its experimental characterization. By systematically evaluating its solubility in various solvents and its degradation profile under stress conditions, researchers can de-risk development programs, enable rational formulation design, and ensure the quality and efficacy of novel therapeutics derived from this important chemical scaffold.
References
-
Cyclohexylpiperidine - CAS Common Chemistry. [Link]
-
2-(3-Cyclohexylpropyl)piperidine;hydrochloride | C14H28ClN | CID 20480062 - PubChem. [Link]
-
This compound hydrochloride (C11H21N) - PubChemLite. [Link]
-
Phencyclidine - Wikipedia. [Link]
-
Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed. [Link]
-
3-Cyclohexylpiperidine | C11H21N | CID 3809353 - PubChem - NIH. [Link]
-
1-cyclohexylpiperidine - 3319-01-5, C11H21N, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]
-
Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues | Request PDF - ResearchGate. [Link]
-
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. [Link]
-
Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48 - PubMed. [Link]
-
The Analytical Methods of Drug Analysis. [Link]
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC - PubMed Central. [Link]
-
Piperidine, 1-cyclohexyl- - the NIST WebBook. [Link]
-
Further Studies of the Structure-Activity Relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and Evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at Dopamine Uptake and Phencyclidine Binding Sites - PubMed. [Link]
-
1-Cyclohexylpiperidine | C11H21N | CID 18724 - PubChem. [Link]
-
N-Cyclohexyl-2-pyrrolidone - Wikipedia. [Link]
-
Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC - NIH. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. [Link]
-
Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. PubChemLite - this compound hydrochloride (C11H21N) [pubchemlite.lcsb.uni.lu]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. This compound | 56528-77-9 [amp.chemicalbook.com]
- 7. 2-CYCLOHEXYL PIPERIDINE HYDROCHLORIDE CAS#: [amp.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
foundational studies on dopamine reuptake inhibitors
An In-Depth Technical Guide to the Foundational Studies of Dopamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Epicenter of Action: The Dopamine Transporter (DAT)
The dopamine transporter (DAT), also known as solute carrier family 6 member 3 (SLC6A3), is a transmembrane protein that plays a pivotal role in regulating dopaminergic neurotransmission.[1][2] It is predominantly expressed in the presynaptic membranes of dopaminergic neurons, where it actively transports dopamine from the synaptic cleft back into the presynaptic neuron.[1] This reuptake process is the primary mechanism for terminating dopamine signaling and maintaining dopamine homeostasis in the brain.[2][3] The DAT is a member of the Na+/Cl- dependent transporter family, utilizing the electrochemical gradients of these ions to drive the transport of dopamine against its concentration gradient.[1]
Structural and Functional Hallmarks of the DAT
Recent advances in structural biology, including cryo-electron microscopy, have provided high-resolution structures of the human dopamine transporter (hDAT).[4][5] These studies have revealed a complex architecture of 12 transmembrane helices and have shed light on the conformational changes that occur during the dopamine transport cycle.[1][5][6] The transporter cycles between three main conformational states: an outward-open state that binds extracellular dopamine, an occluded state, and an inward-open state that releases dopamine into the cytoplasm.[5] The binding of two sodium ions and one chloride ion is crucial for stabilizing the transporter and facilitating the transport process.[2][5]
The function of the DAT is not only critical for normal brain function, including motor control, motivation, and reward, but its dysregulation is also implicated in a range of neuropsychiatric disorders such as attention-deficit/hyperactivity disorder (ADHD), depression, and substance use disorders.[3][6][7] Consequently, the DAT is a key therapeutic target for a variety of pharmacological agents.[6]
The Dopaminergic Synapse: A Dynamic Microenvironment
To fully appreciate the role of DRIs, it is essential to understand the dynamics of the dopaminergic synapse. Upon the arrival of an action potential at the presynaptic terminal, dopamine is released from vesicles into the synaptic cleft. It then diffuses across the cleft and binds to dopamine receptors on the postsynaptic neuron, initiating a downstream signaling cascade. The DAT's function is to rapidly clear dopamine from the synapse, thereby controlling the duration and intensity of the signal. By inhibiting this reuptake process, DRIs prolong the presence of dopamine in the synaptic cleft, leading to enhanced and prolonged stimulation of postsynaptic dopamine receptors.[8]
The Science of Inhibition: How Dopamine Reuptake Inhibitors Work
Dopamine reuptake inhibitors (DRIs) are a class of drugs that function by blocking the action of the dopamine transporter.[9] This inhibition of dopamine reuptake leads to an increase in the extracellular concentration of dopamine, thereby amplifying dopaminergic neurotransmission.[8][9] The specific mechanism of action can vary among different DRIs, leading to distinct pharmacological profiles and clinical applications.
Competitive Inhibition: The Classic Mechanism
Many DRIs, including the prototypical psychostimulant cocaine, act as competitive inhibitors of the DAT.[10][11] They bind to the same site on the transporter as dopamine, thereby preventing dopamine from binding and being transported.[10] This direct competition for the binding site effectively blocks the reuptake process. The affinity of a competitive inhibitor for the DAT is a key determinant of its potency.
Beyond Simple Blockade: Diverse Pharmacological Profiles
While competitive inhibition is a common mechanism, the pharmacology of DRIs is more nuanced. Some compounds, like amphetamine, not only block dopamine reuptake but can also induce reverse transport, or efflux, of dopamine from the presynaptic neuron.[12][13] This dual action leads to a more pronounced increase in synaptic dopamine levels. In contrast, other DRIs, such as bupropion, have a more complex profile, acting as norepinephrine-dopamine reuptake inhibitors (NDRIs) with additional antagonist activity at nicotinic acetylcholine receptors.[14][15][16] These differences in mechanism contribute to the diverse therapeutic applications and side-effect profiles of various DRIs. For instance, bupropion is used as an antidepressant and smoking cessation aid, while methylphenidate is a first-line treatment for ADHD.[16][17]
The following diagram illustrates the fundamental mechanism of action of a competitive DRI at the dopaminergic synapse.
Caption: Mechanism of a competitive dopamine reuptake inhibitor (DRI).
The Investigator's Toolkit: Core Experimental Assays
A thorough characterization of a potential DRI requires a battery of well-validated assays. These assays are designed to assess a compound's affinity for the DAT, its potency in inhibiting dopamine uptake, and its effects on dopamine neurotransmission in a more physiological context.
In Vitro Assays: The First Line of Investigation
In vitro assays are the cornerstone of early-stage DRI discovery and development.[18] They provide a controlled environment to study the direct interaction of a compound with the DAT.
Radioligand binding assays are a fundamental technique for determining the affinity of a compound for the DAT.[19] These assays typically use a radiolabeled ligand with known high affinity for the DAT. The principle is to measure the ability of a test compound to displace the radioligand from its binding site on the transporter. The concentration of the test compound that displaces 50% of the radioligand (the IC50 value) is determined, and from this, the inhibitory constant (Ki) can be calculated. A lower Ki value indicates a higher affinity of the compound for the DAT.
Step-by-Step Protocol: Competitive Radioligand Binding Assay
-
Preparation of DAT-containing membranes: Homogenize brain tissue rich in DAT (e.g., striatum) or use cell lines stably expressing the DAT. Isolate the membrane fraction through centrifugation.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled DAT ligand (e.g., [³H]WIN 35,428) and varying concentrations of the test compound.
-
Separation: After incubation, separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
While binding assays measure affinity, uptake assays assess the functional consequence of that binding – the inhibition of dopamine transport.[20][21] These assays measure the ability of a test compound to block the uptake of a labeled substrate, typically [³H]dopamine, into cells or synaptosomes expressing the DAT.
Step-by-Step Protocol: Synaptosomal [³H]Dopamine Uptake Assay
-
Synaptosome Preparation: Isolate synaptosomes (resealed presynaptic nerve terminals) from a DAT-rich brain region like the striatum.
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound.
-
Uptake Initiation: Initiate dopamine uptake by adding a fixed concentration of [³H]dopamine.
-
Uptake Termination: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification: Lyse the synaptosomes and measure the amount of accumulated [³H]dopamine using a scintillation counter.
-
Data Analysis: Plot the percentage of uptake inhibition against the log concentration of the test compound to determine the IC50 value.
The following diagram outlines the workflow for in vitro characterization of DRIs.
Caption: In vitro workflow for the initial characterization of DRIs.
In Vivo Assays: Bridging the Gap to Physiology
While in vitro assays are essential for initial screening, in vivo studies are crucial for understanding how a DRI behaves in a living organism.[22][23] These studies provide insights into a compound's pharmacokinetic properties, its ability to cross the blood-brain barrier, and its effects on dopamine neurotransmission and behavior in a physiological context.
In vivo microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters, including dopamine, in specific brain regions of freely moving animals.[22][23][24] A small, semi-permeable probe is implanted into the brain region of interest (e.g., the nucleus accumbens or striatum). The probe is continuously perfused with a physiological solution, and small molecules, including dopamine, diffuse across the membrane into the perfusate. The collected dialysate is then analyzed to determine the concentration of dopamine. By administering a DRI and monitoring the changes in dopamine levels, researchers can directly assess the compound's effect on dopamine reuptake in vivo.
Step-by-Step Protocol: In Vivo Microdialysis in Rats
-
Surgical Implantation: Anesthetize the rat and stereotaxically implant a microdialysis guide cannula into the target brain region.
-
Recovery: Allow the animal to recover from surgery.
-
Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula and begin perfusing it with artificial cerebrospinal fluid.
-
Baseline Collection: Collect baseline dialysate samples to establish a stable dopamine level.
-
Drug Administration: Administer the test DRI (e.g., via intraperitoneal injection).
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Analysis: Analyze the dopamine concentration in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).[25]
-
Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline and plot the time course of the drug's effect.
Behavioral assays are essential for evaluating the functional consequences of DRI-induced changes in dopamine neurotransmission.[26] The choice of behavioral paradigm depends on the intended therapeutic application of the DRI. For example, locomotor activity is often used to assess the stimulant effects of a compound. In models of ADHD, tests of attention and impulsivity are employed. For potential antidepressants, models of depression-like behavior are used.
Example Behavioral Assay: Locomotor Activity
-
Habituation: Place the animal (e.g., a mouse or rat) in an open-field arena and allow it to habituate for a period.
-
Drug Administration: Administer the test DRI or a vehicle control.
-
Data Collection: Record the animal's locomotor activity (e.g., distance traveled, rearing frequency) using an automated tracking system.
-
Data Analysis: Compare the locomotor activity of the drug-treated group to the control group. An increase in locomotor activity is indicative of a stimulant effect.
The following table summarizes the key in vitro and in vivo assays for DRI characterization.
| Assay Type | Principle | Key Parameters Measured |
| In Vitro | ||
| Radioligand Binding | Displacement of a radiolabeled ligand from the DAT | Affinity (Ki) |
| Synaptosomal Uptake | Inhibition of [³H]dopamine uptake into synaptosomes | Potency (IC50) |
| In Vivo | ||
| Microdialysis | Measurement of extracellular dopamine levels in the brain | In vivo efficacy and duration of action |
| Behavioral Pharmacology | Assessment of drug-induced changes in behavior | Functional effects (e.g., stimulant, antidepressant) |
The Role of Animal Models in Foundational DRI Research
Animal models are indispensable tools in the preclinical development of DRIs.[26] They allow researchers to study the effects of these compounds in a complex biological system and to investigate their potential therapeutic efficacy and side-effect profiles.
Genetic Models: Probing the Role of the DAT
Genetically modified animals, particularly dopamine transporter knockout (DAT-KO) mice, have been instrumental in elucidating the role of the DAT in brain function and behavior.[26][27][28] These mice lack a functional DAT and exhibit a hyperdopaminergic phenotype characterized by spontaneous hyperlocomotion, cognitive deficits, and altered responses to psychostimulants.[26][29] Studying the effects of DRIs in these animals can provide valuable insights into the on-target and off-target effects of these compounds. For example, the paradoxical calming effect of some psychostimulants in individuals with ADHD can be modeled in DAT-KO mice.
Pharmacological Models: Mimicking Disease States
Pharmacological models involve the use of drugs to induce a state that mimics certain aspects of a human disorder. For example, depletion of dopamine with neurotoxins like 6-hydroxydopamine can be used to model Parkinson's disease. The ability of a novel DRI to alleviate the motor deficits in this model would suggest its potential as a therapeutic agent.
Behavioral Models: Assessing Therapeutic Potential
As mentioned previously, a wide range of behavioral models are used to assess the therapeutic potential of DRIs for various conditions. These models are designed to capture specific behavioral domains that are relevant to the disorder of interest, such as inattention in ADHD models or anhedonia in depression models.
The following diagram illustrates the progression of DRI development from in vitro characterization to preclinical evaluation in animal models.
Caption: A simplified pipeline for the preclinical development of DRIs.
Conclusion and Future Perspectives
The foundational studies of dopamine reuptake inhibitors have provided a wealth of knowledge about the dopamine system and its role in health and disease. The development of sophisticated in vitro and in vivo assays has enabled the discovery and characterization of a diverse range of DRIs with important therapeutic applications. As our understanding of the structural and functional complexities of the DAT continues to grow, so too will our ability to design more selective and effective DRIs with improved side-effect profiles. The integration of structural biology, computational modeling, and advanced in vivo imaging techniques will undoubtedly pave the way for the next generation of dopamine-modulating therapeutics.
References
-
The Structure and Function of the Dopamine Transporter and Its Role in CNS Diseases. Vitam Horm. 2015;98:339-69. [Link]
-
Overview of the structure and function of the dopamine transporter and its protein interactions - PMC. (2023-03-03). [Link]
-
Dopamine transporter - Wikipedia. [Link]
-
In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. [Link]
-
Dopamine reuptake inhibitor - Wikipedia. [Link]
-
In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). [Link]
-
A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC - PubMed Central. [Link]
-
Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular Modeling and Dynamics Simulations - NIH. [Link]
-
Bupropion - Wikipedia. [Link]
-
Methylphenidate - Wikipedia. [Link]
-
The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities - PMC - PubMed Central. [Link]
-
Bupropion (Wellbutrin): Mechanism of Action and Clinical Application - Psych Scene Hub. (2021-03-23). [Link]
-
What is the mechanism of Methylphenidate Hydrochloride? - Patsnap Synapse. (2024-07-18). [Link]
-
What are Dopamine reuptake inhibitors and how do they work? - Patsnap Synapse. (2024-06-21). [Link]
-
Dopamine reuptake inhibitor - bionity.com. [Link]
-
Overview of the structure and function of the dopamine transporter and its protein interactions - PubMed. (2023-03-03). [Link]
-
Structure of the human dopamine transporter and mechanisms of inhibition. [Link]
-
Mechanisms of dopamine transporter regulation in normal and disease states - PMC - NIH. [Link]
-
In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis. Synapse. 1990;6(1):106-12. [Link]
-
Dopamine transporter mutant animals: a translational perspective - PMC - PubMed Central. [Link]
-
New Insights Into the Human Dopamine Transporter: Structure, Function, and Therapeutic Potential - PMC - PubMed Central. (2025-04-14). [Link]
-
In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Curr Protoc Pharmacol. 2017 Dec 20:79:12.17.1-12.17.21. [Link]
-
Dopamine neuronal transport kinetics and effects of amphetamine - PubMed - NIH. [Link]
-
In Vivo Measurements of Neurotransmitters by Microdialysis Sampling - American Chemical Society. (2006-03-01). [Link]
-
Altered Neurocircuitry in the Dopamine Transporter Knockout Mouse Brain | PLOS One. [Link]
-
Dopamine Transporter Deficient Rodents: Perspectives and Limitations for Neuroscience. (2023-05-09). [Link]
-
In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PubMed Central. [Link]
-
Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC - PubMed Central. [Link]
-
Dopamine transporter knockout mice show increased rate of licking and... - ResearchGate. [Link]
Sources
- 1. Overview of the structure and function of the dopamine transporter and its protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 3. The structure and function of the dopamine transporter and its role in CNS diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of the human dopamine transporter and mechanisms of inhibition | Semantic Scholar [semanticscholar.org]
- 5. New Insights Into the Human Dopamine Transporter: Structure, Function, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of the structure and function of the dopamine transporter and its protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are Dopamine reuptake inhibitors and how do they work? [synapse.patsnap.com]
- 9. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 10. Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular Modeling and Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dopamine_reuptake_inhibitor [bionity.com]
- 12. The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dopamine neuronal transport kinetics and effects of amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bupropion - Wikipedia [en.wikipedia.org]
- 16. psychscenehub.com [psychscenehub.com]
- 17. What is the mechanism of Methylphenidate Hydrochloride? [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Dopamine transporter mutant animals: a translational perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Altered Neurocircuitry in the Dopamine Transporter Knockout Mouse Brain | PLOS One [journals.plos.org]
- 28. Dopamine Transporter Deficient Rodents: Perspectives and Limitations for Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
An In-depth Technical Guide to PCP Receptor Ligands for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of phencyclidine (PCP) receptor ligands, designed for professionals in neuroscience research and drug development. It delves into the intricate pharmacology, medicinal chemistry, and screening methodologies associated with these compounds, offering a blend of foundational knowledge and practical insights to drive innovative therapeutic strategies.
Introduction: The Enduring Enigma of the PCP Receptor
Phencyclidine (PCP), first synthesized in the 1950s as a dissociative anesthetic, revealed a unique and complex pharmacological profile that has captivated neuroscientists for decades.[1][2] While its clinical use was short-lived due to profound psychotomimetic side effects, the study of PCP and its analogs has been instrumental in unraveling the complexities of glutamatergic neurotransmission and its role in both normal brain function and neuropsychiatric disorders.[3][4] The primary target of PCP is a specific binding site within the ion channel of the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity, learning, and memory.[5][6] This guide will navigate the multifaceted landscape of PCP receptor ligands, from their fundamental interactions with the NMDA receptor to the ongoing quest for therapeutically viable modulators.
The Core Target: Pharmacology of the PCP Binding Site
The physiological and pathological effects of PCP and its analogs are predominantly mediated through their interaction with the NMDA receptor, a ligand-gated ion channel activated by the neurotransmitter glutamate.
The NMDA Receptor Complex: A Multi-Target Hub
The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 (A-D) or GluN3 (A-B) subunits. This modular assembly creates a variety of receptor subtypes with distinct pharmacological and biophysical properties. The receptor features several key binding sites that regulate its activity:
-
Glutamate Binding Site: Located on the GluN2 subunits, this is the primary agonist site.
-
Glycine/D-serine Co-agonist Site: Situated on the GluN1 subunits, co-agonist binding is essential for channel opening.
-
Magnesium (Mg2+) Binding Site: Under resting membrane potentials, Mg2+ ions block the channel pore, rendering it inactive.
-
PCP Binding Site: Located deep within the ion channel pore, this is the site of action for PCP and related non-competitive antagonists.[5]
The binding of PCP to its site is use-dependent, meaning the ion channel must be open for the ligand to access its binding pocket.[5] This occurs when both glutamate and a co-agonist are bound to the receptor, and the cell membrane is depolarized, displacing the Mg2+ block. Once bound, PCP physically obstructs the flow of ions, primarily Ca2+, into the neuron, thereby antagonizing the effects of NMDA receptor activation.
Diagram: NMDA Receptor Signaling Pathway and PCP Blockade
Caption: PCP binds within the open NMDA receptor ion channel, blocking Ca2+ influx.
Beyond the Primary Site: Other PCP Binding Locations
While the NMDA receptor is the principal target, PCP has been shown to interact with other sites, which may contribute to its complex pharmacological profile:
-
Sigma (σ) Receptors: PCP exhibits affinity for both σ1 and σ2 receptors, though with lower affinity than for the NMDA receptor PCP site. The functional consequences of these interactions are still being elucidated.
-
PCP Site 2: This is a high-affinity binding site for PCP that is distinct from the NMDA receptor.[7] It is associated with the dopamine transporter and may play a role in the monoamine reuptake inhibiting properties of some PCP analogs.[7]
The Quest for Endogenous Ligands
The existence of a specific binding site for PCP on the NMDA receptor has led to the hypothesis that there may be endogenous ligands that naturally modulate the receptor at this site. Research has provided evidence for the presence of such endogenous substances in the brain.[8][9] Partially purified extracts from bovine hippocampus have been shown to inhibit the binding of PCP analogs and mimic some of the biological actions of PCP.[9][10] While the precise chemical identity of these endogenous ligands remains an active area of investigation, their existence suggests a sophisticated endogenous mechanism for regulating NMDA receptor function.
Medicinal Chemistry: Structure-Activity Relationships (SAR)
The development of novel PCP receptor ligands with improved therapeutic profiles hinges on a thorough understanding of their structure-activity relationships. Modifications to the core arylcyclohexylamine scaffold can dramatically alter a compound's affinity, selectivity, and functional activity.
| Modification Site | Chemical Change | Impact on Activity |
| Aromatic Ring | Substitution with electron-donating or withdrawing groups | Can significantly alter binding affinity. |
| Replacement with other aromatic systems (e.g., thiophene) | Can enhance potency. | |
| Cyclohexyl Ring | Altering ring size | Generally reduces activity. |
| Substitution | Can modulate potency and selectivity. | |
| Amine Moiety | Variation of the cyclic amine (e.g., piperidine to pyrrolidine) | Influences binding affinity and selectivity for other targets. |
| Acyclic amine substitutions | Can maintain or reduce activity. |
Screening and Characterization of PCP Receptor Ligands: A Methodological Toolkit
The identification and characterization of novel PCP receptor ligands require a suite of robust in vitro and in vivo assays. The choice of assay depends on the specific research question, from high-throughput screening for initial hit identification to detailed electrophysiological characterization of lead compounds.
In Vitro Assays: From Binding to Function
Radioligand binding assays are a cornerstone for determining the affinity of a test compound for the PCP binding site. The most commonly used radioligand is [3H]MK-801 (dizocilpine), a high-affinity, non-competitive NMDA receptor antagonist that binds to the same site as PCP.[11][12][13]
Experimental Protocol: [3H]MK-801 Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the PCP site on the NMDA receptor in rat brain membranes.
Materials:
-
Rat brain tissue (cortex or hippocampus)
-
[3H]MK-801 (specific activity ~20-30 Ci/mmol)
-
Unlabeled MK-801 (for determining non-specific binding)
-
Test compounds
-
Assay Buffer: 5 mM Tris-HCl, pH 7.4
-
Homogenizer
-
Centrifuge
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold 0.32 M sucrose.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in assay buffer and repeat the centrifugation step three times to wash the membranes and remove endogenous glutamate and glycine.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of membrane preparation (50-100 µg of protein)
-
50 µL of test compound at various concentrations or buffer (for total binding)
-
50 µL of [3H]MK-801 (final concentration ~1-5 nM)
-
-
For non-specific binding, add 50 µL of unlabeled MK-801 (final concentration ~10 µM).
-
Incubate the plate at room temperature for 2-3 hours to reach equilibrium.[11]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 (the concentration of test compound that inhibits 50% of specific [3H]MK-801 binding).
-
Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]MK-801 and Kd is its dissociation constant.
-
Patch-clamp electrophysiology is the gold standard for characterizing the functional effects of PCP receptor ligands on NMDA receptor-mediated currents.[14][15] This technique allows for the direct measurement of ion flow through individual or populations of NMDA receptors in response to agonist application and modulation by test compounds.
Diagram: Whole-Cell Patch-Clamp Workflow
Caption: A stepwise workflow for whole-cell patch-clamp electrophysiology.
In Vivo Models: Bridging the Gap to Clinical Relevance
In vivo studies are crucial for evaluating the pharmacokinetic and pharmacodynamic properties of PCP receptor ligands in a whole-organism context. Animal models, primarily in rodents, are used to assess both the therapeutic potential and the adverse effects of these compounds.
Administration of PCP to rodents produces a range of behavioral abnormalities that are reminiscent of the positive, negative, and cognitive symptoms of schizophrenia in humans.[14][16] This makes the PCP-induced model a valuable tool for screening potential antipsychotic drugs.
Common Behavioral Readouts in the PCP Model:
-
Hyperlocomotion: Increased spontaneous movement in an open field, modeling positive symptoms.[17][18]
-
Prepulse Inhibition (PPI) Deficits: Disruption of the normal startle response suppression by a preceding weak stimulus, reflecting sensorimotor gating deficits.[2][19][20][21]
-
Social Interaction Deficits: Reduced social engagement, modeling negative symptoms.
-
Cognitive Impairment: Deficits in learning and memory tasks, such as the Morris water maze or novel object recognition, modeling cognitive dysfunction.[22][23][24][25][26]
This technique allows for the direct measurement of neurotransmitter levels in specific brain regions of freely moving animals.[27][28] In the context of PCP research, microdialysis can be used to assess how PCP and its analogs affect the release of dopamine, glutamate, and other neurotransmitters implicated in their mechanism of action.[29]
Therapeutic Potential and Clinical Landscape
The profound effects of PCP receptor ligands on the central nervous system have spurred considerable interest in their therapeutic potential for a range of neuropsychiatric and neurological disorders.
Depression
The discovery that the PCP analog, ketamine, produces rapid and robust antidepressant effects in patients with treatment-resistant depression has revolutionized the field of psychiatry.[6][18][30] This has led to the development and approval of esketamine, the (S)-enantiomer of ketamine, for this indication.[31] The antidepressant effects of these compounds are thought to be mediated by a complex cascade of events initiated by the transient blockade of NMDA receptors, leading to increased synaptogenesis and restoration of neural circuits disrupted in depression.
Neuroprotection
The excitotoxicity hypothesis posits that excessive NMDA receptor activation contributes to neuronal damage in conditions such as stroke and traumatic brain injury. Consequently, NMDA receptor antagonists have been investigated for their neuroprotective properties.[32] While early clinical trials with high-affinity NMDA receptor antagonists were largely unsuccessful due to dose-limiting side effects, there is ongoing interest in developing safer, more tolerable modulators for neuroprotection.
Challenges and Adverse Effects
The therapeutic development of PCP receptor ligands is hampered by their significant adverse effect profile, which includes:
-
Psychotomimetic Effects: Hallucinations, paranoia, and dissociation.[3][4]
-
Cognitive Impairment: Memory loss and confusion.[3]
-
Abuse Potential: PCP is a Schedule II controlled substance with a high potential for abuse and addiction.[5]
-
Cardiovascular Effects: Increased heart rate and blood pressure.[3]
Future Directions: Refining the Target, Minimizing the Risk
The future of PCP receptor ligand research is focused on developing compounds with improved therapeutic indices. Key strategies include:
-
Subtype-Selective Modulators: Designing ligands that selectively target specific NMDA receptor subtypes (e.g., GluN2B-selective antagonists) may offer a way to separate therapeutic effects from adverse effects.[5][32]
-
Allosteric Modulators: Positive and negative allosteric modulators (PAMs and NAMs) that bind to sites on the NMDA receptor other than the agonist or PCP sites offer a more nuanced approach to receptor modulation.[32] These compounds may fine-tune receptor activity rather than simply blocking it, potentially leading to a better safety profile.
-
Targeting Downstream Signaling: Elucidating the precise molecular pathways downstream of NMDA receptor blockade that mediate therapeutic effects could reveal novel drug targets that are not associated with the adverse effects of direct channel block.
Conclusion
PCP receptor ligands represent a fascinating and challenging class of neuropharmacological agents. From their origins as dissociative anesthetics to their modern-day resurgence as rapid-acting antidepressants, the study of these compounds continues to yield profound insights into the workings of the human brain. While the path to developing safe and effective therapies based on the PCP pharmacophore is fraught with challenges, the potential rewards for patients suffering from devastating neuropsychiatric and neurological disorders are immense. The continued application of advanced screening technologies, innovative medicinal chemistry, and a deeper understanding of the underlying neurobiology will undoubtedly pave the way for the next generation of PCP receptor-targeted therapeutics.
References
- Milne, R. J., & Wescoe, K. F. (1977). The Pharmacological Profile of Phencyclidine (PCP) and its Analogs. NIDA Research Monograph, (21), 13–26.
-
Allen, A. C., Robles, J., Dovenski, W., & Calderon, S. (1993). PCP: a review of synthetic methods for forensic clandestine investigation. Forensic science international, 61(2-3), 85–100. [Link]
-
Eurofins. (n.d.). Glutamate (NMDA, Non-Selective) Rat Ion Channel [3H] MK-801 Binding LeadHunter Assay. Retrieved from [Link]
-
Zukin, S. R., Zukin, R. S., Vale, W., Rivier, J., Nichtenhauser, R., Snell, L. D., & Johnson, K. M. (1987). An endogenous ligand of the brain sigma/PCP receptor antagonizes NMDA-induced neurotransmitter release. Brain research, 416(1), 84–89. [Link]
-
Zukin, S. R., Zukin, R. S., Vale, W., Rivier, J., Nichtenhauser, R., Snell, L. D., & Johnson, K. M. (1987). An endogenous ligand of the brain σ/PCP receptor antagonizes NMDA-induced neurotransmitter release. Brain Research, 416(1), 84–89. Available at: [Link]
-
Mony, L., Kew, J. N., Gunthorpe, M. J., & Paoletti, P. (2009). Allosteric modulators of NMDA receptors: multiple sites and mechanisms. British journal of pharmacology, 157(8), 1301–1317. [Link]
- Wolf, M. E., & Khansa, M. R. (1991). Repeated administration of PCP or amphetamine alters neuronal responses to glutamate in the mesoaccumbens dopamine system. The Journal of pharmacology and experimental therapeutics, 259(2), 849–858.
-
Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., Hansen, K. B., Yuan, H., Myers, S. J., & Dingledine, R. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405–496. [Link]
-
Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. Retrieved from [Link]
-
Irifune, M., Shimizu, T., & Nomoto, M. (1991). A time-activity baseline to measure pharmacological and non-pharmacological manipulations of PCP-induced activity in mice. Pharmacology, biochemistry, and behavior, 40(3), 637–642. [Link]
- Nabeshima, T., & Kameyama, T. (1993). Phencyclidine-induced model of schizophrenia. Nihon shinkei seishin yakurigaku zasshi = Japanese journal of psychopharmacology, 13(1), 15–23.
- Contreras, P. C., DiMaggio, D. A., & O'Donohue, T. L. (1987). An endogenous ligand of the brain sigma/PCP receptor antagonizes NMDA-induced neurotransmitter release. Synapse, 1(1), 57–61.
-
Zhang, Y., & Li, X. (2025). New advances in small molecule drugs targeting NMDA receptors. Acta Pharmacologica Sinica. [Link]
-
Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines. Journal of medicinal chemistry, 8(2), 230–235. [Link]
- Shulgin, A. T., & MacLean, D. E. (1976). Illicit synthesis of phencyclidine (PCP) and several of its analogs. Clinical toxicology, 9(4), 553–560.
- French, E. D., & Vantini, G. (1984). Phencyclidine and the NMDA receptor: in vivo evidence for a common site of action. European journal of pharmacology, 104(1-2), 173–174.
- Popik, P., & Skolnick, P. (1998). The NMDA antagonist memantine ameliorates antidepressant-like effects of imipramine in the forced swim test in rats. Psychopharmacology, 135(2), 203–204.
-
Li, X., & Zhang, Y. (2025). New advances in small molecule drugs targeting NMDA receptors. Acta Pharmacologica Sinica. [Link]
-
Santangelo, R. M., Acker, T. M., Zimmerman, S. S., Katzman, B. M., Strong, K. L., Traynelis, S. F., & Liotta, D. C. (2012). Novel NMDA receptor modulators: an update. Expert opinion on therapeutic patents, 22(11), 1337–1352. [Link]
-
Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]
- Shulgin, A. T., & MacLean, D. E. (1976). Illicit synthesis of phencyclidine (PCP) and several of its analogs. Clinical toxicology, 9(4), 553–560.
- Hashemzadeh-Gargari, H., & Guilarte, T. R. (1999). Inhibition of [3H]-MK-801 binding to the NMDA receptor channel in rat brain by manganese. Neurotoxicology, 20(4), 575–581.
-
Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 4(3), 285–299. [Link]
- MacDonald, J. F., & Nowak, L. M. (1990). The PCP site of the NMDA receptor complex. Trends in pharmacological sciences, 11(4), 167–172.
- Krystal, J. H., Petrakis, I. L., Webb, E., Coffin, P. O., Karper, L. P., Namanworth, S., & D'Souza, D. C. (1998). In vivo microdialysis measuring dopamine release in the nucleus accumbens of awake, freely-moving animals.
-
MMPC. (2024, January 3). Morris Water Maze. Retrieved from [Link]
-
Med Associates Inc. (n.d.). Pre-Pulse Inhibition Startle Protocol. Retrieved from [Link]
- Rothman, R. B. (1994). PCP site 2: a high affinity MK-801-insensitive phencyclidine binding site. NIDA research monograph, 145, 143–162.
-
Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]
-
JoVE. (2022, September 12). Mouse Short & Long-Term Locomotor Activity Analyzed By Video Tracking Software l Protocol Preview [Video]. YouTube. [Link]
-
Geyer, M. A., & Swerdlow, N. R. (1998). Measurement of startle response, prepulse inhibition, and habituation. Current protocols in neuroscience, Chapter 8, Unit 8.7. [Link]
-
Westerink, B. H., & de Vries, J. B. (1987). In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain. Life sciences, 41(7), 861–864. [Link]
- French, E. D., & Ceci, A. (1990). The effects of the phencyclidine analogs BTCP and TCP on nigrostriatal dopamine neuronal activity. European journal of pharmacology, 182(1), 19–27.
-
Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848–858. [Link]
- Anis, N. A., Berry, S. C., Burton, N. R., & Lodge, D. (1983). The dissociative anaesthetics, ketamine and phencyclidine, selectively reduce excitation of central mammalian neurones by N-methyl-aspartate. British journal of pharmacology, 79(2), 565–575.
-
IMPReSS. (n.d.). Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol. Retrieved from [Link]
- D'Hooge, R., & De Deyn, P. P. (2001). Applications of the Morris water maze in the study of learning and memory. Brain research. Brain research reviews, 36(1), 60–90.
-
Busquets-Garcia, A., Soria-Gomez, E., & Marsicano, G. (2018). Assessing Prepulse Inhibition of Startle in Mice. Bio-protocol, 8(7), e2793. [Link]
-
Vorhees, C. V., & Williams, M. T. (2014). Morris water maze: procedures for assessing spatial and related forms of learning and memory. CSH protocols, 2014(4), 391–399. [Link]
-
RIKEN BRC. (n.d.). SOP of Pre-pulse inhibition test. Retrieved from [Link]
-
JoVE. (2022, September 30). Assessing General Locomotion, Muscular Strength & Coordination In Mice l Protocol Preview [Video]. YouTube. [Link]
- Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory.
-
Reynolds, I. J., Murphy, S. N., & Miller, R. J. (1987). 3H-labeled MK-801 binding to the excitatory amino acid receptor complex from rat brain is enhanced by glycine. Proceedings of the National Academy of Sciences of the United States of America, 84(21), 7744–7748. [Link]
- Milhorn, H. T., Jr (1991). Phencyclidine Intoxication and Adverse Effects: A Clinical and Pharmacological Review of an Illicit Drug.
- Wong, E. H., Kemp, J. A., Priestley, T., Knight, A. R., Woodruff, G. N., & Iversen, L. L. (1986). The anticonvulsant MK-801 is a potent N-methyl-D-aspartate antagonist.
-
Wells, S. S., Bain, I. J., Valenta, A. C., Lenhart, A. E., Steyer, D. J., & Kennedy, R. T. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst, 149(8), 2003–2011. [Link]
-
Altura, B. T., & Altura, B. M. (1981). Phencyclidine ("angel dust") analogs and sigma opiate benzomorphans cause cerebral arterial spasm. Proceedings of the National Academy of Sciences of the United States of America, 78(1), 865–869. [Link]
- Wallach, J., De Paoli, G., Adejare, A., & Brandt, S. D. (2014). The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents. Drug testing and analysis, 6(7-8), 718–726.
- Anton-Tay, F., Ramirez, G., & Martinez, I. (1999). Experiments showing the binding of 3H-MK-801 to membranes prepared from rat striatum.
Sources
- 1. researchgate.net [researchgate.net]
- 2. med-associates.com [med-associates.com]
- 3. [PDF] PCP: A review of synthetic methods clandestine investigation | Semantic Scholar [semanticscholar.org]
- 4. Phencyclidine Intoxication and Adverse Effects: A Clinical and Pharmacological Review of an Illicit Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel NMDA Receptor Modulators: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PCP site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PCP site 2: a high affinity MK-801-insensitive phencyclidine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An endogenous ligand of the brain sigma/PCP receptor antagonizes NMDA-induced neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sci-hub.st [sci-hub.st]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. 3H-labeled MK-801 binding to the excitatory amino acid receptor complex from rat brain is enhanced by glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 16. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. va.gov [va.gov]
- 18. A time-activity baseline to measure pharmacological and non-pharmacological manipulations of PCP-induced activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 21. ja.brc.riken.jp [ja.brc.riken.jp]
- 22. mmpc.org [mmpc.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 26. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. New advances in small molecule drugs targeting NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Core: A Pharmacological Profile of 2-Cyclohexylpiperidine and its Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The Challenge of the Uncharacterized Core
In the landscape of medicinal chemistry and pharmacology, it is not uncommon to encounter molecular scaffolds that, despite their presence in potent psychoactive compounds, remain largely uncharacterized in their parent form. Such is the case with 2-cyclohexylpiperidine. While its derivatives, most notably phencyclidine (PCP) and its analogs, have been the subject of extensive research, the fundamental pharmacological profile of the this compound core itself is conspicuously absent from the scientific literature. This guide, therefore, takes a unique approach. It will first delineate the known chemical identity of this compound and then construct a detailed, inferred pharmacological profile by dissecting the extensive research on its prominent and structurally related derivatives. This exploration will provide researchers with a foundational understanding of the potential activities of this scaffold and the critical structure-activity relationships that govern its interactions with biological systems.
The Parent Scaffold: this compound
This compound is a simple bicyclic secondary amine. Its chemical and physical properties, as gathered from chemical supplier data, are foundational to its potential as a building block in organic synthesis.[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 56528-77-9 | [2] |
| Molecular Formula | C₁₁H₂₁N | [2] |
| Molecular Weight | 167.29 g/mol | [2] |
| IUPAC Name | This compound | [1] |
While commercially available, primarily as a hydrochloride salt for research purposes, its utility is described in broad terms such as a building block for pharmaceuticals, particularly analgesics and anti-inflammatory drugs, and in neuroscience research to understand the mechanisms of psychoactive substances.[1][4] However, specific data on its receptor binding affinities, functional activity, and in vivo effects are not publicly available. This necessitates a deep dive into its more complex and widely studied derivatives to illuminate the pharmacological potential inherent in its structure.
The Prototypical Derivative: Phencyclidine (PCP) and the NMDA Receptor
The most infamous derivative of the cyclohexylpiperidine scaffold is 1-(1-phenylcyclohexyl)piperidine, or Phencyclidine (PCP). Initially developed as a dissociative anesthetic, its significant mind-altering effects, including hallucinations and psychosis, led to its discontinuation for human use and its emergence as a drug of abuse.[5] The primary mechanism of action for PCP is non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[5]
PCP binds to a specific site within the ion channel of the NMDA receptor, effectively blocking the influx of calcium ions and preventing neuronal activation.[5] This action is responsible for its anesthetic and dissociative properties. Beyond its primary target, PCP also exhibits affinity for the dopamine D2 receptor and can inhibit dopamine reuptake, contributing to its complex psychostimulant and psychotic effects.[5]
A Tale of Two Sites: The Divergent Pharmacology of BTCP
A pivotal evolution of the cyclohexylpiperidine scaffold is found in N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine (BTCP). This analog, where the phenyl group of PCP is replaced by a benzothiophenyl group, exhibits a dramatically different pharmacological profile. While PCP is a potent NMDA receptor antagonist, BTCP has a very low affinity for the PCP binding site on the NMDA receptor.[6] Instead, BTCP is a potent and selective inhibitor of the dopamine transporter (DAT).[6][7]
Table 2: Comparative Receptor Binding Affinities (IC₅₀ nM)
| Compound | Dopamine Transporter ([³H]BTCP) | Dopamine Transporter ([³H]Cocaine) | PCP Receptor |
| BTCP | 5 | 39 | >10,000 |
| Cocaine | - | - | - |
| PCP | - | - | High Affinity |
Data compiled from multiple sources.[6][8]
This stark difference highlights a critical structure-activity relationship: the nature of the aromatic substituent on the cyclohexyl ring dictates the primary pharmacological target. The benzothiophenyl moiety in BTCP directs its activity towards the dopamine transporter, making it a valuable tool for studying dopamine reuptake inhibition.
In Vivo Manifestations of DAT Inhibition
The selective dopamine reuptake inhibition by BTCP translates to distinct in vivo effects that mirror those of other dopamine reuptake inhibitors like cocaine, rather than the dissociative effects of PCP.[6] Studies in animal models have shown that BTCP produces cocaine-like behavioral effects, including increased locomotion, sniffing, and gnawing, which are blocked by dopamine antagonists.[6][9] Furthermore, BTCP can substitute for cocaine in drug self-administration studies, indicating a similar reinforcing profile mediated by the enhancement of dopaminergic neurotransmission.[10]
Structure-Activity Relationships (SAR) and Synthetic Approaches
The divergent pharmacology of PCP and BTCP underscores the sensitivity of the cyclohexylpiperidine scaffold to structural modifications. Further studies on BTCP analogs have provided deeper insights into the SAR of this class of compounds.
-
Piperidine and Cyclohexyl Ring Size: Alterations to the size of the piperidine and cyclohexyl rings of BTCP can lead to differential and sometimes opposite changes in affinity for the dopamine transporter, suggesting distinct binding modes for different ligands.[8]
-
N-Substituents: A considerable degree of structural variation is permitted for the N-substituents of BTCP while retaining nanomolar affinity for the dopamine transporter. Increasing the size and lipophilicity of the N-substituents generally improves binding affinity.[8]
General Synthetic Strategy
The synthesis of 1-substituted cyclohexylpiperidine derivatives often begins with the corresponding cycloalkanone. A common synthetic route involves the reaction of a Grignard or organolithium reagent with the cycloalkanone to introduce the desired aromatic or heteroaromatic moiety. Subsequent reactions can then be employed to introduce the piperidine ring. For instance, the synthesis of BTCP homologues has been achieved in four steps from the appropriate cycloalkanones.[7][11] A generalized synthetic workflow is depicted below.
Pharmacokinetics and Metabolism: Insights from Derivatives
While no pharmacokinetic data exists for this compound, studies on its derivatives provide valuable insights into the likely metabolic fate and distribution of this scaffold. For instance, the pharmacokinetics of 1-[1-(2-thienyl)cyclohexyl]piperidine (TCP), a potent PCP analog, have been studied in rats. TCP was found to have a relatively short elimination half-life of 2.1 hours, with extensive metabolism.[12] Similarly, BTCP undergoes metabolism in rat liver microsomes to produce several monohydroxylated derivatives, some of which retain high affinity for the dopamine transporter.[13] This suggests that the cyclohexylpiperidine core is susceptible to oxidative metabolism.
Future Directions and Therapeutic Potential
The this compound scaffold represents a privileged core in CNS drug discovery. The profound and tunable pharmacology of its derivatives, from potent NMDA receptor antagonists to selective dopamine reuptake inhibitors, demonstrates its versatility. While the parent compound remains a pharmacological enigma, the wealth of data on its derivatives provides a clear roadmap for future research.
The high affinity and selectivity of certain derivatives for the dopamine transporter suggest their potential as therapeutic agents for conditions characterized by dopaminergic dysregulation, such as ADHD, depression, and substance use disorders. Furthermore, the development of derivatives with mixed affinities for various CNS targets could lead to novel polypharmacological agents with unique therapeutic profiles. The key lies in the meticulous exploration of the structure-activity relationships to fine-tune the desired pharmacological activity while minimizing off-target effects. The this compound core, though simple in its structure, holds the potential for the development of the next generation of CNS-active compounds.
References
- Cook, C. E., et al. (1990). The pharmacokinetics of [3H]1-[1-(2-thienyl)cyclohexyl]piperidine (TCP) in Sprague-Dawley rats. NIDA research monograph, 105, 594-595.
- de Costa, B. R., et al. (1991). Synthesis, stereochemistry, and biological activity of the 1-(1-phenyl-2-methylcyclohexyl)piperidines and the 1-(1-phenyl-4-methylcyclohexyl)piperidines. Absolute configuration of the potent trans-(-)-1-(1-phenyl-2-methylcyclohexyl)piperidine. Journal of medicinal chemistry, 34(1), 318-324.
- French, E. D., et al. (1989). The phencyclidine (PCP) analog N-[1-(2-benzo(B)thiophenyl) cyclohexyl]piperidine shares cocaine-like but not other characteristic behavioral effects with PCP, ketamine and MK-801. The Journal of pharmacology and experimental therapeutics, 250(3), 1019-1027.
- Carroll, F. I., et al. (1993). Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites. Journal of medicinal chemistry, 36(9), 1188-1193.
- Kozlowski, K. M., et al. (1994). Further Studies of the Structure-Activity Relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and Evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at Dopamine Uptake and Phencyclidine Binding Sites. Journal of medicinal chemistry, 37(23), 3980-3988.
-
Wikipedia. (2024). Phencyclidine. Retrieved from [Link]
- Maurice, T., et al. (1996). N-[1-(2-Benzo(b)thiophenyl)cyclohexyl]piperidine (BTCP) and cocaine induce similar effects on striatal dopamine: a microdialysis study in freely moving rats. Neuroscience letters, 211(3), 179-182.
- Richardson, A., et al. (2014). Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase. Molecules, 19(11), 17688-17709.
- Vignon, J., et al. (1997). 1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vitro: synthesis, identification from rat liver microsome extracts, and affinity for the neuronal dopamine transporter. Journal of medicinal chemistry, 40(25), 4019-4025.
-
PubChem. (n.d.). 1-Cyclohexylpiperidine. Retrieved from [Link]
-
PubChem. (n.d.). 3-Cyclohexylpiperidine. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 1-cyclohexylpiperidine. Retrieved from [Link]
- Palucki, B. L., et al. (2005). Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype-4 receptor agonist. Bioorganic & medicinal chemistry letters, 15(1), 171-175.
- Rocha, B. A., et al. (1998). N-[1-(2-benzo[b]thiophenyl)Cyclohexyl]- Piperidine (BTCP) Exerts Cocaine-Like Actions on Drug-Maintained Responding in Rats. The Journal of pharmacology and experimental therapeutics, 284(2), 721-730.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. This compound | 56528-77-9 [chemicalbook.com]
- 3. This compound | 56528-77-9 [amp.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Phencyclidine - Wikipedia [en.wikipedia.org]
- 6. The phencyclidine (PCP) analog N-[1-(2-benzo(B)thiophenyl) cyclohexyl]piperidine shares cocaine-like but not other characteristic behavioral effects with PCP, ketamine and MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-[1-(2-Benzo(b)thiophenyl)cyclohexyl]piperidine (BTCP) and cocaine induce similar effects on striatal dopamine: a microdialysis study in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-[1-(2-benzo[b]thiophenyl)Cyclohexyl]- piperidine (BTCP) exerts cocaine-like actions on drug-maintained responding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The pharmacokinetics of [3H]1-[1-(2-thienyl)cyclohexyl]piperidine (TCP) in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1-[1-2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vitro: synthesis, identification from rat liver microsome extracts, and affinity for the neuronal dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 2-Cyclohexylpiperidine via Catalytic Hydrogenation
Abstract: This document provides a detailed experimental protocol for the synthesis of 2-cyclohexylpiperidine, a valuable piperidine derivative utilized as a key building block in the development of pharmaceuticals and specialty chemicals.[1][2] The primary method detailed is the catalytic hydrogenation of 2-phenylpyridine, a robust and efficient transformation. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, a step-by-step methodology, safety protocols, and a discussion of the underlying chemical principles to ensure reliable and reproducible results.
Introduction and Scientific Rationale
Piperidine scaffolds are among the most prevalent nitrogen-containing heterocyclic motifs found in FDA-approved pharmaceuticals, valued for their ability to impart favorable pharmacokinetic properties.[2][3] this compound, specifically, serves as a crucial intermediate in organic synthesis. The most direct and atom-economical approach to its synthesis is the complete reduction of the corresponding aromatic precursor, 2-phenylpyridine.
The chosen method, catalytic hydrogenation, leverages a heterogeneous catalyst to facilitate the addition of hydrogen across both the pyridine and phenyl rings. This process is highly efficient, typically proceeds under manageable conditions, and avoids the formation of stoichiometric waste products, aligning with the principles of green chemistry.[2] The reaction mechanism involves the adsorption of the 2-phenylpyridine substrate onto the surface of a noble metal catalyst. Concurrently, molecular hydrogen (H₂) is dissociatively adsorbed onto the metal surface as reactive hydrogen atoms, which are then sequentially transferred to the aromatic rings, leading to their saturation.[2]
This protocol will focus on the use of Platinum(IV) oxide (PtO₂, Adams' catalyst), a widely used and effective catalyst for the hydrogenation of pyridine derivatives.[4] The use of an acidic solvent, such as glacial acetic acid, is often employed to protonate the pyridine nitrogen, which activates the ring system towards reduction.[4]
Critical Safety and Handling Procedures
A thorough understanding and implementation of safety measures are paramount for this procedure. The following hazards must be addressed with appropriate engineering controls and personal protective equipment (PPE).
-
Hydrogen Gas (H₂): Extremely flammable and forms explosive mixtures with air. All operations involving hydrogen gas under pressure must be conducted in a high-pressure-rated autoclave or a similar hydrogenation apparatus located within a certified fume hood. Ensure the system is free of leaks and always purge the apparatus with an inert gas (e.g., nitrogen) before and after introducing hydrogen.[2]
-
Catalysts (e.g., Platinum Oxide): Fine metal powders can be pyrophoric, especially after the reaction when saturated with hydrogen. Do not allow the used catalyst to dry in the air. It should be carefully filtered and immediately quenched under water or a suitable solvent. Avoid inhalation of catalyst dust.[4]
-
Solvents (Glacial Acetic Acid): Corrosive and causes severe skin and eye burns. It is also a lachrymator. Handle exclusively in a fume hood while wearing chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[5][6]
-
Reagents and Product: 2-Phenylpyridine and the resulting this compound are irritants. Avoid contact with skin, eyes, and clothing.[5] In case of exposure, rinse the affected area immediately with copious amounts of water.[5][6]
-
General Precautions:
-
Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-retardant lab coat, and appropriate gloves are mandatory at all times.[5][7][8]
-
Ventilation: All manipulations, including reaction setup, work-up, and purification, must be performed in a well-ventilated chemical fume hood.[5][7]
-
Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations. Do not mix waste streams.[9]
-
Detailed Experimental Protocol
This protocol details the synthesis of this compound from 2-phenylpyridine on a 10 mmol scale. Adjustments can be made as necessary for different scales, with careful consideration of thermal transfer and mixing.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2-Phenylpyridine | C₁₁H₉N | 155.20 | 1.55 g | 10.0 | Purity ≥98% |
| Platinum(IV) Oxide (PtO₂) | PtO₂ | 227.08 | 114 mg | 0.50 | 5 mol % |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 20 mL | - | ACS grade or higher |
| Hydrogen Gas | H₂ | 2.02 | 50-70 bar | - | High purity (≥99.99%) |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~150 mL | - | For extraction |
| Sat. Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | For neutralization |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | For drying |
| Celite® 545 | - | - | As needed | - | For filtration |
Step-by-Step Synthesis Workflow
Part A: Reaction Setup and Hydrogenation
-
Reactor Charging: In a glass liner suitable for a high-pressure autoclave, dissolve 2-phenylpyridine (1.55 g, 10.0 mmol) in glacial acetic acid (20 mL).[4]
-
Catalyst Addition: To the stirred solution, carefully add Platinum(IV) oxide (114 mg, 0.50 mmol).[4]
-
System Assembly: Place the glass liner into the autoclave. Seal the reactor according to the manufacturer's instructions, ensuring all fittings are secure.
-
Inert Gas Purge: Place the assembled autoclave in a fume hood. Purge the system by pressurizing with nitrogen gas to ~5 bar and then slowly venting. Repeat this cycle three times to remove all oxygen.
-
Hydrogen Purge & Pressurization: Following the nitrogen purge, repeat the purge cycle three times using hydrogen gas. Finally, pressurize the autoclave with hydrogen gas to the target pressure of 50-70 bar.[4]
-
Reaction Execution: Begin vigorous stirring and maintain the reaction at room temperature for 8-12 hours. The reaction progress can be monitored by observing the cessation of hydrogen uptake on the pressure gauge.
Part B: Work-up and Product Isolation
-
Depressurization: Once the reaction is complete, stop the stirring. Carefully and slowly vent the excess hydrogen gas from the autoclave into the fume hood exhaust.
-
Inerting: Purge the vessel with nitrogen gas three times to remove any residual hydrogen.
-
Catalyst Filtration: Open the autoclave. Carefully remove the reaction mixture. The heterogeneous Pt/C catalyst (PtO₂ is reduced in situ) must be removed by filtration through a pad of Celite®. Crucial Safety Step: Do not allow the filter cake to dry. Immediately after filtration, quench the Celite pad and catalyst with water.
-
Solvent Neutralization: Transfer the clear filtrate to a larger flask. Cool the flask in an ice bath. Slowly and carefully add saturated sodium bicarbonate solution in portions to neutralize the acetic acid. Continue addition until effervescence stops and the pH of the aqueous phase is >8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 50 mL).[4]
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound as an oil.
Part C: Purification and Characterization
-
Purification: The crude product can be purified by vacuum distillation to afford the final product in high purity.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Cyclohexylpiperidine.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Piperidine.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Cyclohexyl-2-pyrrolidinone.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 2-Phenylpyridine.
- Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(8), 2887-2889.
-
Wyatt, P., et al. (2011). Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase. Journal of Medicinal Chemistry, 54(13), 4649-4663. Available at: [Link]
-
Rothman, R. B., et al. (1993). Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites. Journal of Medicinal Chemistry, 36(9), 1188-1193. Available at: [Link]
- University of Liverpool Repository. (2020). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from The University of Liverpool Repository.
- Sigma-Aldrich. (n.d.). This compound hydrochloride.
-
Tlili, A., et al. (2021). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Available at: [Link]
-
Rothman, R. B., et al. (1994). Further Studies of the Structure-Activity Relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and Evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at Dopamine Uptake and Phencyclidine Binding Sites. Journal of Medicinal Chemistry, 37(2), 249-254. Available at: [Link]
- Carl ROTH. (2025). Safety Data Sheet: Piperidine.
-
de Costa, B. R., et al. (1992). Synthesis, stereochemistry, and biological activity of the 1-(1-phenyl-2-methylcyclohexyl)piperidines and the 1-(1-phenyl-4-methylcyclohexyl)piperidines. Absolute configuration of the potent trans-(-)-1-(1-phenyl-2-methylcyclohexyl)piperidine. Journal of Medicinal Chemistry, 35(23), 4334-4343. Available at: [Link]
- J&K Scientific. (n.d.). This compound Hydrochloride.
- BenchChem. (2025). Catalytic Hydrogenation of 3-Methylpyridine to 3-Methylpiperidine: Application Notes and Protocols.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. asianpubs.org [asianpubs.org]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for 2-Cyclohexylpiperidine Hydrochloride in Pharmaceutical Development
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-cyclohexylpiperidine hydrochloride. This document outlines the synthesis, potential mechanisms of action, and detailed protocols for the investigation of novel therapeutics derived from this versatile chemical scaffold.
Introduction: A Scaffold of Neuromodulatory Potential
This compound hydrochloride is a versatile organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1] Its structural motif, featuring a cyclohexane ring attached to a piperidine moiety, is a key pharmacophore in a range of biologically active molecules, most notably as a foundational element for analgesics and anesthetics.[1] The piperidine ring is a prevalent feature in numerous pharmaceuticals and natural alkaloids, highlighting its significance in medicinal chemistry.[2][3]
The scientific interest in this compound and its derivatives is significantly influenced by its structural relationship to phencyclidine (PCP), a well-characterized N-methyl-D-aspartate (NMDA) receptor antagonist and dopamine reuptake inhibitor.[4][5] This relationship suggests that novel compounds derived from the this compound scaffold may exhibit a range of effects on the central nervous system (CNS), presenting opportunities for the development of new treatments for neurological and psychiatric disorders, as well as for pain management.[6][7]
This guide provides a framework for the rational design and evaluation of novel compounds based on the this compound core, with a focus on protocols for synthesis, in vitro characterization, and in vivo assessment.
Synthesis of this compound Hydrochloride and Derivatives
The synthesis of this compound hydrochloride can be achieved through various established organic chemistry methodologies. A common approach involves the reductive amination of cyclohexanone with piperidine, followed by salt formation. The following protocol is a generalized procedure that can be optimized for specific derivatives.
Protocol: Synthesis of this compound Hydrochloride
Materials:
-
Cyclohexanone
-
Piperidine
-
Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Hydrochloric acid (ethanolic or ethereal solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexanone (1.0 equivalent) and piperidine (1.0-1.2 equivalents) in the anhydrous solvent.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the enamine/iminium intermediate. Monitor the reaction by TLC.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent (1.2-1.5 equivalents) portion-wise, maintaining the temperature below 10°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the starting materials by TLC.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with the organic solvent (3x).
-
Purification of the Free Base: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound free base. Further purification can be achieved by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether, 2-propanol). Slowly add a solution of hydrochloric acid (1.1 equivalents) while stirring.
-
Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound hydrochloride as a white powder.
Note: This is a general procedure. For the synthesis of specific analogs, such as those with substitutions on the cyclohexyl or piperidine rings, the starting materials and reaction conditions may need to be modified.[8]
Pharmacological Evaluation: Unraveling the Mechanism of Action
The pharmacological profile of compounds derived from this compound is likely to be complex, potentially involving multiple CNS targets. Based on the pharmacology of related compounds like PCP and its potent analog BTCP (1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine), the primary targets of interest are the NMDA receptor and the dopamine transporter (DAT).[5][9]
Dopamine Transporter (DAT) Binding and Function
Many derivatives of piperidine act on the dopamine transporter, which is a key regulator of dopaminergic neurotransmission.[10] Inhibition of DAT leads to an increase in extracellular dopamine levels, which can have therapeutic effects in conditions such as depression and ADHD, but also carries abuse potential.
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine transporter.
Materials:
-
Rat striatal tissue homogenates (or cells expressing recombinant human DAT)
-
[³H]-WIN 35,428 (a high-affinity DAT ligand)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Nonspecific binding control (e.g., 10 µM GBR 12909 or cocaine)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Assay Incubation: In a 96-well plate, combine the tissue homogenate, [³H]-WIN 35,428 (at a concentration near its Kd), and either buffer (for total binding), nonspecific binding control, or the test compound.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
| Compound | IC₅₀ for [³H]cocaine displacement (nM) | IC₅₀ for [³H]BTCP displacement (nM) |
| BTCP | 39 | 5 |
| N-butyl derivative of BTCP | 60 | 0.3 |
| N-(cyclopropylmethyl) derivative of BTCP | 23 | 1 |
Data adapted from Carroll et al., 1993, demonstrating the high affinity of BTCP and its analogs for the dopamine transporter.[10]
NMDA Receptor Modulation
The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.[4] Antagonism of the NMDA receptor can produce dissociative anesthetic and analgesic effects.[6]
This protocol uses [³H]-MK-801, a non-competitive NMDA receptor antagonist that binds within the ion channel, to assess the affinity of test compounds for this site.
Materials:
-
Rat cortical membrane preparations
-
[³H]-MK-801
-
Test compound
-
Assay buffer (e.g., 50 mM Tris-acetate, pH 7.4)
-
Glutamate and glycine (to open the NMDA receptor channel)
-
Nonspecific binding control (e.g., 10 µM MK-801 or PCP)
-
Standard equipment for radioligand binding assays
Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Assay Incubation: In a 96-well plate, combine the membrane preparation, [³H]-MK-801, glutamate, glycine, and either buffer, nonspecific binding control, or the test compound.
-
Incubation: Incubate at room temperature for 2-4 hours.
-
Harvesting and Quantification: Follow the same procedure as for the DAT binding assay (steps 4-5 in section 3.1.1).
-
Data Analysis: Calculate the IC₅₀ and Ki values as described for the DAT binding assay.
In Vivo Evaluation of Pharmacological Effects
Following in vitro characterization, promising lead compounds should be evaluated in vivo to assess their therapeutic potential and side-effect profile.
Protocol: Assessment of Analgesic Activity (Hot Plate Test)
The hot plate test is a classic model for evaluating the efficacy of centrally acting analgesics.
Materials:
-
Hot plate apparatus with adjustable temperature
-
Test animals (e.g., mice or rats)
-
Test compound solution
-
Vehicle control (e.g., saline)
-
Positive control (e.g., morphine)
-
Stopwatch
Procedure:
-
Acclimation: Acclimate the animals to the testing room and handling.
-
Baseline Latency: Place each animal on the hot plate (maintained at a constant temperature, e.g., 55°C) and record the time until it exhibits a nociceptive response (e.g., licking a hind paw or jumping). This is the baseline latency. A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.
-
Dosing: Administer the test compound, vehicle, or positive control via a suitable route (e.g., intraperitoneal injection).
-
Post-Dosing Latency: At various time points after dosing (e.g., 15, 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure the response latency.
-
Data Analysis: Calculate the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between the different treatment groups.
Protocol: Assessment of Locomotor Activity
Changes in locomotor activity can indicate stimulant or depressant effects on the CNS.
Materials:
-
Open-field activity chambers equipped with infrared beams
-
Test animals
-
Test compound solution
-
Vehicle control
-
Positive control (e.g., amphetamine for stimulant effects, diazepam for depressant effects)
Procedure:
-
Acclimation: Acclimate the animals to the activity chambers for a set period (e.g., 30-60 minutes) on a day prior to the experiment.
-
Dosing: On the test day, administer the test compound, vehicle, or positive control.
-
Monitoring: Immediately place the animals in the activity chambers and record locomotor activity (e.g., distance traveled, number of beam breaks) for a specified duration (e.g., 60-120 minutes).
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5- or 10-minute intervals) and as a total over the entire session. Compare the activity levels between the different treatment groups.
Analytical Characterization
The purity and identity of this compound hydrochloride and its derivatives must be confirmed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid or formic acid.
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm).
-
Purpose: To determine the purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR and ¹³C NMR: To confirm the chemical structure of the synthesized compound. The spectra should be consistent with the expected structure.
Mass Spectrometry (MS)
-
Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).
-
Purpose: To determine the molecular weight of the compound and to aid in structural elucidation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathway affected by compounds targeting the dopamine transporter and a general workflow for the initial stages of drug discovery using the this compound scaffold.
Caption: Potential mechanism of action for a this compound derivative targeting the dopamine transporter.
Caption: Workflow for the initial stages of drug discovery using the this compound scaffold.
Conclusion
This compound hydrochloride represents a valuable starting point for the development of novel therapeutics targeting the central nervous system. Its structural relationship to known neuromodulatory agents provides a strong rationale for its use in medicinal chemistry campaigns. By employing the synthesis, in vitro, and in vivo protocols outlined in these application notes, researchers can effectively explore the structure-activity relationships of novel this compound derivatives and identify promising candidates for further preclinical development.
References
- Google Patents. (2021). CN112645901A - Preparation method of 1-cyclohexyl piperazine.
-
Carroll, F. I., et al. (1993). Further Studies of the Structure-Activity Relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and Evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at Dopamine Uptake and Phencyclidine Binding Sites. Journal of Medicinal Chemistry, 36(23), 3475–3482. Retrieved from [Link]
-
Jones, S., et al. (2011). Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase. Molecules, 16(8), 6659–6681. Retrieved from [Link]
-
Vignon, J., et al. (1988). [3H]N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine ([3H]BTCP): a new phencyclidine analog selective for the dopamine uptake complex. European Journal of Pharmacology, 148(3), 427–436. Retrieved from [Link]
-
Maurice, T., et al. (1997). 1-[1-2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vitro: synthesis, identification from rat liver microsome extracts, and affinity for the neuronal dopamine transporter. Journal of Medicinal Chemistry, 40(25), 4019–4025. Retrieved from [Link]
-
Zarrindast, M. R., et al. (2006). Synthesis and Determination of Chronic and Acute Thermal and Chemical Pain Activities of a New Derivative of Phencyclidine in Rats. Iranian Journal of Pharmaceutical Research, 5(4), 273-279. Retrieved from [Link]
-
Wikipedia. (n.d.). Phencyclidine. Retrieved from [Link]
-
Kalir, A., et al. (1969). 1-Phenylcycloalkylamine derivatives. II. Synthesis and pharmacological activity. Journal of Medicinal Chemistry, 12(3), 473–477. Retrieved from [Link]
-
Carroll, F. I., et al. (1993). Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites. Journal of Medicinal Chemistry, 36(9), 1188–1193. Retrieved from [Link]
-
Maurice, T., et al. (1997). 1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidine Hydrochloride (BTCP) Yields Two Active Primary Metabolites in Vitro. Tripod.com. Retrieved from [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Retrieved from [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Retrieved from [Link]
-
PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 1-Cyclohexylpiperidine. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The pharmacology of 1-(1-phenylcyclohexyl) piperidine-HCl. Retrieved from [Link]
-
French, E. D., et al. (1989). The phencyclidine (PCP) analog N-[1-(2-benzo(B)thiophenyl) cyclohexyl]piperidine shares cocaine-like but not other characteristic behavioral effects with PCP, ketamine and MK-801. Journal of Pharmacology and Experimental Therapeutics, 250(3), 1019–1027. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phencyclidine - Wikipedia [en.wikipedia.org]
- 5. The phencyclidine (PCP) analog N-[1-(2-benzo(B)thiophenyl) cyclohexyl]piperidine shares cocaine-like but not other characteristic behavioral effects with PCP, ketamine and MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Determination of Chronic and Acute Thermal and Chemical Pain Activities of a New Derivative of Phencyclidine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [3H]N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine ([3H]BTCP): a new phencyclidine analog selective for the dopamine uptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Role of Cyclohexylpiperidine Scaffolds in Neuroscience Research: A Guide for Investigators
Welcome to a comprehensive guide on the application of 2-cyclohexylpiperidine derivatives in neuroscience research. This document is designed for researchers, scientists, and drug development professionals, providing in-depth technical insights and field-proven protocols. We will move beyond simple procedural lists to explain the rationale behind experimental choices, ensuring a robust and reproducible scientific approach. Our focus will be on key analogs of phencyclidine (PCP) that feature the cyclohexylpiperidine core structure, elucidating their utility in dissecting complex neural circuits and their potential in therapeutic development.
Unveiling the Potential of Arylcyclohexylamines
The arylcyclohexylamine class of compounds, with phencyclidine (PCP) as its most notorious member, has been instrumental in advancing our understanding of glutamatergic and dopaminergic neurotransmission.[1][2] These molecules, characterized by a cyclohexyl ring attached to a piperidine or other amine-containing ring, have diverse pharmacological profiles, making them invaluable tools for neuroscientists. Their applications range from modeling psychotic states to probing the function of the dopamine transporter.[3][4]
This guide will focus on two prominent examples that fall under the broad structural classification of this compound derivatives:
-
N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine (BTCP): A potent and selective dopamine uptake inhibitor.
-
Phencyclidine (PCP) and its Analogs: Non-competitive NMDA receptor antagonists.
Section 1: BTCP - A Selective Probe for the Dopamine Transporter
N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine (BTCP) is a phencyclidine analog that, unlike PCP, exhibits high affinity for the dopamine transporter (DAT) and low affinity for the PCP binding site on the NMDA receptor.[3][4] This pharmacological profile makes BTCP an exceptional tool for isolating and studying the role of DAT in various physiological and pathological processes.
Core Applications of BTCP in Neuroscience:
-
Characterizing Dopamine Transporter Function: BTCP is widely used in radioligand binding assays to quantify DAT density in different brain regions and to screen for novel DAT inhibitors.[4]
-
Investigating Dopamine Dynamics: Through techniques like in vivo microdialysis, researchers can use BTCP to study the effects of DAT inhibition on extracellular dopamine levels in real-time.[5]
-
Behavioral Pharmacology: BTCP's cocaine-like behavioral effects, which are mediated by dopamine uptake inhibition, make it a useful compound for studying the neural basis of psychostimulant action and addiction.[3]
-
Drug Discovery: The structure-activity relationships of BTCP and its analogs are being explored to develop novel therapeutics for conditions such as depression, ADHD, and substance use disorders, potentially with fewer side effects than traditional psychostimulants.[6]
Key Pharmacological Data for BTCP and Related Compounds
| Compound | Primary Target | Affinity (IC50/Ki) | Application |
| BTCP | Dopamine Transporter (DAT) | IC50 = 7 nM for DA uptake inhibition[4] | Selective DAT probe, studying psychostimulant effects |
| Cocaine | DAT, SERT, NET | IC50 for DAT ~100-300 nM | Non-selective monoamine uptake inhibitor |
| PCP | NMDA Receptor | Ki ~ 50-100 nM | Model for psychosis, studying NMDA receptor function |
Experimental Protocol: In Vitro Autoradiography of Dopamine Transporter with [³H]BTCP
This protocol outlines a standard procedure for localizing and quantifying dopamine transporters in rodent brain tissue using [³H]BTCP.
Materials:
-
Rodent brain tissue, fresh frozen
-
Cryostat
-
Microscope slides
-
[³H]BTCP (specific activity ~50-80 Ci/mmol)
-
Incubation buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash buffer: Incubation buffer with 0.5% bovine serum albumin (BSA)
-
Displacing agent: 10 µM GBR 12909 (for non-specific binding)
-
Scintillation cocktail
-
Phosphor imaging screens or autoradiography film
Procedure:
-
Tissue Preparation:
-
Section the frozen brain tissue at 14-20 µm using a cryostat.
-
Thaw-mount the sections onto gelatin-coated microscope slides.
-
Store slides at -80°C until use.
-
-
Pre-incubation:
-
Bring slides to room temperature.
-
Pre-incubate slides in incubation buffer for 30 minutes to rehydrate the tissue and remove endogenous ligands.
-
-
Incubation:
-
Incubate slides with [³H]BTCP (typically 1-5 nM) in incubation buffer for 60-90 minutes at room temperature.
-
For determining non-specific binding, incubate a parallel set of slides in the presence of 10 µM GBR 12909.
-
-
Washing:
-
Wash the slides in ice-cold wash buffer for 2 x 5 minutes to remove unbound radioligand.
-
Perform a final quick dip in ice-cold deionized water to remove buffer salts.
-
-
Drying and Exposure:
-
Dry the slides under a stream of cool air.
-
Appose the slides to a phosphor imaging screen or autoradiography film in a light-tight cassette.
-
Exposure time will vary depending on the specific activity of the radioligand and the density of the target (typically 1-4 weeks).
-
-
Data Analysis:
-
Quantify the signal using densitometry and appropriate image analysis software.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Causality Behind Experimental Choices:
-
The use of a Tris-HCl buffer with physiological salt concentrations provides a stable environment for receptor binding.
-
The pre-incubation step is crucial for removing any endogenous dopamine that might interfere with [³H]BTCP binding.
-
GBR 12909 is a potent and selective DAT inhibitor, making it an ideal choice for defining non-specific binding.
-
The inclusion of BSA in the wash buffer helps to reduce non-specific binding of the radioligand to the tissue and slides.
Visualizing BTCP's Mechanism of Action
Caption: BTCP blocks the dopamine transporter (DAT), increasing synaptic dopamine levels.
Section 2: PCP and Analogs - Tools to Probe the NMDA Receptor and Model Psychosis
Phencyclidine (PCP) and its structural analogs are non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[2] By blocking the ion channel of the NMDA receptor, these compounds can induce a state that mimics certain aspects of psychosis, making them valuable tools for studying the pathophysiology of schizophrenia and for screening novel antipsychotic drugs.[7]
Core Applications of PCP and its Analogs:
-
Modeling Schizophrenia: Acute or chronic administration of PCP in rodents induces behavioral abnormalities, such as hyperlocomotion, stereotypy, and social withdrawal, that are reminiscent of the positive and negative symptoms of schizophrenia.
-
Investigating Glutamatergic Hypofunction: The "glutamate hypothesis of schizophrenia" posits that a deficit in NMDA receptor function contributes to the disorder. PCP and its analogs are used to experimentally induce this hypofunction and study its downstream consequences.
-
Screening Antipsychotic Drugs: The PCP-induced behavioral model is a widely used platform for testing the efficacy of potential antipsychotic medications.
-
Studying Neurotoxicity: At high doses, NMDA receptor antagonists can cause neuronal damage in certain brain regions, providing a model to study excitotoxicity and neuroprotection.[2]
Key Pharmacological Data for PCP and Analogs
| Compound | Primary Target | Affinity (Ki) | Application |
| PCP | NMDA Receptor | ~50-100 nM | Model for psychosis, studying NMDA receptor function |
| Ketamine | NMDA Receptor | ~500-1000 nM | Anesthetic, rapid-acting antidepressant, model for psychosis |
| MK-801 (Dizocilpine) | NMDA Receptor | ~3-5 nM | High-affinity NMDA receptor antagonist, research tool |
| TCP (Tenocyclidine) | NMDA Receptor | ~20-40 nM | PCP analog used in receptor binding studies[8] |
Experimental Protocol: PCP-Induced Hyperlocomotion in Rodents
This protocol describes a common behavioral assay used to assess the psychostimulant effects of PCP and to screen for potential antipsychotic compounds.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
PCP hydrochloride
-
Vehicle (e.g., 0.9% saline)
-
Test compound (potential antipsychotic)
-
Open-field activity chambers equipped with infrared beams
-
Data acquisition software
Procedure:
-
Acclimation:
-
Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Habituate each animal to the open-field chamber for 30-60 minutes on the day before testing.
-
-
Drug Administration:
-
On the test day, administer the test compound or its vehicle via the appropriate route (e.g., intraperitoneal, subcutaneous).
-
After a pre-treatment period (e.g., 30 minutes), administer PCP (typically 1-5 mg/kg, i.p.) or its vehicle.
-
-
Behavioral Testing:
-
Immediately place the animal in the open-field chamber.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) for 60-120 minutes.
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-minute intervals).
-
Compare the locomotor activity of the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Causality Behind Experimental Choices:
-
Habituation is essential to reduce the influence of novelty-induced locomotion on the drug effects.
-
The dose of PCP is chosen to induce a robust hyperlocomotor response without causing significant ataxia or other motor impairments that could confound the results.
-
The pre-treatment time for the test compound is determined by its pharmacokinetic profile to ensure that it is active when PCP is administered.
-
Analyzing the data in time bins allows for the examination of the time course of the drug effects.
Visualizing the NMDA Receptor and PCP's Site of Action
Sources
- 1. Synthesis and Pharmacology of PCP Analogs [chemistry.mdma.ch]
- 2. Phencyclidine - Wikipedia [en.wikipedia.org]
- 3. The phencyclidine (PCP) analog N-[1-(2-benzo(B)thiophenyl) cyclohexyl]piperidine shares cocaine-like but not other characteristic behavioral effects with PCP, ketamine and MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine ([3H]BTCP): a new phencyclidine analog selective for the dopamine uptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-[1-(2-Benzo(b)thiophenyl)cyclohexyl]piperidine (BTCP) and cocaine induce similar effects on striatal dopamine: a microdialysis study in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phencyclidine ("angel dust") analogs and sigma opiate benzomorphans cause cerebral arterial spasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Profiles of [3H]N-[1-(2-thienyl)cyclohexyl]piperidine binding in brain synaptic membranes treated with Triton X-100 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Cyclohexylpiperidine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine motif is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active natural products.[1][2][3] Among the myriad of substituted piperidines, 2-cyclohexylpiperidine stands out as a structurally unique and synthetically versatile building block. Its incorporation into molecular scaffolds imparts specific conformational constraints and lipophilicity that can be crucial for modulating pharmacological activity. This document provides an in-depth guide to the application of this compound in organic synthesis, with a primary focus on its pivotal role in the construction of arylcyclohexylamines, a class of compounds with significant neurological effects.[4][5] Detailed, field-tested protocols, mechanistic insights, and discussions on the causality behind experimental choices are presented to empower researchers in leveraging this valuable synthetic intermediate.
Introduction: The Strategic Value of the this compound Scaffold
The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in marketed drugs, valued for its '3D shape', which allows for the creation of specific ligand-protein interactions often inaccessible to flat aromatic systems.[1] this compound introduces a bulky, lipophilic cyclohexyl group at the 2-position, which can serve several strategic purposes in drug design:
-
Conformational Restriction: The cyclohexyl group locks the piperidine ring into preferred conformations, reducing the entropic penalty upon binding to a biological target.
-
Modulation of Physicochemical Properties: It significantly increases the lipophilicity (logP) of the parent molecule, which can enhance membrane permeability and influence pharmacokinetic profiles.
-
Pharmacophore Elaboration: It serves as a robust anchor point for further synthetic elaboration, enabling the exploration of chemical space around a core scaffold.
While its applications are broad, this compound is most famously recognized as a precursor or structural relative to compounds in the arylcyclohexylamine class, such as Phencyclidine (PCP).[6][7] These compounds are potent N-methyl-D-aspartate (NMDA) receptor antagonists, a property that has driven extensive research into synthesizing analogs for probing receptor function and developing novel therapeutics for neurological disorders.[5][8]
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₂₁N |
| Molar Mass | 167.30 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~235-237 °C |
| CAS Number | 2694-32-8 (base) |
| Predicted XlogP | 3.1 |
(Data sourced from PubChem CID 12229455 for the free base)[9]
Core Application: Synthesis of 1-Arylcyclohexylamine Derivatives
The premier application of the this compound framework is in the synthesis of 1-arylcyclohexylamines. The most common and historically significant synthetic route involves the reaction of an organometallic reagent (typically a Grignard reagent) with an α-aminonitrile, specifically 1-piperidinocyclohexanecarbonitrile (PCC).[6][10] While this protocol starts from piperidine itself, understanding this synthesis is key to appreciating the structural significance of the resulting 1-(1-Arylcyclohexyl)piperidine scaffold, which is isomeric to a C-arylated this compound.
The Grignard Reaction with α-Aminonitriles: A Mechanistic Overview
The addition of a Grignard reagent (R-MgX) to a nitrile (R'-C≡N) is a classic and powerful method for carbon-carbon bond formation, ultimately yielding a ketone after acidic hydrolysis.[11][12][13]
Mechanism Insight:
-
Nucleophilic Attack: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group.[14]
-
Imine Formation: This addition breaks the C≡N triple bond, forming a stable intermediate magnesium salt of an imine.
-
Hydrolysis: Subsequent treatment with aqueous acid hydrolyzes the imine to a ketone.[11]
However, in the synthesis of arylcyclohexylamines, the reaction is designed to stop after the first addition, replacing the cyano group with an aryl group to form the final tertiary amine product directly.
Workflow for Arylcyclohexylamine Synthesis
The following diagram illustrates the general two-step workflow for synthesizing compounds like Phencyclidine (PCP), starting from piperidine and cyclohexanone.
Caption: General workflow for the synthesis of 1-arylcyclohexylpiperidines.
Detailed Protocol: Synthesis of Fluorinated Phencyclidine Analogs
Fluorine substitution is a common strategy in medicinal chemistry to alter a molecule's metabolic stability, binding affinity, and pharmacokinetic properties.[8] This protocol details the synthesis of 1-[1-(4-fluorophenyl)cyclohexyl]piperidine, adapted from the procedure described by Ogunbadeniyi et al. (2002) for probing PCP binding sites on NMDA receptors.[8]
Part A: Synthesis of 1-Piperidinocyclohexanecarbonitrile (PCC) (1)
This step is a variation of the Strecker amino acid synthesis. Cyclohexanone reacts with piperidine to form an enamine or iminium ion in situ, which is then attacked by the cyanide nucleophile.
-
Materials:
-
Cyclohexanone (9.8 g, 0.1 mol)
-
Sodium bisulfite (11.5 g, 0.11 mol)
-
Piperidine (8.5 g, 0.1 mol)
-
Sodium cyanide (5.4 g, 0.11 mol)
-
Deionized water
-
-
Procedure:
-
To a solution of sodium bisulfite in 25 mL of water, add cyclohexanone. Stir the mixture.
-
In a separate beaker, prepare a solution of sodium cyanide and piperidine in 20 mL of water.
-
Add the piperidine/cyanide solution to the cyclohexanone/bisulfite mixture.
-
Allow the reaction to stir overnight at room temperature. A white precipitate will form.
-
Collect the product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Expected Outcome: A white crystalline solid. Yield: ~82%. Melting point: 65-67 °C.[8]
-
-
Causality and Expertise:
-
Why sodium bisulfite? It forms an adduct with cyclohexanone, which facilitates the reaction and helps control the reaction rate.
-
Safety: EXTREME CAUTION. Sodium cyanide is highly toxic. All operations must be performed in a well-ventilated fume hood. Acidification of cyanide-containing solutions will release deadly hydrogen cyanide (HCN) gas. All waste must be quenched with bleach (sodium hypochlorite) before disposal.
-
Part B: Synthesis of 1-[1-(4-fluorophenyl)cyclohexyl]piperidine (2)
This step involves the formation of a Grignard reagent from 4-bromofluorobenzene, followed by its reaction with the PCC synthesized in Part A.
-
Materials:
-
4-Bromofluorobenzene (3.0 g, 0.017 mol)
-
Magnesium turnings (1.7 g, 0.068 mol)
-
Iodine (a few crystals)
-
Anhydrous Tetrahydrofuran (THF)
-
1-Piperidinocyclohexanecarbonitrile (PCC) (3.26 g, 0.017 mol)
-
2N Hydrochloric acid (HCl)
-
Diethyl ether
-
-
Procedure:
-
Grignard Formation: In a flame-dried, three-neck flask under a nitrogen atmosphere, combine the magnesium turnings, a few crystals of iodine, and 10 mL of anhydrous THF.
-
Add the 4-bromofluorobenzene to the flask and stir vigorously. The reaction is initiated by the iodine and the disappearance of its color. The mixture should begin to reflux gently. Stir for 2 hours at room temperature to ensure complete formation of the Grignard reagent.
-
Grignard Reaction: Dissolve the PCC (from Part A) in 15 mL of anhydrous THF. Add this solution dropwise to the stirring Grignard reagent.
-
Stir the reaction mixture overnight at room temperature.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the ether extracts and wash them with 2N HCl (3 x 20 mL) to extract the basic amine product into the aqueous layer.
-
Basify the acidic aqueous layer with a suitable base (e.g., 6N NaOH) until pH > 12.
-
Extract the free base product back into diethyl ether (3 x 20 mL). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final product.
-
-
Causality and Expertise:
-
Why anhydrous conditions? Grignard reagents are extremely strong bases and will be destroyed by any protic solvent, including water. All glassware must be rigorously dried, and anhydrous solvents must be used.[13]
-
Why iodine? It activates the surface of the magnesium, helping to initiate the formation of the Grignard reagent.
-
Why acid wash? The acidic wash protonates the desired amine product, making it water-soluble and allowing it to be separated from unreacted starting materials and non-basic byproducts. Subsequent basification regenerates the neutral amine for extraction.
-
Caption: Experimental workflow for the Grignard reaction step.
Broader Synthetic Utility and Future Directions
While the synthesis of arylcyclohexylamines is a major application, the this compound scaffold is a valuable intermediate for other synthetic endeavors.[4][15] Its derivatives have been explored as:
-
Dopamine Transporter (DAT) Inhibitors: The related compound 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP) and its analogs are potent DAT inhibitors, with research focused on developing potential treatments for cocaine addiction.[16][17][18]
-
Enzyme Inhibitors: BTCP analogs have also been investigated as inhibitors of trypanothione reductase, a key enzyme in parasites that cause diseases like African Trypanosomiasis.[18]
-
Chiral Ligands: Although less common, chiral versions of 2-substituted piperidines can be employed as ligands in asymmetric catalysis.
The development of new synthetic methodologies, such as C-H activation or novel cyclization strategies, could further expand the accessibility and application of this compound derivatives, opening new avenues in medicinal chemistry and materials science.[19]
Safety and Handling
-
This compound: Handle with standard laboratory precautions, including gloves and safety glasses. It is a combustible liquid.
-
Reagents:
-
Sodium Cyanide: Acutely toxic. Avoid contact with skin, eyes, and inhalation. Always work in a fume hood. Keep away from acids.
-
Grignard Reagents: Highly reactive and flammable. Must be handled under an inert atmosphere and away from moisture.
-
-
Products: Many derivatives of this compound, particularly arylcyclohexylamines like PCP, are controlled substances with potent psychoactive effects.[7][10] Researchers must comply with all local, state, and federal regulations regarding their synthesis, handling, and storage.
References
-
Ogunbadeniyi, A.M., & Adejare, A. (2002). Syntheses of fluorinated phencyclidine analogs. Journal of Fluorine Chemistry, 114, 39-42. Available at: [Link]
-
The Synthesis and Evaluation of a New Analog of Phencyclidine (PCP). (n.d.). UNT Digital Library. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Cyclohexylpiperidine (CAS 3319-01-5): A Key Intermediate for Organic Synthesis and Pharmaceutical Development. Available at: [Link]
-
Zarrindast, M. R., et al. (2005). Synthesis and Determination of Chronic and Acute Thermal and Chemical Pain Activities of a New Derivative of Phencyclidine in Rats. DARU Journal of Pharmaceutical Sciences, 13(3), 113-118. Available at: [Link]
-
Thurkauf, A., et al. (1990). Synthesis, Phencyclidine-like Pharmacology, and Antiischemic Potential of Meta-Substituted 1-(1-Phenylcyclohexyl)-1,2,3,6-tetrahydropyridines. Journal of Medicinal Chemistry, 33(5), 1452-1458. Available at: [Link]
-
Request PDF. (n.d.). Synthesis and characterization of phencyclidine and its derivatives. Available at: [Link]
-
Wikipedia. (n.d.). Phencyclidine. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Available at: [Link]
-
Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1386. Available at: [Link]
-
O'Connor, M. J., et al. (2021). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Organic & Biomolecular Chemistry, 19(31), 6706-6729. Available at: [Link]
-
Carroll, F. I., et al. (1992). Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites. Journal of Medicinal Chemistry, 35(15), 2812-2818. Available at: [Link]
-
Desai, R., et al. (1994). Further Studies of the Structure-Activity Relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and Evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at Dopamine Uptake and Phencyclidine Binding Sites. Journal of Medicinal Chemistry, 37(23), 3889-3897. Available at: [Link]
-
LibreTexts Chemistry. (2024). 20.7: Chemistry of Nitriles. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Bacchi, A., et al. (2011). Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase. ChemMedChem, 6(1), 104-116. Available at: [Link]
-
The Organic Chemistry Tutor. (2024). Grignard Reaction of Nitriles EXPLAINED! YouTube. Available at: [Link]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Available at: [Link]
- Yang, J. (Ed.). (2022). Drug Discovery with Privileged Building Blocks. CRC Press.
-
Quora. (2018). What is the reaction of Grignard reagent with nitriles? Available at: [Link]
-
Schimler, S. D., et al. (2021). Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery Chemistry. Chemistry – A European Journal, 27(58), 14457-14463. Available at: [Link]
-
Wang, H., et al. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Molecules, 25(23), 5702. Available at: [Link]
-
ChemSynthesis. (n.d.). 1-cyclohexylpiperidine. Available at: [Link]
-
DEA Diversion Control Division. (n.d.). Controlled Substance Schedules. Available at: [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and Determination of Chronic and Acute Thermal and Chemical Pain Activities of a New Derivative of Phencyclidine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phencyclidine - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. PubChemLite - this compound hydrochloride (C11H21N) [pubchemlite.lcsb.uni.lu]
- 10. Diversion Control Division | Controlled Substance Schedules [deadiversion.usdoj.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. quora.com [quora.com]
- 14. youtube.com [youtube.com]
- 15. chemimpex.com [chemimpex.com]
- 16. Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]
Application Notes and Protocols for In Vivo Microdialysis Studies with 2-Cyclohexylpiperidine
Introduction: Unveiling the Neurochemical Profile of 2-Cyclohexylpiperidine
This compound and its analogs represent a class of compounds with significant potential in neuroscience research and pharmaceutical development, often serving as building blocks for novel therapeutics targeting the central nervous system.[1][2] Structurally related to phencyclidine (PCP), these compounds are of interest for their potential to modulate key neurotransmitter systems.[3] In vivo microdialysis is a powerful and minimally-invasive technique that permits the continuous sampling of the extracellular fluid in specific brain regions of awake and freely moving subjects.[4][5][6] This allows for the direct measurement of endogenous neurotransmitter levels and the characterization of the pharmacokinetic and pharmacodynamic profile of novel compounds like this compound.
This guide provides a comprehensive overview and detailed protocols for conducting in vivo microdialysis studies to investigate the effects of this compound on neurotransmitter systems, with a primary focus on dopamine and serotonin. The methodologies described herein are grounded in established principles of microdialysis and draw upon the extensive literature of similar compounds to provide a robust framework for novel research.
Part 1: Foundational Principles and Experimental Rationale
The Power of In Vivo Microdialysis
In vivo microdialysis allows for the collection of real-time data on the neurochemical environment of the brain.[7][8] A semi-permeable membrane at the tip of a microdialysis probe is implanted into a target brain region.[5] A physiological solution, artificial cerebrospinal fluid (aCSF), is perfused through the probe at a slow, constant rate.[9] Small molecules, including neurotransmitters and exogenously administered compounds, diffuse across the membrane down their concentration gradient into the aCSF, which is then collected as dialysate for analysis.[5] This technique offers the unique advantage of sampling from the extracellular space of a living animal, providing invaluable insights into neurochemical dynamics in response to pharmacological stimuli.[4][6]
Why Focus on Dopamine and Serotonin?
Compounds structurally analogous to this compound, such as N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine (BTCP), are potent inhibitors of the dopamine transporter.[10][11][12][13] This inhibition leads to an increase in extracellular dopamine levels.[10][11] Given the structural similarities, it is hypothesized that this compound may exert a similar influence on the dopaminergic system. Furthermore, the intricate interplay between the dopamine and serotonin systems is well-documented, with serotonergic neurons modulating dopamine release.[14] Therefore, a comprehensive investigation should also assess potential effects on the serotonin system to build a complete neurochemical profile.
Part 2: Detailed Experimental Protocols
This section outlines the critical steps for conducting in vivo microdialysis experiments with this compound, from surgical preparation to sample analysis.
Protocol 1: Stereotaxic Surgery and Microdialysis Probe Implantation
Stereotaxic surgery is a three-dimensional surgical technique used to precisely target specific brain regions for probe implantation.[9]
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Heating pad to maintain body temperature
-
Surgical drill
-
Guide cannula and dummy cannula
-
Microdialysis probe
-
Dental cement
-
Suturing materials
-
Animal model (e.g., Sprague-Dawley rat)
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal and securely fix its head in the stereotaxic frame.[15] Apply ophthalmic ointment to prevent corneal drying.[15] Shave the scalp and sterilize the area with an appropriate antiseptic solution.
-
Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull.[16] Clean the skull surface of any connective tissue.
-
Determination of Coordinates: Using a rodent brain atlas, determine the stereotaxic coordinates for the target brain region (e.g., striatum or nucleus accumbens for dopamine, prefrontal cortex for both dopamine and serotonin).
-
Drilling and Dura Mater Removal: Carefully drill a burr hole at the determined coordinates.[7] Gently remove the underlying dura mater to expose the brain surface.
-
Guide Cannula Implantation: Securely attach the guide cannula to the stereotaxic manipulator.[7] Slowly lower the guide cannula to the predetermined depth.[7]
-
Fixation and Closure: Secure the guide cannula to the skull using dental cement and anchor screws.[16] Suture the scalp incision around the implant.
-
Post-Operative Care: Administer analgesics and allow the animal to recover for a minimum of 48-72 hours before the microdialysis experiment.[15] House the animal individually to prevent damage to the implant.
Protocol 2: In Vivo Microdialysis Sample Collection
Materials:
-
Microdialysis experimental chamber for freely moving animals
-
Syringe pump
-
Fraction collector
-
Artificial Cerebrospinal Fluid (aCSF)
-
Microdialysis probe
-
Connecting tubing (e.g., FEP tubing)
-
This compound solution for administration
Procedure:
-
Habituation: On the day of the experiment, place the animal in the experimental chamber to allow for habituation to the environment.
-
Probe Insertion and Perfusion: Gently remove the dummy cannula and insert the microdialysis probe into the guide cannula.[16] Connect the probe inlet to the syringe pump and the outlet to the fraction collector.[16]
-
Equilibration: Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[9] Allow the system to equilibrate for at least 60-120 minutes to establish a stable baseline of neurotransmitter levels.[16]
-
Baseline Sample Collection: Collect at least 3-4 baseline dialysate samples (e.g., every 20 minutes) to confirm a stable baseline before drug administration.
-
Administration of this compound: Administer this compound via the desired route (e.g., intraperitoneal injection). The dose range should be determined from preliminary behavioral or in vitro studies.
-
Post-Administration Sample Collection: Continue collecting dialysate samples at regular intervals for a predetermined period to monitor the time-course of the drug's effect.
-
Probe Calibration (Optional but Recommended): At the end of the experiment, the probe's recovery can be determined using methods like the no-net-flux or retrodialysis methods to quantify the absolute extracellular concentrations of analytes.[5]
Protocol 3: Neurochemical Analysis of Dialysate Samples
Due to the low concentrations of neurotransmitters in microdialysate, highly sensitive analytical techniques are required.[8][17] High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD) is a commonly used and robust method.[8]
Materials:
-
HPLC system with an electrochemical detector
-
Analytical column suitable for monoamine separation
-
Mobile phase (composition will depend on the specific column and analytes)
-
Standards for dopamine, serotonin, and their metabolites
-
Internal standard
Procedure:
-
Sample Preparation: If necessary, add a small volume of stabilizer (e.g., antioxidant) to the collected dialysate to prevent neurotransmitter degradation. An internal standard should also be added for accurate quantification.
-
HPLC-ECD Analysis: Inject a known volume of the dialysate sample into the HPLC system.
-
Chromatographic Separation: The analytes are separated on the analytical column based on their physicochemical properties.
-
Electrochemical Detection: As the electroactive analytes (dopamine, serotonin) elute from the column, they are oxidized or reduced at the electrode surface, generating a current that is proportional to their concentration.
-
Quantification: Compare the peak areas of the analytes in the samples to those of the standards to determine their concentrations. The results are typically expressed as a percentage of the baseline levels.
Part 3: Data Presentation and Visualization
Quantitative Data Summary
The following table provides a template for summarizing the expected quantitative data from these studies.
| Parameter | Description | Expected Outcome with this compound (Hypothesized) |
| Baseline Neurotransmitter Levels | Average concentration of dopamine and serotonin in dialysate samples prior to drug administration. | Within the low nanomolar range, consistent with published literature. |
| Peak Effect (Emax) | Maximum percentage increase in extracellular dopamine and serotonin levels following administration. | Dose-dependent increase in extracellular dopamine. Potential for a smaller, secondary change in serotonin. |
| Time to Peak Effect (Tmax) | Time at which the maximum effect is observed post-administration. | Dependent on the route of administration and pharmacokinetic properties of the compound. |
| Duration of Action | Length of time that neurotransmitter levels remain significantly elevated above baseline. | To be determined experimentally. |
Visualizing Experimental Workflows and Pathways
Experimental Workflow Diagram
Caption: A flowchart illustrating the key stages of an in vivo microdialysis experiment.
Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of action for this compound at the dopamine synapse.
Conclusion and Future Directions
The protocols and application notes provided here offer a robust starting point for researchers and drug development professionals to investigate the neurochemical effects of this compound using in vivo microdialysis. By elucidating the impact of this compound on dopamine and serotonin systems, these studies will contribute to a deeper understanding of its mechanism of action and inform its potential therapeutic applications. Future studies could expand upon this work by examining a broader range of neurotransmitters, exploring different brain regions, and correlating neurochemical changes with behavioral outcomes.
References
-
Stewart, M. G. (2009). A modified surgical procedure for microdialysis probe implantation in the lateral ventricle of a FVB mouse. Journal of Neuroscience Methods, 183(1), 44-49. [Link]
-
Conduct Science. (n.d.). Stereotaxic Surgery. [Link]
-
Legg, K. A., et al. (2009). A modified surgical procedure for microdialysis probe implantation in the lateral ventricle of a FVB mouse. Journal of Visualized Experiments, (31), e1343. [Link]
-
Chaurasia, C. S., et al. (2007). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 2(4), 545-561. [Link]
-
Yamada, K., & Cirrito, J. R. (2018). In Vivo Microdialysis for Brain Analysis. Journal of Visualized Experiments, (136), e57639. [Link]
-
Yamada, K., et al. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of Visualized Experiments, (139), e58212. [Link]
-
News-Medical.Net. (2019, February 6). Making the Most of Microdialysis for Neurotransmitter Analysis. [Link]
-
Davies, M. I., et al. (2000). Analytical considerations for microdialysis sampling. Advanced Drug Delivery Reviews, 45(2-3), 169-188. [Link]
-
Di Matteo, V., et al. (2008). Serotonin control of central dopaminergic function: focus on in vivo microdialysis studies. Progress in Brain Research, 172, 7-44. [Link]
-
ElectronicsAndBooks. (n.d.). Analytical considerations for microdialysis sampling. [Link]
-
Gerhardt, G. A., et al. (2000). In vivo microdialysis assessment of extracellular serotonin and dopamine levels in awake monkeys during sustained fluoxetine administration. Synapse, 38(4), 460-470. [Link]
-
Lunte, C. E., et al. (2005). Recent trends in microdialysis sampling integrated with conventional and microanalytical systems for monitoring biological events: A review. Analytica Chimica Acta, 528(1), 1-22. [Link]
-
Sang, S., et al. (2013). Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. ACS Chemical Neuroscience, 4(6), 985-991. [Link]
-
ResearchGate. (n.d.). Analytical Considerations for Microdialysis Sampling. [Link]
-
Holsztynska, E. J., & Domino, E. F. (1986). The pharmacokinetics of [3H]1-[1-(2-thienyl)cyclohexyl]piperidine (TCP) in Sprague-Dawley rats. Journal of Pharmaceutical Sciences, 75(10), 986-989. [Link]
-
Wikipedia. (n.d.). Microdialysis. [Link]
-
Pronexus Analytical AB. (n.d.). Benefits of in vivo monitoring | Microdialysis. [Link]
-
Maurice, T., et al. (1996). N-[1-(2-Benzo(b)thiophenyl)cyclohexyl]piperidine (BTCP) and cocaine induce similar effects on striatal dopamine: a microdialysis study in freely moving rats. Neuroscience Letters, 211(3), 179-182. [Link]
-
Maurice, T., et al. (1994). Regional differences in the effect of N-[1-(2-benzo[b]thiophenyl)cyclohexyl]piperidine (BTCP) on extracellular dopamine levels: an in vivo microdialysis study. Journal of Neurochemistry, 63(4), 1373-1380. [Link]
-
French, E. D., et al. (1989). The phencyclidine (PCP) analog N-[1-(2-benzo(B)thiophenyl) cyclohexyl]piperidine shares cocaine-like but not other characteristic behavioral effects with PCP, ketamine and MK-801. The Journal of Pharmacology and Experimental Therapeutics, 250(3), 1019-1027. [Link]
-
Rothman, R. B., et al. (1993). Further Studies of the Structure-Activity Relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and Evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at Dopamine Uptake and Phencyclidine Binding Sites. Journal of Medicinal Chemistry, 36(23), 3613-3622. [Link]
-
Wikipedia. (n.d.). Phencyclidine. [Link]
-
Agoston, G. E., et al. (1997). 1-[1-2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vitro: synthesis, identification from rat liver microsome extracts, and affinity for the neuronal dopamine transporter. Journal of Medicinal Chemistry, 40(25), 4019-4025. [Link]
-
Vignon, J., et al. (1988). [3H]N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine ([3H]BTCP): a new phencyclidine analog selective for the dopamine uptake complex. European Journal of Pharmacology, 148(3), 427-436. [Link]
-
Sci-Hub. (n.d.). Regional differences in the effect of N-[1-(2-benzo[b]thiophenyl)cyclohexyl]piperidine (BTCP) on extracellular dopamine levels. [Link]
-
Palucki, B. L., et al. (2005). Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype-4 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 15(1), 171-175. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Phencyclidine - Wikipedia [en.wikipedia.org]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microdialysis - Wikipedia [en.wikipedia.org]
- 6. Benefits of in vivo monitoring | Microdialysis | Pronexus [pronexusanalytical.com]
- 7. In Vivo Microdialysis for Brain Analysis - JoVE Journal [jove.com]
- 8. news-medical.net [news-medical.net]
- 9. conductscience.com [conductscience.com]
- 10. N-[1-(2-Benzo(b)thiophenyl)cyclohexyl]piperidine (BTCP) and cocaine induce similar effects on striatal dopamine: a microdialysis study in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regional differences in the effect of N-[1-(2-benzo[b]thiophenyl)cyclohexyl]piperidine (BTCP) on extracellular dopamine levels: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [3H]N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine ([3H]BTCP): a new phencyclidine analog selective for the dopamine uptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sci-hub.st [sci-hub.st]
- 14. Serotonin control of central dopaminergic function: focus on in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Analytical considerations for microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Research Use of 2-Cyclohexylpiperidine as a Dopamine Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the characterization of 2-cyclohexylpiperidine as a selective dopamine reuptake inhibitor (DRI) for research purposes. This document outlines detailed protocols for in vitro and in vivo assays to determine the binding affinity, functional potency, and behavioral effects of this compound. The information presented herein is intended to equip researchers with the necessary methodologies to rigorously evaluate this compound or other novel DRIs in a preclinical setting. While specific experimental data for this compound is not extensively available in public literature, this guide provides the established experimental frameworks and illustrative data to guide its investigation.
Introduction: The Rationale for Investigating Novel Dopamine Reuptake Inhibitors
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[1] This process terminates the action of dopamine and is crucial for maintaining dopamine homeostasis. Inhibition of the DAT leads to an increase in the extracellular concentration and residence time of dopamine, thereby potentiating dopaminergic signaling. This mechanism is the basis for the therapeutic effects of several medications used to treat conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy. Furthermore, the DAT is a primary target for psychostimulants of abuse, such as cocaine and amphetamines.[2]
The development of novel DRIs with improved selectivity and pharmacokinetic profiles is an active area of research. Compounds like this compound, a structural analog of other piperidine-based DRIs, represent a class of molecules with the potential for unique interactions with the DAT. A thorough characterization of such compounds is essential to understand their therapeutic potential and abuse liability.
Mechanism of Action: Dopamine Reuptake Inhibition
The primary mechanism of action for a dopamine reuptake inhibitor is the blockade of the dopamine transporter. By binding to the DAT, the inhibitor prevents the transport of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of dopamine in the synapse, resulting in enhanced stimulation of postsynaptic dopamine receptors.
Caption: Dopamine signaling pathway and the mechanism of reuptake inhibition by this compound.
In Vitro Characterization
The initial characterization of a novel DRI involves determining its binding affinity and functional potency at the dopamine transporter. These assays are crucial for establishing the compound's on-target activity and selectivity.
Radioligand Binding Assay: Determining Binding Affinity (Kᵢ)
This assay measures the ability of this compound to displace a known radiolabeled ligand from the dopamine transporter. The inhibitory constant (Kᵢ) is a measure of the compound's binding affinity.
Protocol 1: DAT Radioligand Binding Assay
-
Preparation of Synaptosomes:
-
Dissect the striatum from rodent brains on ice.
-
Homogenize the tissue in ice-cold sucrose buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
A fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 or [³H]GBR 12935) at a concentration close to its Kₔ.
-
Synaptosomal preparation (typically 50-100 µg of protein per well).
-
-
For non-specific binding determination, use a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or GBR 12909).
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the DAT.[3]
-
Illustrative Data:
| Compound | DAT Kᵢ (nM) |
| Cocaine | 250 |
| Methylphenidate | 150 |
| This compound | (Example: 50) |
Note: The Kᵢ value for this compound is illustrative and needs to be experimentally determined.
Dopamine Uptake Assay: Determining Functional Potency (IC₅₀)
This functional assay measures the ability of this compound to inhibit the uptake of radiolabeled dopamine into synaptosomes or cells expressing the dopamine transporter. The IC₅₀ value represents the compound's functional potency.[4][5]
Protocol 2: [³H]Dopamine Uptake Assay
-
Synaptosome Preparation: Prepare synaptosomes from rodent striatum as described in Protocol 1.
-
Uptake Assay:
-
In a 96-well plate, pre-incubate the synaptosomal preparation with varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M) in uptake buffer (Krebs-Ringer-HEPES buffer) for 10-15 minutes at 37°C.
-
For non-specific uptake, use a high concentration of a known DAT inhibitor (e.g., 10 µM nomifensine).
-
Initiate the uptake by adding a fixed concentration of [³H]Dopamine (e.g., 10-20 nM).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.
-
-
Termination and Counting:
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by three washes with ice-cold uptake buffer.
-
Quantify the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of specific uptake against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Illustrative Data:
| Compound | DA Uptake IC₅₀ (nM) |
| Cocaine | 300 |
| Methylphenidate | 100 |
| This compound | (Example: 75) |
Note: The IC₅₀ value for this compound is illustrative and needs to be experimentally determined.
Caption: Experimental workflow for the dopamine uptake assay.
In Vivo Characterization
Following in vitro characterization, in vivo studies are essential to evaluate the physiological and behavioral effects of this compound.
Locomotor Activity: Assessing Stimulant Effects
Dopamine reuptake inhibitors typically increase locomotor activity in rodents. This assay is a fundamental in vivo screen for the stimulant properties of a novel compound.[6][7]
Protocol 3: Locomotor Activity Assessment
-
Animal Acclimation:
-
House rodents (mice or rats) in the testing room for at least one hour before the experiment.
-
Habituate the animals to the locomotor activity chambers for 30-60 minutes on the day before the experiment.
-
-
Drug Administration:
-
Administer this compound or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal, subcutaneous).
-
A range of doses should be tested to establish a dose-response curve.
-
-
Data Collection:
-
Immediately after injection, place the animals individually into the locomotor activity chambers.
-
Record locomotor activity (e.g., distance traveled, beam breaks) using an automated tracking system for a period of 60-120 minutes.
-
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.
-
Calculate the total locomotor activity for each dose group.
-
Compare the locomotor activity of the drug-treated groups to the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
-
Illustrative Data:
| Treatment | Dose (mg/kg) | Total Distance Traveled (cm) |
| Vehicle | - | 1500 ± 200 |
| Cocaine | 10 | 4500 ± 500 |
| This compound | 1 | (Example: 2500 ± 300) |
| This compound | 3 | (Example: 5000 ± 600) |
| This compound | 10 | (Example: 7500 ± 800) |
Note: The in vivo data for this compound is illustrative and needs to be experimentally determined.
In Vivo Microdialysis: Measuring Extracellular Dopamine
This technique allows for the direct measurement of extracellular dopamine levels in specific brain regions of freely moving animals, providing a direct assessment of the neurochemical effects of this compound.[8][9]
Protocol 4: In Vivo Microdialysis
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum).
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples every 10-20 minutes for at least one hour.
-
Administer this compound or vehicle systemically.
-
Continue collecting dialysate samples for at least two hours post-administration.
-
-
Neurochemical Analysis:
-
Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis:
-
Express the dopamine concentrations as a percentage of the baseline levels.
-
Compare the changes in extracellular dopamine levels between the drug-treated and vehicle-treated groups.
-
Illustrative Data:
| Treatment | Dose (mg/kg) | Peak Increase in Extracellular Dopamine (% of Baseline) |
| Vehicle | - | 110 ± 10 |
| Cocaine | 10 | 400 ± 50 |
| This compound | 3 | (Example: 350 ± 40) |
Note: The in vivo data for this compound is illustrative and needs to be experimentally determined.
Synthesis of this compound
For research purposes, this compound can be synthesized through various established methods for the formation of piperidine rings. One common approach is the reductive amination of a suitable ketone precursor.[10]
Proposed Synthetic Route:
A plausible synthetic route involves the reaction of cyclohexyl magnesium bromide with 2-cyanopyridine, followed by reduction of the resulting imine and subsequent hydrogenation of the pyridine ring.
Caption: Proposed synthetic route for this compound.
Conclusion
The protocols and application notes presented in this guide provide a robust framework for the preclinical evaluation of this compound as a dopamine reuptake inhibitor. A thorough in vitro and in vivo characterization is paramount to understanding the pharmacological profile of this and other novel compounds targeting the dopamine transporter. The illustrative data provided serves as a reference for the expected outcomes of these experiments. Rigorous and systematic investigation will be crucial in determining the therapeutic potential and abuse liability of this compound.
References
-
Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. [Link]
-
Walker, Q. D., & Kuhn, C. M. (2002). Effects of dopamine agonists and antagonists on locomotor activity in male and female rats. Pharmacology, biochemistry, and behavior, 72(4), 855–861. [Link]
-
Heikkila, R. E. (1981). Differential effects of several dopamine uptake inhibitors and releasing agents on locomotor activity in normal and in reserpinized mice. Life sciences, 28(17), 1867–1873. [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. [Link]
-
Reyes-Vazquez, C., & Sierra-Paredes, G. (2014). The effects of long-term dopaminergic treatment on locomotor behavior in rats. Behavioural brain research, 269, 132–138. [Link]
-
Yamada, K., & Cirrito, J. R. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of visualized experiments : JoVE, (139), 57869. [Link]
-
Gaber, S., et al. (2020). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules, 25(21), 5037. [Link]
-
Oertel, W. H., & Unger, M. M. (2021). Experimental Dopamine Reuptake Inhibitors in Parkinson's Disease: A Review of the Evidence. Journal of experimental pharmacology, 13, 203–217. [Link]
-
Chalon, S., et al. (1997). 1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vitro: synthesis, identification from rat liver microsome extracts, and affinity for the neuronal dopamine transporter. Journal of medicinal chemistry, 40(25), 4019–4025. [Link]
-
Martin, G. E., et al. (1984). Mouse locomotor activity: an in vivo test for dopamine autoreceptor activation. The Journal of pharmacology and experimental therapeutics, 229(3), 706–711. [Link]
-
Maeda, K., et al. (2014). Brexpiprazole I: in vitro and in vivo characterization of a novel serotonin-dopamine activity modulator. The Journal of pharmacology and experimental therapeutics, 350(3), 589–604. [Link]
-
Li, Y., et al. (2025). 280. TRANSLATIONAL PHARMACOKINETIC-PHARMACODYNAMIC MODELING OF PRECLINICAL AND CLINICAL DATA OF THE TRIPLE REUPTAKE INHIBITOR JS1-1-01 TO DETERMINE THE RECOMMENDED PHASE II DOSE. Biological Psychiatry, 97(10), S123. [Link]
-
Chefer, V. I., et al. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Pharmacological research, 59(5), 331–340. [Link]
-
Pehek, E. A., et al. (1991). The role of antagonism of NMDA receptor-mediated neurotransmission and inhibition of the dopamine reuptake in the neuroendocrine effects of phencyclidine. Brain research, 568(1-2), 204–210. [Link]
-
Yamada, K. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of visualized experiments : JoVE, (139). [Link]
-
Stockman, B. J., et al. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. JoVE (Journal of Visualized Experiments). [Link]
-
Maeda, K., et al. (2014). In vitro and in vivo characterization of a novel serotonin-dopamine activity modulator. JPET Fast Forward. [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. [Link]
-
Newman, A. H. (n.d.). Novel and Atypical Dopamine Uptake Inhibitors. Grantome. [Link]
-
Takeda, S., et al. (2011). Novel microdialysis method to assess neuropeptides and large molecules in free-moving mouse. Neuroscience research, 70(3), 257–263. [Link]
-
Rocher, C., et al. (2000). 1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vivo. Identification and quantification of BTCP primary metabolites in mice plasma, urine, and brain and their affinity for the neuronal dopamine transporter. European journal of pharmaceutical sciences : official journal of the European Federation for Pharmaceutical Sciences, 9(4), 345–354. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]
-
Maurice, T., et al. (1993). N-[1-(2-Benzo(b)thiophenyl)cyclohexyl]piperidine (BTCP) and cocaine induce similar effects on striatal dopamine: a microdialysis study in freely moving rats. Neuroscience letters, 150(1), 81–84. [Link]
-
Rothman, R. B., et al. (1993). Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites. Journal of medicinal chemistry, 36(9), 1188–1193. [Link]
-
Tella, S. R., et al. (1994). N-[1-(2-benzo[b]thiophenyl)Cyclohexyl]- Piperidine (BTCP) Exerts Cocaine-Like Actions on Drug-Maintained Responding in Rats. The Journal of pharmacology and experimental therapeutics, 271(1), 274–283. [Link]
-
Patterson, S., et al. (2012). Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase. Molecules (Basel, Switzerland), 17(10), 12317–12339. [Link]
-
ResearchGate. (n.d.). Dopamine transporter binding affinities (Ki, nM) related to the... [Link]
-
Mereu, M., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences of the United States of America, 120(6), e2212287120. [Link]
-
IKOSA. (2023). The Key To Robust Translational Results In Preclinical Data Analysis. [Link]
-
Trinquet, E., et al. (2011). Determination of Association (kon) and Dissociation (koff) Rates of Spiperone on the Dopamine D2 Receptor Using a Platform for GPCR Applications. American Laboratory. [Link]
-
Rothman, R. B., et al. (1994). Further Studies of the Structure-Activity Relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and Evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at Dopamine Uptake and Phencyclidine Binding Sites. Journal of medicinal chemistry, 37(23), 3982–3990. [Link]
-
Wikipedia. (n.d.). Phencyclidine. [Link]
-
Bakulina, O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (Basel, Switzerland), 26(21), 6667. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel and Atypical Dopamine Uptake Inhibitors - Amy Newman [grantome.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of dopamine agonists and antagonists on locomotor activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effects of several dopamine uptake inhibitors and releasing agents on locomotor activity in normal and in reserpinized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Evaluation of 2-Cyclohexylpiperidine
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Neuropharmacological Profile of 2-Cyclohexylpiperidine
This compound is a synthetic compound with a structural resemblance to arylcyclohexylamines, a class of molecules known for their profound effects on the central nervous system (CNS). Its structural similarity to phencyclidine (PCP) suggests a potential interaction with key neurotransmitter systems, making it a compound of interest for neuroscience research and drug discovery.[1] This guide provides a comprehensive experimental framework for the systematic evaluation of this compound's pharmacological and toxicological properties. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind each experimental choice, ensuring a robust and logically sound investigation.
The following protocols are designed to be self-validating, with integrated controls and clear endpoints. We will progress from in vitro characterization of molecular targets to in vivo assessment of physiological and behavioral effects, culminating in a preliminary safety evaluation.
Part 1: In Vitro Characterization - Identifying Molecular Targets and Mechanisms
The initial phase of our investigation focuses on identifying the specific molecular targets of this compound and quantifying its interaction with these targets. Based on its structural similarity to PCP and its analogs, our primary hypotheses center on the N-methyl-D-aspartate (NMDA) receptor and the dopamine transporter (DAT).[2]
Receptor Binding Affinity: Quantifying Interaction with Primary Targets
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[3] These assays measure the displacement of a radiolabeled ligand with a known affinity for the target receptor by the unlabeled test compound.
Scientific Rationale: The NMDA receptor is a primary target for PCP and related compounds.[2] Determining the binding affinity of this compound for the NMDA receptor is a critical first step in understanding its potential mechanism of action. We will use a competitive binding assay with a radiolabeled NMDA receptor antagonist.
Protocol:
-
Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.[4]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]CGP 39653 (a high-affinity NMDA receptor antagonist).[4]
-
Test Compound: Prepare a stock solution of this compound hydrochloride in assay buffer and create a series of dilutions.
-
Incubation: In a 96-well plate, combine the membrane preparation, [³H]CGP 39653, and varying concentrations of this compound or vehicle.
-
Equilibration: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Ki (inhibitory constant) value using the Cheng-Prusoff equation.
Scientific Rationale: Some PCP analogs exhibit high affinity for the dopamine transporter, contributing to their psychostimulant effects.[5][6] Assessing the affinity of this compound for DAT is crucial to understanding its potential for abuse and its overall neuropharmacological profile.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine transporter (hDAT).[7]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).
-
Test Compound: Prepare a stock solution of this compound hydrochloride in assay buffer and create a series of dilutions.
-
Incubation: In a 96-well plate, combine the membrane preparation, [³H]WIN 35,428, and varying concentrations of this compound or vehicle.
-
Equilibration: Incubate the plate at 4°C for 2-3 hours to reach binding equilibrium.[7]
-
Termination and Washing: Terminate the reaction and wash the filters as described for the NMDA receptor binding assay.
-
Quantification: Measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ and Ki values as described above.
Data Presentation: Binding Affinities
| Target | Radioligand | Test Compound | Ki (nM) |
| NMDA Receptor | [³H]CGP 39653 | This compound | To be determined |
| Dopamine Transporter | [³H]WIN 35,428 | This compound | To be determined |
Functional Activity: From Binding to Biological Effect
While binding assays reveal affinity, they do not provide information about the functional consequences of this binding (i.e., whether the compound is an agonist, antagonist, or modulator). Functional assays are therefore essential to characterize the biological activity of this compound.
Scientific Rationale: NMDA receptors are ligand-gated ion channels that are permeable to Ca²⁺.[8] A calcium flux assay provides a direct measure of NMDA receptor activation or inhibition. An increase in intracellular calcium upon agonist stimulation can be quantified using a fluorescent calcium indicator.
Protocol:
-
Cell Culture: Use a stable cell line expressing recombinant human NMDA receptors (e.g., HEK293 cells expressing NR1/NR2A subunits).[9]
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6).[8][9]
-
Compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle.
-
Agonist Stimulation: Stimulate the cells with a known NMDA receptor agonist (e.g., NMDA and glycine).[8]
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Quantify the effect of this compound on the agonist-induced calcium influx. Determine if it acts as an antagonist (inhibits the response) and calculate its IC₅₀.
Scientific Rationale: This assay directly measures the functional inhibition of the dopamine transporter.[10] By quantifying the uptake of radiolabeled dopamine into cells expressing DAT, we can determine the potency of this compound as a DAT inhibitor.
Protocol:
-
Cell Culture: Use a cell line stably expressing the human dopamine transporter (hDAT).[11]
-
Compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle.[11]
-
Dopamine Uptake Initiation: Add [³H]Dopamine to the cells to initiate uptake.[11]
-
Incubation: Incubate for a short period to measure the initial rate of uptake.[7]
-
Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer.[7]
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of dopamine uptake.
Data Presentation: Functional Potencies
| Assay | Endpoint | Test Compound | IC₅₀ (nM) |
| NMDA Receptor Calcium Flux | Inhibition of agonist response | This compound | To be determined |
| Dopamine Uptake | Inhibition of [³H]Dopamine uptake | This compound | To be determined |
Visualization of In Vitro Experimental Workflow
Caption: Workflow for in vitro characterization of this compound.
Part 2: In Vivo Pharmacodynamics and Behavioral Pharmacology
Following in vitro characterization, the next logical step is to investigate the effects of this compound in a living organism. These studies will help us understand its pharmacokinetic/pharmacodynamic (PK/PD) relationship and its impact on complex behaviors.
Dose Selection for In Vivo Studies
Scientific Rationale: Proper dose selection is critical for the ethical and scientific validity of preclinical studies.[12][13] Dose-range finding studies are necessary to determine the maximum tolerated dose (MTD) and to select appropriate doses for subsequent behavioral and neurochemical experiments.[12]
Protocol:
-
Animal Model: Use a common rodent model such as Sprague-Dawley rats or C57BL/6 mice.[12]
-
Dose Escalation: Start with a low dose, informed by the in vitro potency and data from structurally similar compounds, and gradually increase the dose in different groups of animals.
-
Clinical Observations: Monitor the animals for any signs of toxicity, including changes in weight, posture, grooming, and any adverse clinical signs.
-
MTD Determination: The MTD is the highest dose that does not cause life-threatening toxicity or more than a 10% loss in body weight.
Behavioral Phenotyping: Assessing CNS Effects
Scientific Rationale: Based on the potential NMDA receptor antagonism and DAT inhibition, we anticipate that this compound may induce psychostimulant-like effects, such as hyperactivity and stereotyped behaviors.[14][15][16] Open-field locomotor activity monitoring is a standard method to assess these behavioral changes.[10]
Protocol:
-
Apparatus: Use an open-field arena equipped with infrared beams or a video tracking system to automatically record locomotor activity.
-
Habituation: Allow the animals to habituate to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) at the pre-determined doses.
-
Data Collection: Place the animals in the open-field arena immediately after injection and record their activity for at least 60-120 minutes. Key parameters to measure include:
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effects. Use appropriate statistical methods, such as two-way ANOVA with repeated measures, to compare the effects of different doses over time.[18][19][20]
Data Presentation: Locomotor Activity
| Dose (mg/kg) | Total Distance Traveled (cm) | Rearing Frequency | Stereotypy Score |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Dose 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Dose 2 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Dose 3 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Neurochemical Analysis: In Vivo Microdialysis
Scientific Rationale: In vivo microdialysis allows for the direct measurement of neurotransmitter levels in specific brain regions of awake, freely moving animals.[16][21][22] This technique is invaluable for correlating behavioral effects with changes in neurochemistry. Given the potential interaction with DAT, we will focus on measuring dopamine levels in the nucleus accumbens, a key brain region involved in reward and motor control.
Protocol:
-
Surgical Implantation: Surgically implant a microdialysis guide cannula targeting the nucleus accumbens of the rats. Allow for a post-operative recovery period.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Baseline Collection: Collect baseline dialysate samples to establish stable neurotransmitter levels.
-
Drug Administration: Administer this compound or vehicle.
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for several hours.
-
Neurochemical Analysis: Analyze the dialysate samples for dopamine and its metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[23]
-
Data Interpretation: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.[24][25]
Visualization of In Vivo Experimental Logic
Caption: Logical flow for in vivo evaluation of this compound.
Part 3: Preliminary Safety and Toxicological Assessment
A preliminary assessment of the safety profile of this compound is essential before more extensive preclinical development.
In Vitro Safety Pharmacology
Scientific Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[26] Regulatory agencies mandate hERG liability testing for all new chemical entities.[27]
Protocol:
-
Assay Method: Use an automated patch-clamp system with a cell line stably expressing the hERG channel.[27]
-
Test Compound Application: Apply varying concentrations of this compound to the cells.
-
Current Measurement: Measure the hERG channel current in response to a specific voltage protocol.
-
Data Analysis: Determine the IC₅₀ for hERG channel inhibition.
Scientific Rationale: Cytochrome P450 (CYP) enzymes are crucial for drug metabolism.[18] Inhibition of these enzymes can lead to drug-drug interactions.[28] Screening for CYP450 inhibition is a standard part of early drug discovery.[22]
Protocol:
-
System: Use human liver microsomes.[19]
-
Probe Substrates: Use a cocktail of specific probe substrates for the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[28]
-
Incubation: Incubate the microsomes, probe substrates, and varying concentrations of this compound.
-
Metabolite Quantification: Measure the formation of the specific metabolites of the probe substrates using LC-MS/MS.
-
Data Analysis: Determine the IC₅₀ for the inhibition of each CYP isoform.
Genotoxicity: Ames Test
Scientific Rationale: The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical compound.[24][29] It is a standard component of the preclinical safety testing battery.[15]
Protocol:
-
Bacterial Strains: Use multiple strains of Salmonella typhimurium that are auxotrophic for histidine.[14][29]
-
Metabolic Activation: Conduct the assay with and without the addition of a rat liver extract (S9 fraction) to account for metabolic activation of the test compound.[14]
-
Exposure: Expose the bacterial strains to varying concentrations of this compound.
-
Plating: Plate the treated bacteria on a histidine-deficient medium.
-
Incubation and Colony Counting: Incubate the plates and count the number of revertant colonies.
-
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.
Data Presentation: Preliminary Safety Profile
| Assay | Endpoint | Test Compound | Result |
| hERG Channel Assay | IC₅₀ | This compound | To be determined |
| CYP450 Inhibition (Panel) | IC₅₀ for each isoform | This compound | To be determined |
| Ames Test | Mutagenicity | This compound | Positive/Negative |
Part 4: Advanced In Vivo Characterization - Electrophysiological Effects
Preclinical Electroencephalography (EEG)
Scientific Rationale: EEG is a translational tool that measures brain electrical activity and can provide insights into the central effects of a compound.[30][31][32] Changes in EEG power spectra can indicate psychostimulant or sedative effects.[33] Given the potential psychoactive properties of this compound, EEG can help to characterize its effects on brain function.
Protocol:
-
Surgical Implantation: Surgically implant EEG electrodes over specific brain regions (e.g., cortex, hippocampus) in rats.
-
Baseline Recording: Record baseline EEG activity in freely moving animals.
-
Drug Administration: Administer this compound or vehicle.
-
Post-drug Recording: Record EEG for several hours after drug administration.
-
Data Analysis: Perform quantitative EEG (qEEG) analysis to determine changes in the power of different frequency bands (e.g., delta, theta, alpha, beta, gamma).
Visualization of Comprehensive Experimental Design
Caption: Integrated experimental design for the evaluation of this compound.
Conclusion
This comprehensive guide outlines a systematic and scientifically rigorous approach to characterizing the pharmacological and toxicological profile of this compound. By following these detailed protocols, researchers can generate a robust data package that elucidates its mechanism of action, in vivo effects, and preliminary safety profile. This information is critical for making informed decisions about the potential of this compound as a research tool or a candidate for further drug development.
References
- Ames, B. N. (1971). The detection of chemical mutagens with enteric bacteria. In A. Hollaender (Ed.), Chemical Mutagens: Principles and Methods for Their Detection (Vol. 1, pp. 267-282). Plenum Press.
-
Amuza Inc. (2021). Microdialysis and Neurotransmitter Analysis. Retrieved from [Link]
-
Bio-protocol. (2018). Microbial Mutagenicity Assay: Ames Test. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). General Activity, Welfare, and Motor Function Behavior Tests. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Rodent Behavioral Tests for Motor Function. Retrieved from [Link]
-
Evotec. (n.d.). hERG Safety. Retrieved from [Link]
-
FDA. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]
-
LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]
- Maron, D. M., & Ames, B. N. (1983). Revised methods for the Salmonella mutagenicity test.
- Mortensen, O. V. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 66(1), 12-19.
-
News-Medical.Net. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. Retrieved from [Link]
-
PMC. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Retrieved from [Link]
-
PMC. (2011). Aligning strategies for using EEG as a surrogate biomarker: a review of preclinical and clinical research. Retrieved from [Link]
-
PMC. (n.d.). Overview of Brain Microdialysis. Retrieved from [Link]
-
Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. Retrieved from [Link]
-
ResearchGate. (2018). Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR).... Retrieved from [Link]
-
Slideshare. (n.d.). hERG Assay. Retrieved from [Link]
-
SynapCell. (n.d.). Preclinical CRO – EEG Biomarkers and Model Exploration. Retrieved from [Link]
- Thompson, A. C. (2001). Overview of Microdialysis. Current protocols in neuroscience, Chapter 7, Unit7.1.
- Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical chemistry, 78(5), 139A–145A.
-
Wikipedia. (n.d.). Phencyclidine. Retrieved from [Link]
-
Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]
-
BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. Retrieved from [Link]
-
Catalent. (n.d.). Dose Selection Using Preclinical PK Modeling and In Vivo Studies. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
JoVE. (2018). NMDA-receptor Study Protocol. Retrieved from [Link]
-
JoVE on YouTube. (2022). Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview. Retrieved from [Link]
-
MDPI. (2020). The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents. Retrieved from [Link]
-
PMC. (2024). Accurate locomotor activity profiles of group-housed mice derived from home cage monitoring data. Retrieved from [Link]
-
PMC. (2024). Locomotor activity as an effective measure of the severity of inflammatory arthritis in a mouse model. Retrieved from [Link]
-
PMC. (n.d.). Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery. Retrieved from [Link]
-
PLOS One. (n.d.). Statistical Analysis of Zebrafish Locomotor Response. Retrieved from [Link]
-
PubMed. (1996). N-[1-(2-Benzo(b)thiophenyl)cyclohexyl]piperidine (BTCP) and cocaine induce similar effects on striatal dopamine. Retrieved from [Link]
-
PubMed. (1997). 1-[1-2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vitro: synthesis, identification from rat liver microsome extracts, and affinity for the neuronal dopamine transporter. Retrieved from [Link]
-
PubMed. (2000). 1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vivo. Identification and quantification of BTCP primary metabolites in mice plasma, urine, and brain and their affinity for the neuronal dopamine transporter. Retrieved from [Link]
-
PubMed. (n.d.). Age-related differences in MK-801- and amphetamine-induced locomotor and stereotypic activities of rats. Retrieved from [Link]
-
PubMed. (n.d.). Behavioral Effects of Chronic Phencyclidine Administration in Rats. Retrieved from [Link]
-
PubMed. (n.d.). Bimodal effects of MK-801 on locomotion and stereotypy in C57BL/6 mice. Retrieved from [Link]
-
PubMed. (n.d.). Phencyclidine-induced stereotyped behaviour and social isolation in rats: a possible animal model of schizophrenia. Retrieved from [Link]
-
Regulatory Research and Medicine Evaluation. (n.d.). Dose Selection in Preclinical Studies: Cross-Species Dose Conversion. Retrieved from [Link]
-
Slideshare. (n.d.). Dose determination in preclinical and clinical studies. Retrieved from [Link]
Sources
- 1. NMDA-receptor Study Protocol - JoVE Journal [jove.com]
- 2. The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4'-F-PCP) in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vivo. Identification and quantification of BTCP primary metabolites in mice plasma, urine, and brain and their affinity for the neuronal dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-[1-2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vitro: synthesis, identification from rat liver microsome extracts, and affinity for the neuronal dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMDA-receptor Study Protocol - JoVE Journal [jove.com]
- 10. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 13. Dose Selection in Preclinical Studies: Cross-Species Dose Conversion | Shekunova | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 14. researchwithrutgers.com [researchwithrutgers.com]
- 15. Behavioral effects of chronic phencyclidine administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Age-related differences in MK-801- and amphetamine-induced locomotor and stereotypic activities of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Statistical Analysis of Zebrafish Locomotor Response | PLOS One [journals.plos.org]
- 19. Locomotor activity as an effective measure of the severity of inflammatory arthritis in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Accurate locomotor activity profiles of group-housed mice derived from home cage monitoring data - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bimodal effects of MK-801 on locomotion and stereotypy in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Overview of brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Age-related differential sensitivity to MK-801-induced locomotion and stereotypy in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Bedside interpretation of cerebral energy metabolism utilizing microdialysis in neurosurgical and general intensive care [frontiersin.org]
- 25. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Phencyclidine - Wikipedia [en.wikipedia.org]
- 28. Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Dose Selection Using Preclinical PK Modelling and in Vivo Studies - Astra Nova [crotraining.co.uk]
- 30. Behavioral dependence on phencyclidine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Dose determination in preclinical and clinical studies | PPTX [slideshare.net]
- 32. Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Analysis of locomotor activity rhythms in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Quantification of 2-Cyclohexylpiperidine
Introduction: The Analytical Imperative for 2-Cyclohexylpiperidine
This compound is a significant chemical entity with applications in various fields, including its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural motif is found in compounds explored in neuroscience research and for the development of analgesics and anti-inflammatory drugs.[1] The precise and accurate quantification of this compound is paramount for quality control in manufacturing, pharmacokinetic studies in drug development, and ensuring the safety and efficacy of final products.
This comprehensive guide provides detailed analytical methodologies for the robust quantification of this compound in diverse matrices. As a Senior Application Scientist, this document is structured to not only provide step-by-step protocols but also to elucidate the scientific rationale behind the selection of specific techniques and experimental parameters. The methods described herein are designed to be self-validating systems, ensuring trustworthiness and reproducibility in research, development, and quality control settings.[2][3]
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an appropriate analytical technique for this compound quantification hinges on several factors, including the sample matrix, required sensitivity, and the physicochemical properties of the analyte.[4] The primary methods suitable for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be employed, particularly for less complex matrices or when mass spectrometric detection is not available.[5]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography-UV (HPLC-UV) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[5] | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase, with highly selective mass detection.[6] | Separation based on polarity with detection via UV absorbance.[5] |
| Typical Analytes | Volatile and thermally stable compounds.[5] | A wide range of compounds, including non-volatile and thermally labile molecules.[6] | Compounds with a UV chromophore.[7] |
| Sample Preparation | May require derivatization to improve volatility.[4] | Often involves protein precipitation or liquid-liquid extraction for biological matrices.[8] | Sample dissolution in a suitable solvent; derivatization may be needed to enhance UV detection.[5] |
| Sensitivity | High | Very High | Moderate |
| Selectivity | High (with MS detection) | Very High | Moderate |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, this method offers high sensitivity and selectivity.
Rationale for GC-MS
This compound possesses sufficient volatility and thermal stability to be amenable to GC analysis. The use of a mass spectrometer detector provides high selectivity, allowing for accurate quantification even in complex matrices by monitoring specific ion fragments.
Experimental Workflow: GC-MS
Caption: Workflow for the quantification of this compound by GC-MS.
Step-by-Step Protocol: GC-MS
-
Internal Standard Selection: Choose a suitable internal standard (IS) that is structurally similar to this compound but has a different mass, for example, d4-2-cyclohexylpiperidine.
-
Sample Preparation (for Biological Matrices):
-
To 100 µL of plasma, add the internal standard.
-
Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate and vortexing for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for injection.
-
-
Derivatization (Optional but Recommended): To improve peak shape and volatility, derivatization with an agent like trifluoroacetic anhydride (TFAA) can be performed.[4]
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for this compound (e.g., m/z 167, 98) and the internal standard.
-
Method Validation Parameters (Representative)
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | > 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1-10 ng/mL |
| Accuracy | 85-115% (90-110% for non-LLOQ) | 92-108% |
| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | < 10% |
| Recovery | Consistent and reproducible | > 85% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices due to its exceptional sensitivity and selectivity.[6]
Rationale for LC-MS/MS
This technique is highly suitable for this compound, especially at low concentrations in biological fluids. The specificity of Multiple Reaction Monitoring (MRM) minimizes interferences from the matrix, providing reliable and accurate data.[9]
Experimental Workflow: LC-MS/MS
Caption: Workflow for the quantification of this compound by LC-MS/MS.
Step-by-Step Protocol: LC-MS/MS
-
Internal Standard: Use a stable isotope-labeled internal standard such as d4-2-cyclohexylpiperidine.
-
Sample Preparation (Protein Precipitation): [8]
-
To 50 µL of plasma, add the internal standard.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new plate or vial for injection.
-
-
LC-MS/MS Instrumentation and Conditions:
-
LC System: Shimadzu Nexera X2 or equivalent.
-
Mass Spectrometer: Sciex Triple Quad 5500 or equivalent.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B, and then re-equilibrate.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions. For this compound (MW: 167.29 g/mol [10]), a potential transition would be 168.2 -> 98.1. The specific transitions for the analyte and IS must be optimized.
-
Method Validation Parameters (Representative)
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | > 0.99 | > 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.1-1 ng/mL |
| Accuracy | 85-115% (90-110% for non-LLOQ) | 95-105% |
| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | < 8% |
| Matrix Effect | Within acceptable limits | Minimal with appropriate sample cleanup |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For routine analysis of bulk drug substances or formulations where high sensitivity is not required, HPLC-UV provides a cost-effective and robust alternative.[11]
Rationale for HPLC-UV
While this compound lacks a strong native chromophore, derivatization can be employed to introduce a UV-active moiety, enabling sensitive detection.[7] Alternatively, for high concentration samples, detection at low UV wavelengths may be feasible.
Experimental Workflow: HPLC-UV
Caption: Workflow for the quantification of this compound by HPLC-UV.
Step-by-Step Protocol: HPLC-UV
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard and sample in the mobile phase to a known concentration.
-
Prepare a series of calibration standards by diluting a stock solution.[5]
-
-
Derivatization (If necessary): React the sample with a derivatizing agent such as 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a UV-active derivative.[7]
-
HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid. The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV spectrum of the analyte or its derivative (e.g., around 210 nm for the underivatized compound or a higher wavelength for the derivative).
-
Injection Volume: 10 µL.
-
Method Validation Parameters (Representative)
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | > 0.99 | > 0.999 |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | Dependent on derivatization and wavelength |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | Dependent on derivatization and wavelength |
| Accuracy | 98-102% | 99-101% |
| Precision (%RSD) | ≤ 2% | < 1.5% |
Conclusion
The analytical quantification of this compound can be reliably achieved using GC-MS, LC-MS/MS, or HPLC-UV. The choice of methodology should be guided by the specific requirements of the analysis, including the sample matrix, desired sensitivity, and available instrumentation. The protocols provided in this guide serve as a robust starting point for method development and validation. It is imperative that any method be fully validated according to the appropriate regulatory guidelines to ensure the generation of accurate and reproducible data.
References
- A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin-4-amine and Related Piperidine Derivatives - Benchchem. (n.d.).
- A Comparative Guide to the Validation of Analytical Methods for Chiral Piperidine Intermediates - Benchchem. (n.d.).
- This compound | 56528-77-9 - ChemicalBook. (n.d.).
- This compound Hydrochloride | 51523-81-0 - J&K Scientific. (n.d.).
- This compound | 56528-77-9 - ChemicalBook. (n.d.).
- Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances - MDPI. (n.d.).
- This compound hydrochloride (C11H21N) - PubChemLite. (n.d.).
- Quantitative bioanalysis by LC-MS for the development of biological drugs. (n.d.).
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (n.d.).
- Sample preparation in analysis of pharmaceuticals. (n.d.).
- 3-Cyclohexylpiperidine | C11H21N | CID 3809353 - PubChem - NIH. (n.d.).
- Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues | Request PDF - ResearchGate. (n.d.).
- Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. (2025).
- VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. (n.d.).
- Review Article VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE - OMICS International. (n.d.).
- Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices - MDPI. (n.d.).
- Regular Article - Analytical and Bioanalytical Chemistry Research. (2024).
- This compound hydrochloride | 51523-81-0 - Sigma-Aldrich. (n.d.).
- Sample preparation techniques for chemical analysis - New York University. (n.d.).
- Application Notes and Protocols for the Analysis of N-cyclohexyl-2-phenoxybenzamide - Benchchem. (n.d.).
- Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC - NIH. (n.d.).
- Quantitative bioanalysis of peptides by liquid chromatography coupled to (tandem) mass spectrometry | Request PDF - ResearchGate. (2025).
- Comparative Guide to Bioanalytical Method Validation: Analysis of 2-Benzylpiperidine and its Structural Isomer in Biological Mat - Benchchem. (n.d.).
- Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. (n.d.).
- The detection of 1-piperidinocyclohexanecarbonitrile contamination in illicit preparations of 1-(1-phenylcyclohexyl)piperidine and 1-[1-(2-thienyl) - PubMed. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHxZW_xCxE7q4YBhTHhXufmlZReSs7HHU65s10foGgAvDgHKvD8PfYjVzrf0tz7HpThVN7UEcEpFYmsPUJUk72RCFsqloG-fKTPedyogvziDVjcPk4dc17s6FCUZqhMsJA5g==
- Embedding a Sensitive Liquid-Core Waveguide UV Detector into an HPLC-UV System for Simultaneous Quantification of Differently Dosed Active Ingredients during Drug Release - MDPI. (n.d.).
- Bioanalysis of biological matrix samples using liquid chromatography–tandem mass spectrometry detection | Request PDF - ResearchGate. (2025).
- GC–MS analysis, pharmacokinetic properties, molecular docking and dynamics simulation of bioactives from Curcumis maderaspatanus to target oral cancer - NIH. (2024).
- Development and Validation of a Rapid Analytical Method for the Simultaneous Quantification of Metabolic Syndrome Drugs by HPLC-DAD Chromatography - MDPI. (2021).
- Gas Chromatography – Mass Spectroscopy [ Gc-Ms ] Analysis and Phytochemical Screening for Bioactive Compounds in Caulerpapeltata(Greenalga) | Biomedical and Pharmacology Journal. (n.d.).
- Gas chromatography and mass spectroscopic determination of phytocompounds - Scholars Research Library. (n.d.).
- Appendix II: Properties of Solvents Used in HPLC - ResearchGate. (n.d.).
- omcij.ms.id.555722 - Juniper Publishers. (2018).
- Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of. (n.d.).
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE | Semantic Scholar [semanticscholar.org]
- 3. omicsonline.org [omicsonline.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 7. jocpr.com [jocpr.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Cyclohexylpiperidine | C11H21N | CID 3809353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
radioligand binding assay protocol for 2-cyclohexylpiperidine
An in-depth guide to characterizing the binding profile of 2-cyclohexylpiperidine, a versatile compound used in neuroscience and pharmaceutical research, through radioligand binding assays.[1] This document provides the scientific rationale, detailed step-by-step protocols, and data analysis frameworks for researchers, scientists, and drug development professionals.
Introduction: The Significance of Receptor Binding Profiling
Radioligand binding assays are a cornerstone of pharmacology and drug discovery, offering a highly sensitive and quantitative method to study the interactions between a ligand and its receptor.[2][3] These assays are indispensable for determining the affinity of a drug for its target (Kd or Ki), the density of receptors in a given tissue (Bmax), and for screening compound libraries to identify new leads.[4][5] The core principle involves using a radioactively labeled molecule (the radioligand) that binds with high affinity and specificity to a target receptor. The binding of this radioligand can then be measured by detecting the emitted radiation.
This compound, a molecule of interest in neuroscience research, belongs to a chemical class known for interacting with various central nervous system (CNS) targets.[1] Its structural elements are present in ligands for critical targets such as sigma receptors and the phencyclidine (PCP) binding site within the N-methyl-D-aspartate (NMDA) receptor ion channel.[6][7][8] A thorough characterization of its binding profile is the first step in elucidating its mechanism of action and potential therapeutic applications.
This guide provides detailed protocols to assess the binding of this compound at two high-value CNS targets: the Sigma-1 (σ1) receptor and the NMDA receptor's PCP site.
Foundational Principles: A Self-Validating Approach
A robust binding assay is a self-validating system. Before determining the affinity of an unlabeled test compound like this compound, the system must first be characterized using the radioligand alone. This involves two key experiment types: saturation and competition assays.[4][5]
-
Saturation Binding Assays: These experiments are performed by incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand.[9] The goal is to determine the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity for the receptor, and the maximum number of binding sites (Bmax), which reflects the receptor density in the tissue.[5] This step is critical for validating that the chosen radioligand behaves as expected in your system.
-
Competition Binding Assays: Once Kd and Bmax are established, competition assays are used to determine the affinity of an unlabeled test compound (e.g., this compound).[2][10] In this setup, a fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for the same binding site, displacing it as its concentration increases.[10] The result is an IC50 value—the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.
The Concept of Specific vs. Non-Specific Binding
A critical aspect of any binding assay is distinguishing between specific binding to the target receptor and non-specific binding to other components like filters, lipids, or other proteins.[11] Non-specific binding is determined by measuring radioligand binding in the presence of a saturating concentration of an unlabeled ligand that is known to bind to the target receptor.[12] This "cold" ligand occupies all the specific receptor sites, so any remaining radiolabel detected is considered non-specific.
Specific Binding = Total Binding - Non-Specific Binding [11]
Meaningful data can only be obtained when specific binding constitutes a significant portion of the total binding signal.[12]
General Laboratory Preparations
Safety First: Handling Reagents
-
Radiochemicals: Always handle radioligands (e.g., 3H- or 125I-labeled compounds) in designated areas following institutional radiation safety protocols. Use appropriate personal protective equipment (PPE), including gloves and a lab coat. All waste must be disposed of in properly labeled radioactive waste containers.
-
This compound: This compound and its analogs may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[13][14] Consult the Safety Data Sheet (SDS) before use and handle it in a well-ventilated area or chemical fume hood.
Preparation of Tissue Homogenate (Rat Brain)
Many CNS receptors, including Sigma-1 and NMDA receptors, are abundant in the brain. A crude membrane preparation from whole rat brain (excluding cerebellum) is a suitable source material.
Protocol: Brain Membrane Preparation
-
Euthanize adult Sprague-Dawley rats according to an institutionally approved animal care protocol.
-
Rapidly dissect the brains, remove the cerebellum, and place the remaining tissue in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4).
-
Homogenize the tissue in 10 volumes (w/v) of ice-cold buffer using a Teflon-glass homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[15]
-
Discard the supernatant, resuspend the pellet in fresh, ice-cold buffer, and centrifuge again as in step 5. This wash step removes endogenous ligands.
-
Resuspend the final pellet in a suitable volume of assay buffer or a cryoprotectant buffer (e.g., buffer with 10% sucrose) for long-term storage at -80°C.[15]
-
Determine the protein concentration of the membrane preparation using a standard method, such as the Pierce™ BCA Protein Assay.
Protocol I: Characterization at the Sigma-1 (σ1) Receptor
This protocol uses -pentazocine, a well-characterized and selective radioligand for the σ1 receptor, to determine the binding affinity of this compound.[16][17]
Materials
-
Radioligand: -pentazocine (Specific Activity: ~30-60 Ci/mmol)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0[7]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 8.0
-
Non-Specific Binding Definiton: Haloperidol (10 µM final concentration)[18] or unlabeled (+)-pentazocine (10 µM)[7]
-
Receptor Source: Rat brain membrane preparation (as described above)
-
Apparatus: 96-well plates, Filtermat (e.g., GF/C glass fiber filters presoaked in 0.3% polyethyleneimine [PEI]), cell harvester, scintillation counter, scintillation fluid.
Workflow Diagram: Radioligand Binding Assay
Caption: General workflow for a filtration-based radioligand binding assay.
Step-by-Step Protocol
A. Saturation Assay (-pentazocine)
-
Setup: Prepare a 96-well plate. For each concentration of radioligand, you will need wells for Total Binding (in triplicate) and Non-Specific Binding (NSB, in triplicate).
-
Reagent Addition:
-
To all wells, add 50 µL of assay buffer.
-
To NSB wells, add 50 µL of 40 µM Haloperidol (for a final concentration of 10 µM in a 200 µL final volume). To Total Binding wells, add 50 µL of assay buffer.
-
Add 50 µL of varying concentrations of -pentazocine (e.g., 0.1 to 30 nM final concentration range, prepared by serial dilution).
-
-
Initiate Reaction: Add 100 µL of the diluted brain membrane preparation (e.g., 100-200 µg protein/well) to all wells to start the binding reaction. The final volume is 200 µL.
-
Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation to reach equilibrium.[19]
-
Termination & Filtration: Terminate the assay by rapid vacuum filtration through a PEI-presoaked GF/C filtermat using a cell harvester. Wash the filters 3-4 times with 300 µL of ice-cold wash buffer to separate bound from free radioligand.[15]
-
Counting: Dry the filtermat, place it in a sample bag with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
B. Competition Assay (vs. This compound)
-
Setup: Prepare a 96-well plate for Total Binding, NSB, and at least 8-10 concentrations of this compound (all in triplicate).
-
Reagent Addition:
-
To all wells, add 50 µL of assay buffer.
-
To Total Binding wells, add 50 µL of assay buffer.
-
To NSB wells, add 50 µL of 40 µM Haloperidol.
-
To the competition wells, add 50 µL of varying concentrations of this compound (e.g., spanning a 1 nM to 100 µM final concentration range).
-
To all wells, add 50 µL of -pentazocine at a fixed concentration (typically near its Kd value, e.g., 2 nM final concentration).[7]
-
-
Initiate, Incubate, Terminate, and Count: Follow steps 3 through 6 from the Saturation Assay protocol above.
Protocol II: Characterization at the NMDA Receptor (PCP Site)
This protocol uses [3H]MK-801, a high-affinity uncompetitive channel blocker, to assess the binding of this compound to the PCP site within the NMDA receptor ionophore.[8] Binding of MK-801 is use-dependent, meaning the channel must be in an open state, which requires the presence of co-agonists glutamate and glycine.[8]
Materials
-
Radioligand: [3H]MK-801 (Dizocilpine) (Specific Activity: ~20-30 Ci/mmol)
-
Assay Buffer: 5 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 5 mM Tris-HCl, pH 7.4
-
Co-agonists: L-Glutamate and Glycine (10 µM final concentration each)
-
Non-Specific Binding Definition: Unlabeled MK-801 (10 µM) or Phencyclidine (PCP, 100 µM)
-
Receptor Source: Rat brain membrane preparation
-
Apparatus: Same as for Protocol I.
Step-by-Step Protocol
A. Saturation Assay ([3H]MK-801)
-
Setup & Reagent Addition: Follow the setup from Protocol I, Part A. The key difference is the addition of co-agonists.
-
Add buffer, then add the unlabeled ligand for NSB wells (e.g., 10 µM MK-801).
-
Add 10 µM L-Glutamate and 10 µM Glycine to all wells to open the receptor channel.
-
Add varying concentrations of [3H]MK-801 (e.g., 0.2 to 50 nM final concentration).
-
-
Initiate Reaction: Add 100-200 µg of brain membrane protein to each well.
-
Incubation: Incubate at room temperature (25°C) for 60 minutes.
-
Termination, Filtration & Counting: Follow steps 5 and 6 from Protocol I, Part A.
B. Competition Assay (vs. This compound)
-
Setup & Reagent Addition: Follow the setup from Protocol I, Part B.
-
Add buffer, co-agonists (Glutamate/Glycine), and the appropriate ligand for Total, NSB, and competition wells (this compound).
-
Add a fixed concentration of [3H]MK-801 (near its Kd, e.g., 1-2 nM).
-
-
Initiate, Incubate, Terminate, and Count: Follow steps 2 through 4 from the [3H]MK-801 Saturation Assay protocol.
Data Analysis and Interpretation
Proper data analysis is crucial for extracting meaningful parameters from the raw CPM counts. Software such as GraphPad Prism is highly recommended for non-linear regression analysis.
Principle of Competitive Binding Analysis
Caption: Competitive displacement of a radioligand by an unlabeled compound.
Calculations
-
Determine Specific Binding: For each data point, subtract the average CPM of the NSB wells from the average CPM of the total or competitor wells.
-
Saturation Analysis: Plot specific binding (Y-axis, in fmol/mg protein) against the concentration of free radioligand (X-axis, in nM). Fit the data using a "one-site binding (hyperbola)" equation to derive Kd and Bmax.
-
Competition Analysis: Plot the percent specific binding (Y-axis) against the log concentration of this compound (X-axis). Fit the data using a "log(inhibitor) vs. response -- Variable slope" equation to determine the IC50.
-
Calculate Ki: Convert the experimentally determined IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation :
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (determined from your saturation experiment).
-
Data Presentation
Quantitative data should be summarized in clear, well-organized tables.
Table 1: Example Saturation Binding Data Summary
| Radioligand | Kd (nM) | Bmax (fmol/mg protein) |
|---|---|---|
| -pentazocine | 2.9 | 850 |
| [3H]MK-801 | 1.5 | 475 |
(Note: Values are illustrative and must be determined experimentally.)
Table 2: Example Competition Binding Data for this compound
| Target Receptor | Radioligand Used ([L]) | IC50 (nM) | Ki (nM) |
|---|---|---|---|
| Sigma-1 | -pentazocine (2 nM) | 150 | 73.5 |
| NMDA (PCP Site) | [3H]MK-801 (1.5 nM) | >10,000 | >5,000 |
(Note: Values are illustrative and must be determined experimentally.)
Based on these illustrative results, one would conclude that this compound has moderate affinity for the Sigma-1 receptor and very low affinity for the NMDA receptor's PCP site under these conditions. This systematic approach provides a clear, quantitative understanding of a compound's receptor interaction profile, guiding future drug development and research efforts.
References
-
Oncodesign Services. (n.d.). Radioligand Binding Assay. In Vitro Biology. Retrieved from [Link]
-
Limbird, L. E. (1996). Radioligand Binding Methods: Practical Guide and Tips. PubMed. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Wikipedia. (n.d.). PCP site 2. Retrieved from [Link]
-
Gonzalez-Alvear, G. M., & Werling, L. L. (1994). Characterization of pulmonary sigma receptors by radioligand binding. PubMed Central. Retrieved from [Link]
-
Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Carbone, C., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Retrieved from [Link]
-
PubChem. (n.d.). 1-Cyclohexylpiperidine. Retrieved from [Link]
-
Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]
-
PubChem. (n.d.). 3-Cyclohexylpiperidine. Retrieved from [Link]
-
Reith, M. E. A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Retrieved from [Link]
-
GraphPad. (n.d.). Nonspecific binding. Prism 10 Curve Fitting Guide. Retrieved from [Link]
-
Van der Walt, M., et al. (2019). Structural Analysis, Molecular Modelling and Preliminary Competition Binding Studies of AM-DAN as a NMDA Receptor PCP-Site Fluorescent Ligand. PubMed Central. Retrieved from [Link]
-
NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]
-
Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PubMed Central. Retrieved from [Link]
-
Martin, W. R. (2015). Sigma Receptor Binding Assays. PubMed. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
Martin, R. S., et al. (2008). Kinetic and thermodynamic assessment of binding of serotonin transporter inhibitors. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
-
Daws, L. C., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PubMed Central. Retrieved from [Link]
-
Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). PubMed Central. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
ACS Publications. (2024). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. JACS Au. Retrieved from [Link]
-
Fabgennix International. (n.d.). Competition Assay Protocol. Retrieved from [Link]
-
Rao, T. S., et al. (1991). PCP/NMDA receptor-channel complex and brain development. PubMed. Retrieved from [Link]
-
JoVE. (n.d.). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Retrieved from [Link]
-
Martin, W. R., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. PubMed Central. Retrieved from [Link]
-
Fluidic Sciences Ltd. (n.d.). Competition Assays vs. Direct Binding Assays: How to choose. Retrieved from [Link]
-
MacDonald, J. F., et al. (1990). The PCP site of the NMDA receptor complex. PubMed. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. PCP site 2 - Wikipedia [en.wikipedia.org]
- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PCP/NMDA receptor-channel complex and brain development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 10. support.nanotempertech.com [support.nanotempertech.com]
- 11. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 12. graphpad.com [graphpad.com]
- 13. 1-Cyclohexylpiperidine | C11H21N | CID 18724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 3-Cyclohexylpiperidine | C11H21N | CID 3809353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Introduction: The Significance of the 2-Cyclohexylpiperidine Scaffold
An Application Guide to the Synthesis of 2-Cyclohexylpiperidine Analogs
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs targeting cancer, central nervous system disorders, and infectious diseases.[1] Its prevalence is due to its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and to present substituents in a defined three-dimensional space, enhancing interaction with biological targets.[1][2][3] When substituted with a cyclohexyl group at the 2-position, the resulting this compound core serves as a crucial building block for a range of pharmacologically active molecules, including analgesics and anesthetics.[4] The stereochemistry of this scaffold is often critical to the biological activity and selectivity of the final compound, making stereocontrolled synthesis a key focus in drug development.[2]
This document provides researchers, scientists, and drug development professionals with a detailed guide to the principal synthetic strategies for accessing this compound analogs. We will explore methodologies ranging from classical catalytic hydrogenations to modern asymmetric techniques, providing both the theoretical basis and practical, step-by-step protocols.
Methodology 1: Catalytic Hydrogenation of 2-Cyclohexylpyridine
The most direct and atom-economical approach to the this compound core is the catalytic hydrogenation of the corresponding aromatic precursor, 2-cyclohexylpyridine. This reaction involves the reduction of the pyridine ring to a piperidine ring using hydrogen gas in the presence of a metal catalyst.
Causality and Experimental Choices: The choice of catalyst is paramount and dictates the required reaction conditions. Platinum and Rhodium catalysts are highly active, often allowing for hydrogenation at lower temperatures and pressures. Palladium-based catalysts are also effective and widely used.[5][6] The solvent system can influence catalyst activity and solubility of the substrate. Alcohols like ethanol or methanol are common, as is acetic acid, which can protonate the pyridine nitrogen, activating it towards reduction. For achieving stereoselectivity, specialized chiral catalysts, such as those based on Iridium or Ruthenium with chiral phosphine ligands, are employed to synthesize specific enantiomers.[7]
General Protocol: Heterogeneous Catalytic Hydrogenation
This protocol describes a standard procedure for the complete reduction of the pyridine ring.
Materials:
-
2-Cyclohexylpyridine
-
Platinum(IV) oxide (PtO₂, Adam's catalyst) or 10% Palladium on Carbon (Pd/C)
-
Ethanol or Glacial Acetic Acid
-
Hydrogen gas source
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, dissolve 2-cyclohexylpyridine (1.0 eq) in the chosen solvent (e.g., ethanol or acetic acid, approx. 10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add the catalyst (PtO₂ at 1-5 mol% or 10% Pd/C at 5-10 wt% relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 50-500 psi).
-
Reaction: Begin vigorous stirring and heat the reaction mixture if necessary (temperatures may range from ambient to 80 °C). Monitor the reaction progress by observing hydrogen uptake or by periodic analysis (TLC, GC-MS) of aliquots.
-
Work-up: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by distillation or crystallization of its hydrochloride salt.
Workflow for Catalytic Hydrogenation
Caption: Catalytic hydrogenation workflow.
Methodology 2: Reductive Amination Strategies
Reductive amination is a powerful and versatile method for forming C-N bonds, which can be adapted to construct the piperidine ring itself.[8] This typically involves the reaction of a dicarbonyl compound with an amine source, where the initially formed imines or enamines are reduced in situ. For the this compound scaffold, this requires a precursor that can provide the necessary carbon backbone.
Causality and Experimental Choices: The key to this method is the choice of reducing agent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are highly selective for reducing the protonated iminium ion over ketones or aldehydes, allowing the reaction to be performed in one pot.[9] Harsher reagents like sodium borohydride (NaBH₄) may require a two-step process where the imine is formed first, followed by reduction. The pH of the reaction is critical; it must be acidic enough to catalyze imine formation but not so acidic as to protonate the amine, rendering it non-nucleophilic.
Protocol: Intramolecular Reductive Amination for a Substituted Piperidine
This protocol is adapted from a diastereoselective synthesis of polysubstituted N-hydroxypiperidines and illustrates the intramolecular cyclization approach.[9]
Materials:
-
1-Cyclohexyl-1,5-diketone precursor
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
Procedure:
-
Oxime Formation & Cyclization: Dissolve the 1-cyclohexyl-1,5-diketone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in methanol.
-
Reduction: Cool the solution to 0 °C. Add sodium cyanoborohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by adding water.
-
Extraction: Add saturated sodium bicarbonate solution to basify the mixture. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Reductive Amination Mechanism
Caption: General mechanism of reductive amination.
Methodology 3: Asymmetric Synthesis via Chiral Auxiliaries
For pharmaceutical applications, obtaining enantiomerically pure compounds is often essential. Asymmetric synthesis using chiral auxiliaries is a robust strategy to control stereochemistry. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction before being cleaved.[10][11]
Causality and Experimental Choices: The effectiveness of a chiral auxiliary relies on its ability to create a sterically hindered environment that forces reagents to approach from a specific face of the molecule. For piperidine synthesis, this often involves auxiliaries derived from chiral amino acids or alcohols. The choice of auxiliary and the specific reaction conditions (e.g., temperature, solvent, reagents) are fine-tuned to maximize diastereoselectivity. The final step involves the non-racemizing removal of the auxiliary to yield the desired chiral product.
Protocol: Asymmetric Synthesis of a 2-Substituted Piperidine
This protocol is a conceptual example based on asymmetric routes to chiral piperidines, such as those used for alkaloid synthesis.[10][11]
Materials:
-
Glutaric anhydride
-
Chiral auxiliary (e.g., (R)-phenylglycinol)
-
Thionyl chloride (SOCl₂)
-
Cyclohexylmagnesium bromide (Grignard reagent)
-
Lithium aluminum hydride (LiAlH₄) or similar reducing agent
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether, anhydrous
Procedure:
-
Auxiliary Attachment: React glutaric anhydride with the chiral auxiliary in a suitable solvent to form a chiral imide. This is typically achieved by heating the two components together.
-
Activation: The imide is then activated, for example, by partial reduction to a hydroxylactam intermediate.
-
Diastereoselective Addition: The activated intermediate is reacted with a nucleophile, such as cyclohexylmagnesium bromide, at low temperature (e.g., -78 °C) in an anhydrous solvent like THF. The chiral auxiliary directs the addition to one face of the molecule, creating a new stereocenter with high diastereoselectivity.
-
Cyclization and Reduction: The resulting adduct is then cyclized and reduced. This can be a one-pot or multi-step process, often using a strong reducing agent like LiAlH₄ to reduce the remaining carbonyls and form the piperidine ring.
-
Auxiliary Cleavage: The final step is the cleavage of the chiral auxiliary, often through hydrogenolysis (e.g., H₂ with a Pd catalyst) if a benzyl-type linkage is present, to release the enantiomerically enriched this compound.
-
Purification: Each step requires appropriate work-up and purification, typically by column chromatography.
Chiral Auxiliary Directed Synthesis
Caption: Concept of chiral auxiliary synthesis.
Comparative Summary of Synthetic Routes
| Methodology | Key Reagents | Advantages | Limitations | Stereocontrol |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Rh/C | High yield, atom-economical, direct route. | Requires high pressure; risk of over-reduction. | Achiral unless chiral catalysts are used.[7] |
| Reductive Amination | Dicarbonyl, Amine, NaBH₃CN, NaBH(OAc)₃ | Versatile for substituted analogs, one-pot procedures. | Precursor synthesis can be multi-step. | Diastereoselective outcomes possible based on substrate.[9] |
| Asymmetric Synthesis | Chiral Auxiliary, Grignard Reagents, Organolithiums | Excellent control of stereochemistry.[10][11] | Multi-step, cost of auxiliary, cleavage step required. | High enantiomeric and diastereomeric excess achievable. |
Purification and Characterization
Purification: Following synthesis, crude products are typically purified to isolate the desired analog.
-
Extraction: An acid-base extraction is highly effective for isolating the basic piperidine product from neutral or acidic impurities.[12] The product is extracted into an acidic aqueous phase, which is then basified and re-extracted with an organic solvent.
-
Column Chromatography: Silica gel chromatography is used to separate the target compound from byproducts based on polarity.
-
Crystallization/Distillation: Final purification can be achieved by recrystallizing the product, often as a hydrochloride salt, or by vacuum distillation for liquid products.[12][13]
Characterization: The structure and purity of the synthesized this compound analogs are confirmed using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, connectivity, and stereochemistry of the product.[13]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that help confirm its identity.[13]
-
Infrared (IR) Spectroscopy: Used to identify key functional groups present in the molecule.
Conclusion
The synthesis of this compound analogs is achievable through several robust and adaptable chemical strategies. The choice of method depends on the specific target analog, desired scale, and, critically, the required level of stereochemical control. Catalytic hydrogenation offers a direct path to the racemic scaffold, while reductive amination provides versatility for constructing complex, substituted piperidine rings. For applications in drug discovery where specific stereoisomers are required, asymmetric methods employing chiral auxiliaries or catalysts are indispensable. By understanding the principles and practical considerations outlined in this guide, researchers can effectively design and execute synthetic routes to novel this compound derivatives for advancing pharmaceutical research.
References
-
Comins, D. L., & Dehghani, A. (1992). An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipecoline, (+)-Coniine, and (-)-Coniceine. The Journal of Organic Chemistry. Available at: [Link]
-
Davies, S. G., & Ichihara, O. (1991). Asymmetric Synthesis of 2-Substituted Piperidines. Synthesis of the Alkaloids (−)-Coniine and (+)-Pseudoconhydrine. The Journal of Organic Chemistry. Available at: [Link]
-
Rowntree, J. H., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. Available at: [Link]
-
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Ogunbadeniyi, A. M., & Adejare, A. (2002). Syntheses of several fluorinated phencyclidine (PCP) analogs. Journal of Fluorine Chemistry. Available at: [Link]
-
DeCosta, B. R., et al. (1990). Synthesis, Phencyclidine-like Pharmacology, and Antiischemic Potential of Meta-Substituted 1-(1-Phenylcyclohexyl)piperidines and 1-(1-Phenylcyclohexyl)-1,2,3,6-tetrahydropyridines. Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, D., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. Available at: [Link]
-
SWGDRUG. (2005). PHENCYCLIDINE. SWGDRUG Monograph. Available at: [Link]
-
Riazi, G., et al. (2012). Synthesis and Determination of Chronic and Acute Thermal and Chemical Pain Activities of a New Derivative of Phencyclidine in Rats. Iranian Journal of Pharmaceutical Research. Available at: [Link]
-
Johnson, W. H. (1985). The Synthesis and Evaluation of a New Analog of Phencyclidine (PCP). Old Dominion University Digital Commons. Available at: [Link]
-
Dhameliya, T. M., et al. (2022). Reductive amination of cyclohexanone (294b) with piperidine (285g) catalyzed by PtNPs supported on charcoal or metal oxides. ResearchGate. Available at: [Link]
-
Matassini, C., et al. (2015). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc. Available at: [Link]
-
Li, W., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters. Available at: [Link]
-
Jones, S., et al. (2009). Synthesis and evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) analogues as inhibitors of trypanothione reductase. ChemMedChem. Available at: [Link]
-
de Costa, B. R., et al. (1992). Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites. Journal of Medicinal Chemistry. Available at: [Link]
-
Jones, S., et al. (2009). Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase. ResearchGate. Available at: [Link]
-
Chem-Impex. (n.d.). This compound Hydrochloride. Chem-Impex International. Available at: [Link]
-
Jones, S., et al. (2009). Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Synthesis-and-Evaluation-of-1-(1-(Benzo-%5Bb%5D-thiophen-Jones-Holurt/4e6261596e19198a28723653158f9c18d1a3c639]([Link]
-
Jones, S., et al. (2009). Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase. Europe PMC. Available at: [Link]
-
Wang, C., et al. (2024). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications. Available at: [Link]
- Adkins, C. L., et al. (2007). Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. Google Patents.
-
Kim, Y., et al. (2019). Dehydrogenation of 2-[(n-Methylcyclohexyl)Methyl]Piperidine over Mesoporous Pd-Al2O3 Catalysts Prepared by Solvent Deficient Precipitation: Influence of Calcination Conditions. Catalysts. Available at: [Link]
-
Gierczak, M., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]
-
de Costa, B. R., et al. (1992). Further Studies of the Structure-Activity Relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and Evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at Dopamine Uptake and Phencyclidine Binding Sites. Journal of Medicinal Chemistry. Available at: [Link]
- Han, X., et al. (2010). Stereoselective synthesis of piperidine derivatives. Google Patents.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Chen, Q-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]
-
Clark, A. D., et al. (1993). Reductive alkylation of pyridinium salts. Part 2. Utilisation of di-, tetra- and hexa-hydropyridine esters. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Kim, Y., et al. (2019). Dehydrogenation of 2-[(n-methylcyclohexyl)methyl]piperidine (H12-MBP) over Mesoporous Pd-Al2O3 Catalysts Prepared by Solvent Deficient Precipitation: Influence of Calcination Conditions. ResearchGate. Available at: [Link]
-
Basavaiah, D., & Krishna, P. R. (1995). New cyclohexyl-based chiral auxiliaries: Enantioselective synthesis of α-hydroxy acids. Tetrahedron. Available at: [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. ajchem-a.com [ajchem-a.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. swgdrug.org [swgdrug.org]
- 13. Synthesis and Determination of Chronic and Acute Thermal and Chemical Pain Activities of a New Derivative of Phencyclidine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Cyclohexylpiperidine
Welcome to the technical support center for the synthesis of 2-cyclohexylpiperidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable synthetic intermediate. As a key structural motif in various pharmacologically active compounds, including analogs of phencyclidine (PCP)[1][2], the successful and efficient synthesis of this compound is often a critical first step.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in mechanistic principles and field-proven experience.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries that arise during the synthesis of this compound.
Q1: What is the most prevalent and reliable method for synthesizing this compound?
The most common and generally effective method is the catalytic hydrogenation of 2-phenylpyridine. This reaction involves the selective reduction of both the pyridine and phenyl rings to their saturated alicyclic counterparts. The choice of catalyst and reaction conditions is paramount for achieving high yields and purity.[3]
Q2: My hydrogenation reaction has stalled or is proceeding very slowly. What are the likely causes?
A stalled reaction is a frequent issue. The primary culprits are typically related to the catalyst or the reaction environment.
-
Catalyst Deactivation: The piperidine product is a Lewis base and can poison the acidic sites on the catalyst surface, inhibiting its activity.[4] The catalyst may also be of poor quality or have been improperly handled.
-
Insufficient Acidity: The hydrogenation of pyridines is often sluggish in neutral solvents. An acidic medium, such as glacial acetic acid, is frequently required to protonate the pyridine nitrogen. This enhances the ring's electrophilicity, making it more susceptible to reduction, and also prevents the product from poisoning the catalyst.[3]
-
System Leaks: An inadequate seal in your hydrogenation apparatus will prevent the system from maintaining the required hydrogen pressure, leading to incomplete conversion.
Q3: I'm seeing multiple spots on my TLC plate besides the product and starting material. What are the common byproducts?
Byproduct formation is a key challenge. The most common side products are:
-
2-Phenylpiperidine: This results from the complete hydrogenation of the pyridine ring but no reduction of the phenyl ring. This often occurs under milder conditions (e.g., lower pressure or less active catalysts).
-
2-Cyclohexyl-1,2,3,4-tetrahydropyridine: An intermediate resulting from the incomplete reduction of the pyridine ring.
-
Hydrogenolysis Products: Under harsh conditions, cleavage of the C-N bond can occur, leading to the formation of cyclohexylcyclohexane and other fragmented amines.
Q4: How can I effectively purify this compound from the reaction mixture?
Purification leverages the basicity of the piperidine nitrogen.
-
Acid-Base Extraction: After filtering out the catalyst, the acidic solvent (e.g., acetic acid) is neutralized. The product can then be extracted into an organic solvent (like dichloromethane or ethyl acetate) from a basic aqueous solution. Washing the organic layer with brine can help break up any emulsions.
-
Crystallization as a Salt: The free base of this compound is often an oil. Converting it to a salt, such as the hydrochloride, typically yields a stable, crystalline solid that can be easily purified by recrystallization and is simpler to handle and store.
-
Chromatography: While possible, column chromatography of amines can be problematic due to streaking on silica gel. Using a triethylamine-deactivated mobile phase or switching to alumina can mitigate these issues.
Section 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving specific experimental problems.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low Yield / Incomplete Conversion | 1. Catalyst Inactivity/Poisoning: The product, this compound, is a stronger Lewis base than the starting material and can bind to the catalyst, inhibiting further reaction.[4] | A. Use glacial acetic acid as the solvent. This protonates the product amine, forming a piperidinium salt that does not coordinate to and poison the metal catalyst.[3] B. Ensure you are using a fresh, high-quality catalyst (e.g., PtO₂ - Adams' catalyst). If using Pd/C, ensure it has not been exposed to air and moisture for extended periods. C. Increase catalyst loading, but do so judiciously (e.g., from 5 mol% to 10 mol%) as this increases cost and filtration complexity. |
| 2. Insufficient Hydrogen Pressure: The reaction requires a sufficient partial pressure of H₂ to drive the reduction forward. | A. Meticulously check your hydrogenation apparatus for leaks using a vacuum and then a static pressure test with an inert gas like nitrogen before introducing hydrogen. B. Increase the hydrogen pressure. While some reductions work at 50-70 bar, increasing pressure can significantly accelerate the reaction rate.[3] C. Ensure vigorous stirring or shaking to maximize gas-liquid-solid phase transfer. | |
| Formation of 2-Phenylpiperidine (Incomplete Phenyl Ring Reduction) | 1. Insufficiently Active Catalyst System: Palladium on carbon (Pd/C) is excellent for reducing many functional groups but can be less effective for aromatic ring hydrogenation compared to platinum or rhodium. | A. Switch to a more active catalyst system. Platinum(IV) oxide (PtO₂) is a classic and highly effective choice for complete saturation of both rings.[3] B. Consider using a Rhodium-on-carbon (Rh/C) catalyst, which is also known for its high activity in aromatic hydrogenation. |
| 2. Reaction Conditions Too Mild: Low temperature or pressure may not provide enough energy to overcome the activation barrier for phenyl ring reduction. | A. Increase the reaction temperature moderately (e.g., from 25 °C to 50 °C). Be cautious, as higher temperatures can also promote side reactions like hydrogenolysis. B. Increase the hydrogen pressure as described above. | |
| Difficult Product Isolation / Emulsions during Workup | 1. Amphiphilic Nature of Intermediates/Salts: The presence of both polar (amine) and non-polar (aromatic/aliphatic) groups can lead to the formation of stable emulsions during acid-base extractions. | A. After basifying the aqueous layer, add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of organic components and helping to break the emulsion. B. If an emulsion persists, filter the entire biphasic mixture through a pad of Celite®. This often helps to separate the layers. |
| 2. Product is a Non-Crystalline Oil: The free base of this compound is an oil at room temperature, which can be difficult to handle, purify, and weigh accurately. | A. Convert the purified free base to its hydrochloride salt. Dissolve the oil in a suitable solvent (e.g., diethyl ether, ethyl acetate) and bubble dry HCl gas through it, or add a solution of HCl in isopropanol or ether. The crystalline hydrochloride salt will precipitate and can be collected by filtration. |
Section 3: Experimental Protocols & Data
Protocol: Catalytic Hydrogenation of 2-Phenylpyridine using PtO₂
This protocol is a representative example and may require optimization based on your specific equipment and scale.
-
Reactor Setup: To a high-pressure hydrogenation vessel, add 2-phenylpyridine (1.0 eq).
-
Solvent and Catalyst Addition: Add glacial acetic acid as the solvent (approx. 10-20 mL per gram of substrate). Under an inert atmosphere (e.g., nitrogen or argon), carefully add Platinum(IV) oxide (PtO₂, Adams' catalyst) (0.05 eq). Safety Note: Handle platinum catalysts with care as they can be pyrophoric.
-
Hydrogenation: Seal the vessel. Purge the system multiple times with hydrogen gas. Pressurize the vessel to the target pressure (e.g., 70 bar / ~1000 psi) with hydrogen.[3]
-
Reaction: Begin vigorous stirring or shaking and maintain the reaction at room temperature. Monitor the reaction progress by observing hydrogen uptake from the pressure gauge. The reaction is typically complete within 4-8 hours when hydrogen uptake ceases.
-
Workup - Catalyst Removal: Carefully vent the excess hydrogen. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite pad with a small amount of acetic acid or methanol to ensure complete recovery of the product.
-
Workup - Isolation: Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid. Dissolve the residue in water and cool in an ice bath.
-
Workup - Basification & Extraction: Slowly add a concentrated aqueous solution of sodium hydroxide (NaOH) until the pH is >12. Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane).
-
Workup - Final Product: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as an oil. For long-term storage and easier handling, conversion to the hydrochloride salt is recommended.
Table 1: Comparison of Selected Catalytic Systems
| Catalyst | Solvent | Pressure (bar) | Temperature | Key Outcome/Challenge | Reference |
| PtO₂ (Adams') | Glacial Acetic Acid | 50 - 70 | Room Temp. | Effective for complete hydrogenation of both rings. The standard for this transformation. | [3] |
| Rh/C | Acetic Acid | ~70 | Room Temp. | High activity, often used when PtO₂ is not effective. | [3] |
| Pd/C | Ethanol/HCl | 50 - 70 | Room Temp. | May lead to incomplete reduction, stopping at 2-phenylpiperidine. | [5] |
| Iridium(III) Complex | Methanol/TFA | 50 | Room Temp. | Advanced catalyst system tolerant of various functional groups, but requires specific ligand synthesis. | [4] |
Section 4: Visualization of Key Processes
Diagram 1: General Synthetic Pathway
This diagram illustrates the primary transformation from the starting material to the final product.
Caption: Catalytic hydrogenation of 2-phenylpyridine.
Diagram 2: Troubleshooting Flowchart for a Failed Hydrogenation
This flowchart provides a logical path for diagnosing issues with the hydrogenation reaction.
Sources
Technical Support Center: Optimizing Reaction Conditions for 2-Cyclohexylpiperidine Synthesis
Welcome to the technical support center for the synthesis of 2-cyclohexylpiperidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. This compound and its derivatives are key intermediates in the development of pharmaceuticals, particularly in the fields of neuroscience and anti-inflammatory drugs.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and achieve high yields and purity.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several common routes. The choice of method often depends on the available starting materials, required scale, and desired purity. The three primary synthetic pathways are:
-
Catalytic Hydrogenation of 2-Phenylpyridine: This is a direct and often high-yielding method that involves the reduction of both the pyridine and phenyl rings.
-
Reductive Amination of Cyclohexanone and Piperidine: This two-component reaction forms a C-N bond through the condensation of a ketone and an amine, followed by reduction.[2]
-
N-Alkylation of Piperidine with a Cyclohexyl Halide: This method involves the formation of a C-N bond via nucleophilic substitution.
Caption: Common synthetic routes to this compound.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Catalytic Hydrogenation of 2-Phenylpyridine
Question 1: My hydrogenation reaction is very slow or has stalled completely. What could be the cause?
Answer: A stalled hydrogenation reaction can be due to several factors, primarily related to the catalyst and reaction conditions.
-
Catalyst Activity: The catalyst may be inactive or poisoned.
-
Solution: Ensure you are using a fresh, high-quality catalyst. Catalysts like Platinum Oxide (PtO₂) and Rhodium on Carbon (Rh/C) are commonly used.[3] If you suspect catalyst poisoning from sulfur or other impurities in your starting material, consider purifying the 2-phenylpyridine before the reaction.
-
-
Hydrogen Pressure: The hydrogen pressure may be insufficient.
-
Solution: While some hydrogenations can proceed at atmospheric pressure, reducing both aromatic rings often requires elevated pressures (e.g., 50-70 bar).[3] Gradually increase the hydrogen pressure and monitor the reaction progress.
-
-
Solvent Choice: The solvent can significantly impact the reaction rate.
-
Solution: Acidic solvents like glacial acetic acid can enhance the rate of pyridine ring reduction.[3] However, be mindful that acidic conditions can sometimes lead to side reactions. Ethanol is another common solvent.
-
-
Temperature: The reaction may require heating.
-
Solution: Gently warming the reaction mixture (e.g., to 40-60°C) can increase the reaction rate.[4] However, excessive heat can lead to over-reduction or side reactions.
-
Question 2: I am observing the formation of multiple products. How can I improve the selectivity?
Answer: The formation of multiple products, such as partially hydrogenated intermediates (e.g., 2-phenylpiperidine or 2-cyclohexylpyridine), is a common challenge.
-
Catalyst Selection: The choice of catalyst is crucial for selectivity.
-
Reaction Conditions: Harsh conditions can lead to a loss of selectivity.
-
Solution: Start with milder conditions (lower temperature and pressure) and gradually increase them until you observe the desired conversion. This can help minimize the formation of byproducts.
-
Question 3: How can I effectively remove the catalyst after the reaction?
Answer: Complete removal of the heterogeneous catalyst is essential for product purity.
-
Filtration: The most common method is filtration.
-
Solution: Filter the reaction mixture through a pad of Celite® or a similar filter aid. This helps to trap the fine catalyst particles that might pass through standard filter paper. It is advisable to wash the filter cake with the reaction solvent to ensure complete recovery of the product.
-
Reductive Amination of Cyclohexanone and Piperidine
Question 1: The yield of my reductive amination is low. What are the key parameters to optimize?
Answer: Low yields in reductive amination are often related to the efficiency of iminium ion formation and the choice of reducing agent.
-
Iminium Ion Formation: The reaction proceeds through an iminium ion intermediate. The formation of this intermediate is often the rate-limiting step.
-
Solution: This step involves the removal of a water molecule. Using a dehydrating agent or a Dean-Stark trap can drive the equilibrium towards the formation of the iminium ion. The pH of the reaction mixture is also critical; a slightly acidic medium (pH 4-6) is generally optimal.
-
-
Reducing Agent: The choice of reducing agent is critical for success.
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly effective reducing agent for this transformation. It is less sensitive to pH than sodium cyanoborohydride (NaBH₃CN) and can be used in a one-pot procedure.[6]
-
Question 2: I am observing the formation of N,N-dicyclohexylamine as a major byproduct. How can I avoid this?
Answer: The formation of N,N-dicyclohexylamine suggests that the newly formed this compound is reacting further with cyclohexanone.
-
Stoichiometry: The molar ratio of the reactants is a key factor.
-
Solution: Use a slight excess of piperidine relative to cyclohexanone. This will favor the formation of the desired product over the dialkylated byproduct.
-
-
Reaction Conditions: The order of addition can also be important.
-
Solution: Consider pre-forming the iminium ion before adding the reducing agent. Alternatively, a slow addition of the reducing agent to the mixture of the amine and ketone can help to control the reaction.
-
N-Alkylation of Piperidine with a Cyclohexyl Halide
Question 1: My N-alkylation reaction is sluggish and gives a low yield. How can I improve it?
Answer: The efficiency of N-alkylation depends on the reactivity of the alkylating agent, the choice of base, and the solvent.
-
Alkylating Agent: The nature of the leaving group on the cyclohexyl halide is important.
-
Solution: Cyclohexyl iodide is more reactive than cyclohexyl bromide, which is in turn more reactive than cyclohexyl chloride. If your reaction is slow, consider using a more reactive halide.
-
-
Base: A suitable base is required to neutralize the hydrohalic acid formed during the reaction.
-
Solution: Inorganic bases like potassium carbonate (K₂CO₃) are often effective and easy to remove after the reaction.[7] Organic bases such as triethylamine or diisopropylethylamine can also be used.
-
-
Solvent: The choice of solvent can influence the reaction rate.
-
Solution: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are generally good choices for N-alkylation reactions.[7]
-
Question 2: I am forming a significant amount of a quaternary ammonium salt. How can I prevent this over-alkylation?
Answer: The formation of a quaternary ammonium salt is a common side reaction in N-alkylation.
-
Stoichiometry: Careful control of the stoichiometry is crucial.
-
Solution: Use a slight excess of piperidine relative to the cyclohexyl halide. This ensures that the alkylating agent is the limiting reagent and minimizes the chance of dialkylation.
-
-
Slow Addition: The rate of addition of the alkylating agent can impact the selectivity.
-
Solution: Adding the cyclohexyl halide slowly to the solution of piperidine and base can help to maintain a low concentration of the alkylating agent, thus favoring mono-alkylation.[7]
-
Caption: A general troubleshooting workflow for this compound synthesis.
Optimized Reaction Conditions Summary
The following table summarizes the optimized reaction conditions for the different synthetic routes to this compound.
| Parameter | Catalytic Hydrogenation | Reductive Amination | N-Alkylation |
| Key Reagents | 2-Phenylpyridine, H₂ | Cyclohexanone, Piperidine | Piperidine, Cyclohexyl Halide |
| Catalyst/Reagent | PtO₂, Rh/C | NaBH(OAc)₃, NaBH₃CN | K₂CO₃, Et₃N |
| Solvent | Glacial Acetic Acid, Ethanol | Dichloromethane, Tetrahydrofuran | Acetonitrile, DMF |
| Temperature | 25-60°C | 0-25°C | 25-80°C |
| Pressure | 1-70 bar | Atmospheric | Atmospheric |
| Key Considerations | Catalyst activity, pressure control | pH control, stoichiometry | Reactivity of halide, prevention of over-alkylation |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2-Phenylpyridine
-
To a solution of 2-phenylpyridine (1.0 eq) in glacial acetic acid, add PtO₂ (0.05 eq).
-
Place the reaction mixture in a high-pressure reactor.
-
Pressurize the reactor with hydrogen gas to 50 bar.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the uptake of hydrogen.
-
Once the reaction is complete, carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with acetic acid.
-
The filtrate can then be worked up to isolate the this compound.
Protocol 2: Reductive Amination of Cyclohexanone with Piperidine
-
To a stirred solution of cyclohexanone (1.0 eq) and piperidine (1.2 eq) in dichloromethane at 0°C, add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Protocol 3: N-Alkylation of Piperidine with Cyclohexyl Bromide
-
To a solution of piperidine (1.2 eq) and potassium carbonate (2.0 eq) in acetonitrile, add cyclohexyl bromide (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60°C and stir for 8-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by distillation or column chromatography to yield this compound.
Purification of this compound
The final purity of this compound is crucial for its use in pharmaceutical applications.
-
Distillation: For larger quantities, vacuum distillation is an effective method for purification. The boiling point of 1-cyclohexylpiperidine is reported to be 231-234 °C at atmospheric pressure.[8]
-
Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexanes, with a small amount of triethylamine to prevent streaking, is a good starting point.
-
Acid-Base Extraction: An acid-base workup can be used to remove non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous phase. The aqueous phase is then basified (e.g., with 1M NaOH) and the product is re-extracted into an organic solvent.
References
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: Purification of 2-Cyclohexylpiperidine by Column Chromatography
Welcome to the technical support center for the purification of 2-cyclohexylpiperidine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of isolating this saturated heterocyclic amine. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles to ensure the integrity and success of your purification process.
Introduction: The Challenge of Purifying Basic Amines
This compound, a saturated secondary amine, presents a common yet significant challenge in purification by silica gel column chromatography. Its basic nature, stemming from the lone pair of electrons on the nitrogen atom (the pKa of the conjugate acid of piperidine is approximately 11.2)[1], leads to strong interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction is the primary cause of several chromatographic issues, including:
-
Peak Tailing: The strong, sometimes irreversible, adsorption of the basic amine to acidic sites on the stationary phase causes the compound to elute slowly and asymmetrically. This results in broad, tailing peaks, which significantly reduces resolution and leads to impure fractions.[2][3][4]
-
Irreversible Adsorption and Low Recovery: In severe cases, the amine can bind so strongly to the silica that it fails to elute from the column, resulting in poor or no recovery of the desired product.
-
On-Column Degradation: The acidic environment of the silica gel can potentially catalyze degradation pathways for sensitive molecules.[5]
This guide will equip you with the knowledge and techniques to overcome these challenges and achieve efficient purification of this compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the common problems encountered during the column chromatography of this compound.
Q1: My TLC plate shows significant streaking and my spots are not moving up the plate, even with a relatively polar solvent system. What's happening?
Answer: This is a classic sign of strong interaction between your basic analyte and the acidic silica gel of the TLC plate. The this compound is likely being protonated by the silanol groups and binding tightly to the stationary phase.
Causality: The lone pair on the nitrogen of this compound acts as a Lewis base, interacting strongly with the acidic protons of the silanol groups on the silica surface. This acid-base interaction is much stronger than the typical polar interactions that govern chromatographic separation, leading to poor mobility.
Solution: To counteract this, you need to suppress the acidic nature of the silica gel. This is typically achieved by adding a small amount of a basic modifier to your eluent system.
-
Recommended Action: Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase.[6][7] For example, if you are using a 9:1 Hexane:Ethyl Acetate system, prepare a stock solution of your mobile phase containing the basic additive. This will neutralize the acidic sites on the silica, allowing for a more predictable elution based on polarity.
Q2: I've added triethylamine to my eluent, and now I see spots on my TLC. How do I visualize them? this compound is not UV-active.
Answer: You are correct; saturated aliphatic amines like this compound do not possess a chromophore and will not be visible under a standard UV lamp (254 nm or 365 nm). You will need to use a chemical stain for visualization.
Recommended Visualization Stains:
| Stain | Preparation | Visualization | Mechanism |
| Potassium Permanganate (KMnO₄) | Dissolve 1.5g of KMnO₄, 10g of K₂CO₃, and 1.25mL of 10% NaOH in 200mL of water.[8][9] | Dip the TLC plate in the solution and gently heat with a heat gun. The compound will appear as a yellow-brown spot on a purple background.[8][9] | The permanganate oxidizes the amine, and the consumption of the purple MnO₄⁻ ion results in the formation of brown MnO₂. |
| Ninhydrin | A 0.2% solution of ninhydrin in ethanol. | Dip the plate and heat gently. Primary and secondary amines will typically produce a colored spot (often purple or yellow). | Ninhydrin reacts with the secondary amine of piperidine to form a colored product. |
| Dragendorff's Reagent | Commercially available or prepared in two solutions that are mixed before use. | Dip the plate in the reagent. Alkaloids and other nitrogen-containing compounds appear as orange or brown spots. | Forms an ion pair with the protonated amine, resulting in a colored precipitate. |
Field Insight: The potassium permanganate stain is a robust and generally reliable choice for visualizing amines and other oxidizable functional groups.[8][9][10] It provides excellent contrast and is sensitive to small amounts of the compound.
Q3: My column is running, but I'm getting very broad peaks and my fractions are all mixed. How can I improve the separation?
Answer: Broad and overlapping peaks, even with a basic modifier, suggest that your chromatographic conditions are not yet optimized. Several factors could be at play.
Troubleshooting Steps:
-
Optimize the Mobile Phase: Your goal is to find a solvent system where the desired this compound has an Rf value of approximately 0.2-0.35 on the TLC plate.[11] This provides the best chance for good separation on the column.
-
Start with a non-polar system: Begin with a low polarity mobile phase, such as 1-5% ethyl acetate in hexanes, containing 1% triethylamine.
-
Gradually increase polarity: If the Rf is too low, incrementally increase the percentage of the more polar solvent (e.g., ethyl acetate).
-
-
Consider a Gradient Elution: If you are trying to separate this compound from both less polar and more polar impurities, a gradient elution can be highly effective. Start with a low polarity mobile phase to elute the non-polar impurities, then gradually increase the polarity to elute your product, leaving the more polar impurities on the column.
-
Check Column Packing: A poorly packed column with channels or cracks will lead to band broadening and poor separation. Ensure your silica slurry is homogeneous and well-settled before loading your sample.[10]
-
Sample Loading: Load your sample in a minimal amount of solvent and in a concentrated band at the top of the column. Overloading the column with too much sample will also lead to poor separation.
Q4: I suspect my product is a mixture of cis and trans isomers. Can I separate them by column chromatography?
Answer: It is possible to separate diastereomers like cis and trans isomers of substituted cyclohexanes by column chromatography, although it can be challenging.[12][13][14][15][16] The separability depends on the difference in their physical properties, which translates to a difference in their interaction with the stationary phase. For some substituted cyclohexylpiperidines, the cis isomer has been observed to elute before the trans isomer on silica gel.
Strategy for Isomer Separation:
-
High-Resolution Chromatography: Use a long, narrow column to maximize the number of theoretical plates.
-
Shallow Gradient or Isocratic Elution: A very slow and gradual increase in solvent polarity, or a carefully optimized isocratic (constant solvent composition) system, will be necessary to resolve isomers with similar polarities.
-
Careful Fraction Collection: Collect small fractions and analyze each by TLC to identify the pure isomer fractions.
-
Characterization: Use techniques like NMR spectroscopy to confirm the stereochemistry of the separated isomers. The coupling constants of the proton at the 2-position of the piperidine ring can often distinguish between the cis and trans isomers.[17][18]
Q5: I'm still having trouble with peak tailing and low recovery. Are there alternatives to standard silica gel?
Answer: Yes. If modifying the mobile phase is insufficient, changing the stationary phase is the next logical step.
Alternative Stationary Phases:
| Stationary Phase | Properties and Use |
| Alumina (Al₂O₃) | Can be obtained in acidic, neutral, or basic forms. For basic compounds like this compound, basic or neutral alumina is an excellent choice as it minimizes the strong acidic interactions that cause tailing on silica. |
| Deactivated Silica Gel | You can "deactivate" standard silica gel by pre-washing the packed column with a solvent mixture containing a higher concentration of triethylamine (e.g., 5-10%) before equilibrating with your running eluent.[11] This passivates the most acidic sites. |
| Amine-Functionalized Silica | Commercially available silica gel that has been chemically modified with amino groups. This creates a more basic surface, which is ideal for the purification of basic compounds without the need for mobile phase additives. |
Experimental Protocols
Protocol 1: TLC Analysis of this compound
Objective: To determine the optimal mobile phase for column chromatography and to monitor the purification.
Materials:
-
Silica gel TLC plates (e.g., silica gel 60 F₂₅₄)
-
Crude this compound solution
-
Mobile phase test solvents (e.g., Hexanes, Ethyl Acetate)
-
Triethylamine (Et₃N)
-
TLC development chamber
-
Potassium permanganate (KMnO₄) stain
-
Heat gun
Procedure:
-
Prepare a series of developing solvents with varying polarities, each containing 1% Et₃N. For example:
-
99:1 Hexanes:EtOAc + 1% Et₃N
-
95:5 Hexanes:EtOAc + 1% Et₃N
-
90:10 Hexanes:EtOAc + 1% Et₃N
-
-
Spot the crude this compound solution onto the baseline of separate TLC plates.
-
Develop the plates in the prepared solvent systems in a saturated TLC chamber.
-
Once the solvent front has reached near the top of the plate, remove the plate and mark the solvent front.
-
Dry the TLC plate thoroughly in a fume hood.
-
Visualize the spots by dipping the plate into the KMnO₄ stain, then gently warming with a heat gun.
-
Identify the solvent system that provides an Rf value of ~0.2-0.35 for the this compound spot. This will be your starting mobile phase for the column.
Protocol 2: Flash Column Chromatography of this compound
Objective: To purify crude this compound.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand
-
Optimized mobile phase (from Protocol 1)
-
Crude this compound
-
Collection tubes
Procedure:
Caption: Workflow for the purification of this compound.
-
Column Preparation:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen mobile phase.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.
-
Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Drain the solvent until the sample has fully entered the silica gel.
-
-
Elution:
-
Carefully add fresh mobile phase to the column.
-
Apply pressure (if using flash chromatography) and begin collecting fractions.
-
Maintain a constant level of solvent above the silica bed throughout the elution.
-
-
Fraction Analysis and Isolation:
-
Monitor the collected fractions by TLC using the method in Protocol 1.
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Understanding the Synthesis Context
A common synthetic route to this compound is the catalytic hydrogenation of 2-cyclohexylpyridine.[19]
Caption: Synthesis of this compound via hydrogenation.
This synthetic pathway informs the potential impurities you may need to separate:
-
Starting Material: Unreacted 2-cyclohexylpyridine.
-
Partially Hydrogenated Intermediates: Dihydro- and tetrahydro-cyclohexylpyridines.
-
Byproducts: Minor products from over-reduction or side reactions.
The starting material and partially hydrogenated intermediates are aromatic and will be visible under UV light, making them easy to distinguish from the non-UV active product on a TLC plate. This is a significant advantage for monitoring the progress of the purification.
By understanding the chemical nature of this compound and anticipating the common pitfalls in its purification, you can develop a robust and efficient column chromatography method. This guide provides the foundational knowledge and practical steps to troubleshoot and optimize your separation, leading to a higher purity of your target compound.
References
-
PubChem. (n.d.). 1-Cyclohexylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). WO2004013090A1 - Synthesis of cyclohexanone derivatives.
-
ResearchGate. (2025). Analysis and purification of hydrogenation products of resorcinol. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]
- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
-
University of Evansville. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
NIH. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Retrieved from [Link]
-
ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography?. Retrieved from [Link]
-
University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]
- Author unknown. (n.d.). compared using 13C nmr spectroscopy. PDF document.
- Google Patents. (n.d.). US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives.
-
Chromatography Forum. (2014). Separation of cis/trans isomers. Retrieved from [Link]
-
ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Reddit. (2025). r/Chempros - Advice on neutralising silica gel for column chromatography of sensitive compounds?. Retrieved from [Link]
-
ResearchGate. (n.d.). Kröhnke pyridine synthesis | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Separations cis-/trans-isomers of (a) 1,2-dimethylcyclohexane.... Retrieved from [Link]
-
ResearchGate. (n.d.). 31 P{ 1 H} NMR spectrum of 3 (the resonances due to the minor isomer.... Retrieved from [Link]
-
PMC. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Retrieved from [Link]
-
LCGC International. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
University of California, Irvine. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
University of Toronto. (n.d.). TLC Stains. Retrieved from [Link]
-
PubMed. (n.d.). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Retrieved from [Link]
-
YouTube. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Restek Corporation. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres.... Retrieved from [Link]
- Google Patents. (n.d.). US2850549A - Separation of cis and trans isomers.
-
ChemRxiv. (n.d.). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. Retrieved from [Link]
-
Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Stains for Developing TLC Plates. Retrieved from [Link]
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. agilent.com [agilent.com]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. Stains for Developing TLC Plates [faculty.washington.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chromatography [chem.rochester.edu]
- 12. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 13. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]
- 15. researchgate.net [researchgate.net]
- 16. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]
- 17. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 18. researchgate.net [researchgate.net]
- 19. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in 2-Cyclohexylpiperidine Reactions
Welcome to the technical support center for the synthesis of 2-cyclohexylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in this valuable synthetic transformation. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed decisions and optimize your reaction outcomes.
Foundational Synthetic Strategies
The synthesis of this compound is most commonly achieved via two primary routes: the catalytic hydrogenation of a pyridine precursor or the reductive amination of cyclohexanone with piperidine. The choice of method often depends on the availability of starting materials, scalability, and desired stereochemical outcome. Understanding the fundamentals of your chosen pathway is the first step in effective troubleshooting.
-
Catalytic Hydrogenation of 2-Cyclohexylpyridine: This method involves the reduction of the aromatic pyridine ring. While seemingly straightforward, it is a challenging reaction due to the stability of the aromatic system and the potential for the basic nitrogen atom to inhibit or poison the catalyst.[1]
-
Reductive Amination of Cyclohexanone and Piperidine: This two-step, one-pot reaction involves the initial formation of an enamine or iminium ion intermediate, followed by its reduction to the final product.[2][3] This route is often favored for its operational simplicity but requires careful control of conditions to prevent side reactions.
Systematic Troubleshooting Workflow
Low yield is a symptom, not a diagnosis. A systematic approach is crucial to identifying the root cause. Before making drastic changes to your protocol, follow this logical workflow to isolate the variable impacting your reaction's success.
Caption: Desired vs. side reaction pathways in reductive amination.
Category 2: Catalytic Hydrogenation Issues
Q3: My hydrogenation of 2-cyclohexylpyridine is very slow or incomplete, even at high pressure.
A3: This is a classic problem in pyridine reduction, typically pointing to catalyst inhibition or poisoning. [1] Causality & Diagnosis:
-
Catalyst Inhibition by Nitrogen: The lone pair of electrons on the basic nitrogen of the pyridine ring can coordinate strongly to the metal surface of the catalyst (e.g., Pd, Pt, Rh), blocking active sites and preventing the adsorption and activation of hydrogen. [4]* Catalyst Poisoning: Trace impurities in your starting material or solvent, particularly sulfur or halogen compounds, can irreversibly bind to the catalyst surface, leading to deactivation. [1]* Insufficient Catalyst Activity: For the challenging reduction of a pyridine ring, standard catalysts like Palladium on carbon (Pd/C) may not be active enough. Rhodium (Rh/C, Rh₂O₃) or Platinum (PtO₂, Pt/C) based catalysts are often more effective. [1][5] Troubleshooting Protocol:
-
Add an Acidic Co-catalyst: Add a stoichiometric amount of an acid like HCl or acetic acid. This protonates the pyridine nitrogen, forming a pyridinium salt. The positive charge prevents the lone pair from coordinating to the catalyst, dramatically increasing the reaction rate. [1]2. Purify Starting Material: Ensure your 2-cyclohexylpyridine is highly pure. Distillation or recrystallization can remove non-volatile poisons.
-
Change Catalyst System: If issues persist, switch to a more robust catalyst. Rhodium on carbon is frequently reported to be highly selective for pyridine hydrogenation. [5]4. Optimize Conditions: Increase hydrogen pressure (e.g., 30-80 bar) and temperature (e.g., 60-80 °C) to provide sufficient energy to overcome the aromaticity of the pyridine ring. [1]
Q4: My hydrogenation reaction is producing ring-opened byproducts like pentylamines.
A4: This phenomenon, known as "over-reduction" or hydrogenolysis, involves the cleavage of C-N bonds in the newly formed piperidine ring. [5] Causality & Diagnosis: This side reaction is highly dependent on the catalyst choice and reaction conditions. Aggressive catalysts and harsh conditions (very high temperature or pressure) can promote the cleavage of the C-N bond after the initial ring reduction is complete. [5] Preventative Measures:
| Parameter | Recommendation to Minimize Over-reduction | Rationale |
| Catalyst | Use Rhodium-based catalysts (e.g., Rh/C). [5] | Rhodium is known for its high selectivity in reducing the pyridine ring without causing significant C-N bond cleavage compared to catalysts like Raney Nickel. [5] |
| Temperature | Operate at the lowest effective temperature. | Lower temperatures favor the desired hydrogenation pathway over the higher-activation-energy C-N bond cleavage. [5] |
| Pressure | Optimize hydrogen pressure; avoid excessive pressure. | While higher pressure increases the rate, it can also promote hydrogenolysis. Finding the optimal pressure is key. [5] |
| Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed. | Prolonged exposure to hydrogenation conditions after the primary reaction is complete increases the likelihood of side reactions. |
Category 3: Workup and Purification
Q5: My crude yield seems high, but I lose a significant amount of product during aqueous workup and extraction.
A5: this compound is a basic amine, and its solubility is highly dependent on pH. Product loss during extraction is often due to improper pH control or emulsion formation.
Troubleshooting Protocol:
-
Basify Before Extraction: Before extracting with an organic solvent, ensure the aqueous layer is strongly basic (pH > 12). Use a strong base like 2M NaOH. This deprotonates the piperidinium salt, converting it to the free base, which is significantly more soluble in organic solvents like dichloromethane or ethyl acetate.
-
Salting Out: Add saturated sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic layer.
-
Break Emulsions: If an emulsion forms at the interface, adding a small amount of brine or filtering the mixture through a pad of Celite can help break it.
-
Back-Extraction (Purification): For purification, you can perform an acid-base extraction. Extract your crude product into an organic solvent, then wash with dilute acid (e.g., 1M HCl). The amine will become protonated and move into the aqueous layer, leaving non-basic impurities behind. You can then re-basify the aqueous layer and re-extract your purified product.
References
-
ResearchGate. (n.d.). Reductive amination of cyclohexanone (294b) with piperidine (285g) catalyzed by PtNPs supported on charcoal or metal oxides. Retrieved from [Link]
-
Quora. (2023). What is the reaction mechanism for piperidine + cyclohexanone with reagents benzene and catalytic H2SO4?. Retrieved from [Link]
-
Pearson. (n.d.). Propose a mechanism for the acid-catalyzed reaction of cyclohexanone with pyrrolidine. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. DOI:10.1039/D3OB01860A. Retrieved from [Link]
-
MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
identifying and removing impurities in 2-cyclohexylpiperidine synthesis
A Guide to Identifying and Removing Impurities for Researchers and Drug Development Professionals
Welcome to the technical support center for 2-cyclohexylpiperidine synthesis. As Senior Application Scientists, we understand that achieving high purity is paramount for reliable downstream applications, from preclinical research to pharmaceutical development. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address the specific challenges you may encounter in your synthesis, focusing on the critical aspects of impurity identification and removal.
Frequently Asked Questions (FAQs)
Part 1: Common Impurities and Their Origins
Q1: What are the most common impurities I should expect in my crude this compound product?
The impurity profile of your product is intrinsically linked to your synthetic route. However, based on common synthesis pathways (e.g., reductive amination of cyclohexanone with piperidine or variations thereof), you should anticipate several classes of impurities.
-
Unreacted Starting Materials: The most straightforward impurities are residual piperidine and cyclohexanone. Their presence indicates an incomplete reaction.
-
Reaction Intermediates: Depending on the specific reagents used, intermediates can persist. For instance, in syntheses involving nitriles, 1-piperidinocyclohexanecarbonitrile can be a significant impurity if the final hydrolysis or reduction step is incomplete[1].
-
Byproducts from Side Reactions:
-
Over-alkylation Products: If your synthesis involves N-alkylation steps, the formation of quaternary ammonium salts is a known issue. These salts can be challenging to separate from the desired product[2].
-
Condensation Products: Self-condensation of cyclohexanone can occur under certain conditions, leading to higher molecular weight impurities.
-
Isomeric Impurities: While not an "impurity" in the traditional sense, if your synthesis creates stereocenters, you may have a mixture of diastereomers that require separation. Column chromatography is often employed for such separations[2].
-
Summary of Potential Impurities
| Impurity Class | Specific Example(s) | Likely Origin | Recommended Initial Analysis |
| Starting Materials | Piperidine, Cyclohexanone | Incomplete reaction | GC-MS, TLC |
| Intermediates | 1-Piperidinocyclohexanecarbonitrile | Incomplete conversion of intermediate | GC-MS, LC-MS |
| Byproducts | Quaternary Ammonium Salts | N-alkylation side reactions | LC-MS, NMR |
| Byproducts | Dicyclohexylpiperidines | Reductive coupling or side reactions | GC-MS |
| Byproducts | Cyclohexanone self-condensation products | Non-optimized reaction conditions | GC-MS |
Part 2: Analytical Techniques for Impurity Identification
Q2: How can I effectively identify an unknown impurity in my this compound sample?
A multi-technique approach is often necessary for unambiguous identification. The combination of Gas Chromatography and Mass Spectrometry (GC-MS) is the most powerful tool for this specific application due to the volatility of this compound and its likely organic impurities.
Causality: GC provides high-resolution separation of volatile components in your mixture. The separated components then enter the mass spectrometer, which provides two critical pieces of information: the molecular weight of the impurity and its fragmentation pattern. This fragmentation "fingerprint" allows for confident identification by comparing it against spectral libraries (like NIST) or by interpreting the fragmentation logic[3][4][5].
For non-volatile impurities, such as the quaternary ammonium salts mentioned earlier, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice[6].
Workflow for Impurity Identification
Sources
- 1. The detection of 1-piperidinocyclohexanecarbonitrile contamination in illicit preparations of 1-(1-phenylcyclohexyl)piperidine and 1-[1-(2-thienyl)-cyclohexyl]piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. actascientific.com [actascientific.com]
- 5. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Managing 2-Cyclohexylpiperidine Solubility Challenges
Welcome to the technical support guide for 2-cyclohexylpiperidine. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges while working with this compound. Our goal is to provide not just solutions, but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Understanding the Molecule: Physicochemical Profile
This compound is a synthetic compound utilized in various research areas, including neuroscience and pharmaceutical development.[1] Its structure, featuring a lipophilic cyclohexyl group and a basic piperidine ring, is key to its behavior in different solvent systems. Understanding its fundamental properties is the first step in troubleshooting.
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₁₁H₂₁N | [2] |
| Molecular Weight | 167.29 g/mol | [3] |
| Predicted pKa | 10.56 ± 0.10 | [4] |
| Structural Features | Contains a basic piperidine nitrogen (proton acceptor) and a nonpolar cyclohexyl ring (lipophilic). | Inferred from chemical structure. |
| Anticipated Solubility | Poorly soluble in neutral aqueous solutions. Solubility increases significantly in acidic pH. Soluble in organic solvents like DMSO and ethanol. | Based on its high pKa and lipophilic character.[5][6] |
Core Principles: Why Solubility Issues Occur with Basic Amines
The primary challenge with this compound stems from its basic piperidine nitrogen. In aqueous media, its solubility is governed by the pH of the solution relative to its pKa.
-
The Role of pH and Ionization: The pKa is the pH at which the compound is 50% ionized (protonated) and 50% non-ionized (free base).
-
At pH << pKa (e.g., pH < 8.5): The piperidine nitrogen is predominantly protonated (C₁₁H₂₁NH⁺). This charged, cationic form is significantly more water-soluble (hydrophilic).
-
At pH >> pKa (e.g., pH > 11.5): The compound exists primarily as the neutral free base. This form is less polar and thus less soluble in water, but more soluble in organic solvents.
-
-
The "Salting In" Effect: By lowering the pH with an acid (like HCl), we convert the free base into its corresponding salt (e.g., this compound hydrochloride). This salt is an ionic compound that readily dissolves in water. This is a common and highly effective strategy for solubilizing basic compounds.[5][7]
Troubleshooting Guide & FAQs
This section addresses the most common solubility problems encountered in the lab.
Q1: My this compound (free base) won't dissolve in my aqueous buffer (e.g., PBS at pH 7.4). What should I do?
Answer: This is expected behavior. At pH 7.4, which is well below the pKa of ~10.56, the compound should theoretically be protonated and soluble. However, the dissolution of the solid free base directly into the buffer can be kinetically slow. The solid particles are not readily protonated.
Immediate Solution: pH Modification. The most effective method is to first dissolve the compound in a slightly acidic solution and then buffer it to your target pH.
-
Prepare a stock solution by dissolving the this compound free base in a dilute acid (e.g., 0.1 M HCl). This protonates the molecule, forming the highly soluble hydrochloride salt in situ.
-
Once fully dissolved, you can add this acidic stock solution to your final buffer (e.g., PBS). The buffering capacity of the PBS should bring the final pH back to 7.4, while keeping the compound in its soluble, protonated state.
-
Always check the final pH of your solution after adding the acidic stock and adjust if necessary.
This pH adjustment approach is a standard technique for ionizable drugs.[5][8]
Q2: I'm seeing precipitation when I dilute my DMSO stock solution into an aqueous medium for my biological assay. How can I prevent this?
Answer: This is a classic problem known as "compound dropout" and is a major challenge in biological assays.[9][10][11] It occurs because you are moving the compound from a solvent where it is highly soluble (an organic solvent like DMSO) to one where it is poorly soluble (the aqueous assay buffer). Even if the final concentration is theoretically below its solubility limit, the rapid change in solvent polarity can cause it to crash out.
Troubleshooting Strategies:
-
Reduce the Percentage of Organic Solvent: Keep the final concentration of DMSO in your assay as low as possible, ideally below 1% and certainly below 5%. High concentrations of organic solvents can also affect protein stability and assay results.[12]
-
Use a Co-Solvent System: Instead of 100% DMSO, try preparing your stock in a mixture of DMSO and another water-miscible solvent like ethanol or PEG-400. This can sometimes create a more "gentle" transition upon dilution.[5][8]
-
Employ Serial Dilutions: Rather than a single large dilution, perform a stepwise (serial) dilution. For example, dilute the DMSO stock 1:10 in buffer, vortex well, and then perform the next dilution from this intermediate solution. This gradual reduction in organic solvent concentration can prevent precipitation.
-
Leverage pH: If your assay can tolerate it, ensure your final aqueous buffer has a pH that is at least 2 units below the compound's pKa (i.e., pH ≤ 8.5) to maintain its protonated, soluble form.
Q3: What is the best way to prepare and store a stock solution of this compound?
Answer: The best practice depends on your intended application.
-
For Organic Synthesis: Anhydrous organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are suitable. Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture absorption.
-
For Biological Assays (High Concentration Stock): DMSO is the industry standard.[10][12] Prepare a high-concentration stock (e.g., 10-50 mM). Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution.[10]
-
For Direct Use in Aqueous Buffers: If you need a ready-to-use aqueous solution, preparing a stock in a dilute acid (as described in Q1) or using the pre-made hydrochloride salt is the most robust method. Store aqueous stocks at 4°C for short-term use or frozen for long-term storage.
Q4: I see a hydrochloride salt version of this compound is available. Should I use that instead of the free base?
Answer: Yes, for any application requiring an aqueous solution, using the hydrochloride (HCl) salt is highly recommended.[13] The salt form is already protonated and will dissolve readily in water and aqueous buffers like PBS, saving you the step of pH modification.[7] This is a common strategy in drug development to improve the solubility and handling of basic compounds.[6] Remember to adjust the mass you weigh out to account for the mass of the hydrochloride counter-ion.
Step-by-Step Protocols
Protocol 1: pH-Modification for Solubilizing the Free Base
This protocol describes how to prepare a 10 mM aqueous stock solution of this compound free base.
-
Calculate Mass: Weigh out 1.673 mg of this compound (MW: 167.29 g/mol ) for a final volume of 1 mL.
-
Initial Dissolution: Add the solid to a microcentrifuge tube. Add 50-100 µL of 0.1 M HCl. Vortex or sonicate briefly until the solid is fully dissolved. The solution should be clear.
-
Dilution: Add your desired aqueous buffer (e.g., PBS pH 7.4) to bring the final volume to 1 mL.
-
Mixing and pH Check: Vortex thoroughly. Check the pH of the final solution to ensure it is at the desired value for your experiment. Adjust with dilute NaOH or HCl if necessary.
Protocol 2: Preparing and Diluting a Co-Solvent Stock
This protocol is for situations where precipitation occurs upon diluting a pure DMSO stock.
-
Stock Preparation: Prepare a 20 mM stock solution by dissolving this compound in a 1:1 (v/v) solution of DMSO and Ethanol.
-
Intermediate Dilution: Create an intermediate dilution by adding 5 µL of the 20 mM stock to 95 µL of your assay buffer. This creates a 1 mM solution in 5% co-solvent. Mix thoroughly.
-
Final Dilution: Use the 1 mM intermediate solution to make your final dilutions in the assay buffer. This ensures the final organic solvent concentration remains very low.
Proactive Experimental Design & Visualization
Anticipating solubility issues can save significant time and resources. The following workflow provides a decision-making framework.
Solubility Troubleshooting Workflow
Caption: Decision workflow for managing this compound solubility.
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
-
Kariv, I., Rourick, R. A., & Weaver, D. F. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 835-839. [Link]
-
Slideshare. (n.d.). Methods of solubility enhancements. [Link]
-
ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]
-
Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 8(9), 1033-1039. [Link]
-
Quora. (2018). How does branching increase the solubility in amines?[Link]
-
Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility Available. [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
-
Reddit. (2022). How to tackle compound solubility issue. [Link]
-
PubMed. (1993). Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites. [Link]
-
PubMed. (1994). Further Studies of the Structure-Activity Relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and Evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at Dopamine Uptake and Phencyclidine Binding Sites. [Link]
-
National Institutes of Health. (2011). Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase. [Link]
-
PubChem. (n.d.). This compound hydrochloride. [Link]
-
PubChem. (n.d.). 1-Cyclohexylpiperidine. [Link]
-
J&K Scientific. (n.d.). This compound Hydrochloride. [Link]
-
PubChem. (n.d.). 3-Cyclohexylpiperidine. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. PubChemLite - this compound hydrochloride (C11H21N) [pubchemlite.lcsb.uni.lu]
- 3. 3-Cyclohexylpiperidine | C11H21N | CID 3809353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 56528-77-9 [amp.chemicalbook.com]
- 5. longdom.org [longdom.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Methods of solubility enhancements | PPTX [slideshare.net]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound hydrochloride | 51523-81-0 [sigmaaldrich.com]
Technical Support Center: Enhancing the Stability of 2-Cyclohexylpiperidine Solutions
Welcome to the technical support guide for 2-cyclohexylpiperidine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability and integrity of this compound solutions. As a secondary amine, this compound is susceptible to specific environmental and chemical factors that can compromise its purity and performance in sensitive applications. This guide offers a combination of frequently asked questions for quick reference and in-depth troubleshooting protocols to diagnose and resolve stability issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound, both as a solid and in solution?
A1: Proper storage is the first and most critical step in preserving the integrity of this compound. As a general rule, piperidine-based compounds are sensitive to heat, moisture, and light.[1]
-
Solid Form: The neat compound (or its hydrochloride salt) should be stored in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen). It is crucial to minimize exposure to atmospheric moisture and oxygen. Recommended storage temperature is typically 2-8°C in a dry environment.[1]
-
Solutions: Stock solutions, particularly in organic solvents like DMSO or ethanol, should be stored at -20°C or lower for long-term stability. For aqueous solutions, preparation should be fresh before use whenever possible. If short-term storage is necessary, they should be kept at 2-8°C for no longer than 24-48 hours.
Q2: I've noticed a slight yellowing of my this compound solution over time. What does this indicate?
A2: A color change, typically to a yellow or brownish hue, is a common visual indicator of degradation, most often due to oxidation. The secondary amine group in the piperidine ring is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light (especially UV), and elevated temperatures.[1][2] This can lead to the formation of N-oxides or products from ring-opening reactions.[2][3] If you observe a color change, it is highly recommended to verify the purity of the solution using an appropriate analytical method, such as HPLC or GC-MS, before proceeding with your experiment.
Q3: Which solvents are best for preparing stable stock solutions of this compound?
A3: The choice of solvent is critical and depends on the intended application.
-
Aprotic Organic Solvents: High-purity, anhydrous DMSO and ethanol are common choices for creating concentrated stock solutions for long-term storage. These solvents are generally inert and, when stored properly at low temperatures (-20°C), can maintain the compound's stability for several months.
-
Aqueous Solutions: this compound's stability in aqueous media is highly pH-dependent.[4][5] As a basic compound, it will exist in its protonated (salt) form at acidic to neutral pH, which is typically more soluble and stable in water. At alkaline pH, the free base form predominates, which may have lower aqueous solubility and potentially higher reactivity. Always use high-purity water (e.g., Milli-Q) and consider using a buffered system if pH control is critical for your experiment.
Q4: My aqueous solution of this compound hydrochloride turned cloudy after I adjusted the pH. Why did this happen?
A4: This is a classic solubility issue. The hydrochloride salt form of this compound is generally water-soluble. When you increase the pH of the solution with a base, you deprotonate the piperidinium ion, converting it to the free base form of this compound. The free base is significantly less polar and thus less soluble in water. The cloudiness or precipitate you observe is the free base crashing out of solution. To resolve this, you must either work at a lower pH where the compound remains in its soluble salt form or add a co-solvent to increase the solubility of the free base.
Q5: How long can I expect my this compound solution to be stable?
A5: The shelf-life is not fixed and depends heavily on storage conditions and the solvent used.
-
Solid: When stored correctly (cool, dry, dark, inert atmosphere), the solid compound can be stable for several years.[1]
-
Organic Stock Solutions (-20°C): In anhydrous DMSO or ethanol, solutions can be stable for 3-6 months. However, it is best practice to qualify older solutions before use in critical assays.
-
Aqueous Solutions: These are the least stable and should ideally be prepared fresh for each experiment. Stability is often limited to hours or a few days at best, even when refrigerated.
Troubleshooting Guide: Diagnosing and Solving Stability Issues
This section provides a systematic approach to identifying and resolving common stability problems. The workflow below outlines the general troubleshooting process.
Caption: General workflow for troubleshooting solution instability.
Problem 1: Solution shows unexpected color development (yellow/brown).
-
Likely Cause: Oxidation or Photodegradation. The secondary amine is susceptible to oxidation by atmospheric oxygen, forming chromophoric (color-absorbing) byproducts like N-oxides.[2] This process is often accelerated by light.[1]
-
Diagnostic Steps:
-
Protect from Light: Immediately wrap the vial in aluminum foil or transfer the solution to an amber vial.
-
Analyze Purity: Acquire an HPLC-UV or GC-FID chromatogram of the colored solution and compare it to a freshly prepared standard or a previous (uncolored) batch. A decrease in the main peak area and/or the appearance of new peaks confirms degradation.
-
Inert Atmosphere: If you frequently encounter this issue, consider purging your solvent with an inert gas (argon or nitrogen) before preparing the solution and storing the vial headspace under the same inert gas.
-
-
Preventative Actions:
-
Always store solutions in amber glass vials or vials wrapped in foil.
-
Prepare smaller batches of solution more frequently to avoid long-term storage.
-
For maximum stability, degas solvents and store solution aliquots under an inert atmosphere at -20°C or below.
-
Problem 2: Appearance of new peaks in HPLC or GC analysis.
-
Likely Cause: Chemical degradation has occurred, leading to the formation of one or more new chemical entities. The identity of these peaks points to the degradation pathway.
-
Diagnostic Steps:
-
Characterize New Peaks: If you have access to mass spectrometry (LC-MS or GC-MS), analyze the degraded sample. The mass of the new peaks can provide definitive clues. For example, an increase of 16 atomic mass units (AMU) from the parent compound strongly suggests the formation of an N-oxide, a primary oxidation product.[2]
-
Perform a Forced Degradation Study: To proactively understand potential degradation products, a forced degradation (or stress testing) study is invaluable.[6][7] This involves intentionally exposing the compound to harsh conditions to generate and identify likely degradants. (See Protocol 1 below).
-
-
Preventative Actions:
-
Based on the identity of the degradants, refine your storage and handling procedures. If oxidative products are found, implement stricter anaerobic and light-protected handling. If hydrolytic products are found, ensure the use of anhydrous solvents or control the pH of aqueous solutions.
-
The primary degradation pathways for this compound are oxidation and, in aqueous environments, pH-dependent hydrolysis.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol 1: Conducting a Forced Degradation Study
This protocol is designed to intentionally degrade this compound under controlled stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[7]
Objective: To identify degradation pathways and products under hydrolytic, oxidative, thermal, and photolytic stress.
Materials:
-
This compound
-
Solvent (e.g., Acetonitrile:Water 50:50)
-
Hydrochloric Acid (HCl), 1 M
-
Sodium Hydroxide (NaOH), 1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
HPLC or LC-MS system with a C18 column
-
pH meter, calibrated oven, UV lamp (e.g., 254/365 nm)
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound at ~1 mg/mL in the chosen solvent.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate, clearly labeled vials. Include a control sample (1 mL stock + 1 mL solvent).
| Stress Condition | Procedure | Incubation Time/Temp | Quenching Step (before analysis) |
| Acid Hydrolysis | Add 1 M HCl | 80°C for 2 hours | Neutralize with 1 M NaOH |
| Base Hydrolysis | Add 1 M NaOH | 80°C for 2 hours | Neutralize with 1 M HCl |
| Oxidation | Add 3% H₂O₂ | Room Temp for 24 hours | N/A |
| Thermal | Place stock solution vial in oven | 80°C for 48 hours | Cool to Room Temp |
| Photolytic | Expose stock solution to UV light | Room Temp for 24 hours | N/A |
-
Analysis:
-
After the incubation period, quench the acid and base samples as described in the table.
-
Dilute all samples (including the control) to an appropriate concentration for your analytical method.
-
Analyze all samples by HPLC or LC-MS. Compare the chromatograms of the stressed samples to the control.
-
-
Interpretation:
-
Look for a decrease in the area of the main this compound peak.
-
Identify new peaks that appear in the stressed samples.
-
If using LC-MS, determine the mass-to-charge ratio (m/z) of the new peaks to help elucidate their structures. This information is critical for developing a stability-indicating method that can separate the parent compound from all significant degradants.
-
Caption: Experimental workflow for a forced degradation study.
References
-
BTC Chemical. (2024). What are the storage stability of Piperidine Series compounds over time? BTC Blog. [Link]
-
Gornowicz, A. et al. (2014). The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride... The Scientific World Journal, 2014, 803789. [Link]
-
Gornowicz, A. et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride... ResearchGate. [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial. [Link]
-
Sativani, I. et al. (2020). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate. [Link]
-
Prajapati, M. et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. [Link]
-
de Souza, T. et al. (2019). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. [Link]
-
Mondal, P. et al. (2020). of degradation products of some common amines determined by the different methods of GC. ResearchGate. [Link]
-
Ali, H. et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. ResearchGate. [Link]
-
Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
Wang, S. et al. (2021). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts. [Link]
-
Venkatesh, D.N. & Kumar, S.D.S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Arora, P.K. (2015). Bacterial degradation of monocyclic aromatic amines. PubMed Central. [Link]
-
Youngstown State University. (n.d.). Chemical Storage Guide. YSU. [Link]
-
Ge, X. et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. ACS Publications. [Link]
-
Ge, X. et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PubMed Central. [Link]
-
Wikipedia. (n.d.). Piperidine. Wikipedia. [Link]
-
Hartono, A. et al. (2020). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ACS Publications. [Link]
-
Lane, D. et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. PubMed. [Link]
-
Chapman University. (n.d.). Guidelines for Chemical Storage. Chapman University. [Link]
-
Lee, Y. et al. (2020). Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy. RSC Publishing. [Link]
-
Ali, H. et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed. [Link]
-
Korabecny, J. et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
Procter, D.J. et al. (2020). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. ACS Publications. [Link]
-
Carreira, E.M. et al. (2021). Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. ChemRxiv. [Link]
-
Helisten, C. & Shulgin, A.T. (1976). The detection of 1-piperidinocyclohexanecarbonitrile contamination in illicit preparations... PubMed. [Link]
-
Dai, Y. et al. (2019). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. [Link]
-
PubChem. (n.d.). This compound hydrochloride. PubChem. [Link]
-
PubChem. (n.d.). 1-Cyclohexylpiperidine. PubChem. [Link]
- Google Patents. (n.d.). US8981158B2 - Oxidation of cyclohexylbenzene.
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
-
PubChem. (n.d.). 3-Cyclohexylpiperidine. PubChem. [Link]
Sources
- 1. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 4. The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acdlabs.com [acdlabs.com]
- 7. biomedres.us [biomedres.us]
common side reactions in 2-cyclohexylpiperidine synthesis and how to avoid them
Welcome to the technical support center for the synthesis of 2-cyclohexylpiperidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and detailed protocols to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Our focus is on providing practical, scientifically-grounded solutions to help you optimize your reaction outcomes, minimize side reactions, and ensure the purity of your final product.
Introduction: Navigating the Synthetic Landscape
The synthesis of this compound, a valuable building block in pharmaceutical chemistry, can be approached through several synthetic routes. Each pathway, while viable, presents a unique set of challenges, primarily in the form of side reactions that can complicate purification and reduce yields. This guide will focus on the most common synthetic strategies and provide detailed insights into preventing and troubleshooting the formation of unwanted byproducts.
The three primary synthetic routes we will address are:
-
Catalytic Hydrogenation of 2-Phenylpyridine: This is arguably the most common and direct route. However, achieving selective hydrogenation of the pyridine ring without affecting the phenyl group is a significant challenge.
-
Reductive Amination: This approach typically involves the reaction of cyclohexanone with an appropriate amine source to form the piperidine ring, followed by the introduction of the cyclohexyl group.
-
Grignard Reaction: This classic organometallic reaction can also be employed, for instance, by reacting a cyclohexyl Grignard reagent with a suitable pyridine derivative.
This support center is structured in a question-and-answer format to directly address the specific issues you may encounter. We will delve into the mechanistic reasons behind these side reactions and provide step-by-step protocols for their mitigation.
Part 1: Catalytic Hydrogenation of 2-Phenylpyridine
This is often the preferred method due to the ready availability of the starting material. The goal is to selectively reduce the pyridine ring to a piperidine ring, leaving the phenyl group intact.
Troubleshooting Guide & FAQs
Question 1: My main product is a dicyclohexyl derivative instead of this compound. How can I prevent this over-hydrogenation?
Answer: This is the most common side reaction in this synthesis, resulting from the hydrogenation of both the pyridine and the phenyl rings. The formation of dicyclohexylpiperidine is a clear indication that your catalytic system is too active or the reaction conditions are too harsh.[1]
Causality: The aromatic phenyl ring is generally less susceptible to hydrogenation than the pyridine ring. However, under forcing conditions (high temperature, high pressure) or with highly active catalysts (like Rhodium or Ruthenium), the phenyl ring will also be reduced.
Mitigation Strategies:
-
Catalyst Selection:
-
Palladium on Carbon (Pd/C): This is often the catalyst of choice for selective hydrogenations. It generally shows good activity towards the pyridine ring while being less prone to reducing the benzene ring under controlled conditions.[2][3]
-
Rhodium on Carbon (Rh/C) or Rhodium(III) oxide (Rh₂O₃): These are highly active catalysts and are often used when complete hydrogenation of the pyridine ring is desired.[4][5] To avoid over-hydrogenation of the phenyl ring, it's crucial to use milder conditions.
-
Platinum(IV) oxide (PtO₂ or Adams' catalyst): This is another very active catalyst. When using PtO₂, it is often beneficial to conduct the reaction in an acidic solvent like glacial acetic acid to enhance selectivity.[6]
-
-
Reaction Conditions:
-
Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Typically, temperatures in the range of 25-80°C are employed. Higher temperatures will promote the hydrogenation of the phenyl ring.[7]
-
Hydrogen Pressure: Use the lowest effective hydrogen pressure. Pressures in the range of 50-100 psi (3-7 bar) are a good starting point. High pressures (e.g., >500 psi) will significantly increase the rate of phenyl ring reduction.
-
Solvent: The choice of solvent can influence catalyst activity and selectivity. Ethanol, methanol, and acetic acid are common choices. Acetic acid can be particularly useful as it protonates the pyridine nitrogen, which can sometimes modulate the catalyst's behavior and improve selectivity.[4][6]
-
-
Reaction Monitoring: Carefully monitor the reaction progress by techniques such as TLC, GC, or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent further reduction of the desired product.
| Catalyst | Typical Conditions | Selectivity for this compound | Potential Issues |
| Pd/C | 25-50°C, 50-100 psi H₂ | Good to Excellent | Slower reaction rates |
| Rh/C or Rh₂O₃ | 25-60°C, 50-150 psi H₂ | Moderate to Good | High risk of over-hydrogenation |
| PtO₂ | 25-50°C, 50-100 psi H₂ (in acetic acid) | Good | High activity, requires careful control |
Question 2: My reaction is very slow or stalls, and I'm recovering mostly starting material or partially hydrogenated intermediates. What's wrong?
Answer: This issue often points towards catalyst poisoning or deactivation, or reaction conditions that are too mild.
Causality: The nitrogen atom in the pyridine ring has a lone pair of electrons that can strongly coordinate to the metal surface of the catalyst, effectively "poisoning" it and preventing it from catalyzing the hydrogenation reaction.[5]
Mitigation Strategies:
-
Acidic Additives: The most effective way to counteract catalyst poisoning is to add an acid to the reaction mixture.[4][7] An acid like hydrochloric acid (HCl) or acetic acid will protonate the pyridine nitrogen, forming a pyridinium salt. This prevents the nitrogen's lone pair from binding to the catalyst, thereby maintaining its activity.
-
Increase Catalyst Loading: A higher catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome partial deactivation.
-
Increase Hydrogen Pressure and/or Temperature: If the conditions are too mild, a modest increase in pressure and/or temperature can help to drive the reaction to completion. However, be mindful of the risk of over-hydrogenation as discussed in the previous question.
-
Catalyst Choice: If you are using a less active catalyst like Pd/C and the reaction is still slow even with additives, consider switching to a more active catalyst like Rh/C or PtO₂ and carefully controlling the reaction conditions.
Question 3: I am observing the formation of dihydropyridine or tetrahydropyridine intermediates. How can I ensure complete reduction to piperidine?
Answer: The formation of partially hydrogenated intermediates indicates that the reaction has not gone to completion.[7][8][9]
Causality: The hydrogenation of pyridine to piperidine is a stepwise process. If the reaction is stopped prematurely, or if the catalyst deactivates during the reaction, these intermediates can be isolated.
Mitigation Strategies:
-
Increase Reaction Time: Simply allowing the reaction to run for a longer period can often solve this issue.
-
Optimize Reaction Conditions: As mentioned before, increasing the hydrogen pressure or temperature can help to drive the reaction to completion.
-
Ensure Catalyst Activity: Make sure your catalyst is active. Use fresh catalyst if possible. If catalyst poisoning is suspected, the use of acidic additives is recommended.
Visualizing the Hydrogenation Pathway
Caption: Reaction pathways in the hydrogenation of 2-phenylpyridine.
Recommended Protocol for Selective Hydrogenation
This protocol is a general guideline. Optimization may be required based on your specific setup and substrate purity.
Materials:
-
2-Phenylpyridine
-
5% Rhodium on Carbon (Rh/C)
-
Ethanol (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Hydrogen gas
-
Parr hydrogenator or similar high-pressure reaction vessel
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).
-
Charging the Reactor: To the vessel, add 2-phenylpyridine (1.0 eq).
-
Catalyst and Solvent Addition: Under an inert atmosphere, carefully add 5% Rh/C (5-10 mol% catalyst loading). Add anhydrous ethanol to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Acidification: Add a stoichiometric amount of concentrated HCl (1.0 eq) dropwise to the stirred solution. An exotherm may be observed.
-
Hydrogenation: Seal the reactor. Purge the headspace with hydrogen gas several times. Pressurize the vessel to 50-100 psi with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature (or gently warm to 40-50°C if the reaction is slow) and monitor the hydrogen uptake.
-
Monitoring: Periodically take aliquots (carefully depressurizing and re-purging the reactor each time) to monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The product will be the hydrochloride salt. To obtain the free base, dissolve the residue in water, basify with a strong base (e.g., NaOH), and extract with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
-
Purification: If necessary, the product can be further purified by distillation under reduced pressure.[10][11]
Part 2: Reductive Amination
This synthetic route typically involves two conceptual steps: the formation of the piperidine ring from cyclohexanone and an amine source, followed by the introduction of the cyclohexyl group (or vice-versa). A one-pot reductive amination of cyclohexanone with ammonia followed by N-alkylation with a cyclohexyl halide is a possible, though challenging, approach.
Troubleshooting Guide & FAQs
Question 4: I am attempting a reductive amination of cyclohexanone with ammonia and am getting a mixture of primary, secondary, and tertiary amines. How can I favor the formation of the primary amine (piperidine)?
Answer: The formation of over-alkylated products is a classic challenge in reductive aminations with ammonia.[12]
Causality: The initially formed primary amine (piperidine) is nucleophilic and can react with another molecule of cyclohexanone to form a secondary amine, which can then react again.
Mitigation Strategies:
-
Excess Ammonia: Using a large excess of ammonia is the most common strategy to favor the formation of the primary amine by Le Chatelier's principle.
-
Controlled Addition: Slowly adding the cyclohexanone to the reaction mixture containing the catalyst and ammonia can help to maintain a low concentration of the ketone, thus disfavoring the reaction of the product amine.
-
Catalyst Choice: Rhodium and Nickel-based catalysts are often effective for reductive aminations.[12] The choice of catalyst can influence the product distribution.
Question 5: My subsequent N-alkylation of piperidine with a cyclohexyl halide is giving low yields and multiple products. What are the likely side reactions?
Answer: N-alkylation of secondary amines like piperidine can be complicated by over-alkylation and elimination reactions.
Causality:
-
Over-alkylation: The desired product, this compound, is a tertiary amine. If the reaction conditions are not carefully controlled, it can be further alkylated to form a quaternary ammonium salt.
-
Elimination: Cyclohexyl halides can undergo elimination in the presence of a base (the piperidine acts as a base) to form cyclohexene.
Mitigation Strategies:
-
Choice of Base: Use a non-nucleophilic hindered base (e.g., diisopropylethylamine) in addition to the piperidine to neutralize the acid formed during the reaction, without competing in the alkylation.
-
Leaving Group: Use a good leaving group on the cyclohexyl moiety that is less prone to elimination, such as a tosylate or mesylate, instead of a bromide or chloride.
-
Temperature Control: Keep the reaction temperature as low as possible to disfavor the elimination reaction, which typically has a higher activation energy than substitution.
Visualizing the Reductive Amination & Alkylation Pathway
Caption: Key steps and side reactions in the reductive amination/alkylation route.
Part 3: Grignard Reaction
The Grignard reaction offers another classical approach, for example, by reacting cyclohexylmagnesium bromide with 2-chloropyridine, followed by reduction of the resulting 2-cyclohexylpyridine.
Troubleshooting Guide & FAQs
Question 6: My Grignard reaction is not initiating, or the yield is very low. What are the common pitfalls?
Answer: Grignard reactions are notoriously sensitive to moisture and air. Failure to initiate or low yields are almost always due to the presence of water or other protic sources.[13]
Causality: The Grignard reagent is a very strong base and will be quenched by any protic species (e.g., water, alcohols), forming cyclohexane and rendering it unreactive towards the electrophile.
Mitigation Strategies:
-
Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum). Solvents (typically diethyl ether or THF) must be anhydrous. The magnesium turnings should be fresh and dry.
-
Initiation: Sometimes the reaction is slow to start. A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium surface. Gentle heating or sonication can also help to initiate the reaction.
-
Purity of Reagents: Ensure the cyclohexyl halide is pure and dry.
Question 7: I am observing significant amounts of dicyclohexyl and/or bipyridine as byproducts. How are these formed and how can I avoid them?
Answer: These are common coupling byproducts in Grignard reactions.
Causality:
-
Dicyclohexyl (Wurtz Coupling): The Grignard reagent can couple with unreacted cyclohexyl halide.
-
Bipyridine: When forming a pyridyl Grignard reagent (e.g., from 2-bromopyridine), it can couple with another molecule of 2-bromopyridine.[14]
Mitigation Strategies:
-
Slow Addition: Add the halide dropwise to the magnesium suspension to maintain a low concentration of the halide, thus minimizing the Wurtz coupling side reaction.
-
Temperature Control: Maintain a gentle reflux during the Grignard formation. Overheating can promote side reactions.
-
Use of Entrainment Agents: In some cases, using an entrainment agent like 1,2-dibromoethane can help to maintain a clean magnesium surface and promote the desired reaction.
References
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link][15]
-
Partial and Complete Reduction of Pyridine and their Benzo Analogs. ResearchGate. [Link][8]
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. National Institutes of Health. [Link][9]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Royal Society of Chemistry. [Link][16][17][18]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. ResearchGate. [Link]
-
Reductive amination of cyclohexanone (294b) with piperidine (285g).... ResearchGate. [Link][19]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing. [Link]
-
Direct reductive amination of cyclohexanone. ResearchGate. [Link][20]
-
Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study. RSC Publishing. [Link][21]
-
Hydrogenation of Substituted Pyridines with Rhodium on Carbon Catalyst1. The Journal of Organic Chemistry. [Link][22]
-
Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. The Royal Society of Chemistry. [Link][23]
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link][12]
-
Process for purifying piperidine. Google Patents. [10]
-
Process scheme for the selective continuous-flow hydrogenation of.... ResearchGate. [Link][24]
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. [Link][6]
-
Distillation used to Purify Chemicals, Separate Mixtures & Recover Solvents in Chemical Processes. iTechniques. [Link][11]
-
Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link][5]
-
Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. National Institutes of Health. [Link][25]
-
The reaction scheme for the reductive amination of cyclohexanone with.... ResearchGate. [Link][26]
-
Reductive amination of cyclohexanone with benzylamine.. ResearchGate. [Link][27]
-
(a) Ir III phenylpyridine transfer hydrogenation catalysts 38 and 39.... ResearchGate. [Link][28]
-
This compound hydrochloride (C11H21N). PubChemLite. [Link][29]
-
Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO2 Switchable System. ResearchGate. [Link]
-
Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. National Institutes of Health. [Link][31]
-
A kind of purification method of high-purity piperidine. Google Patents. [32]
-
Continuous-flow hydrogenation of 4-phenylpyridine to 4-phenylpiperidine with integrated product isolation using a CO2 switchable system. AKJournals. [Link][34]
-
RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. The University of Liverpool Repository. [Link][35]
-
To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. ResearchGate. [Link][14]
-
The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. ResearchGate. [Link][36]
-
Reaction of cyclohexyl magnesium bromide with carbon dioxide to cyclohexanecarboxylic acid. Chem-Page. [Link][13]
-
Distillation used to Purify Chemicals, Separate Mixtures & Recover Solvents in Chemical Processes. OMICS International. [Link][37]
-
Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. RSC Publishing. [Link][38]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link][39]
-
Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives. Sci-Hub. [Link][40]
-
The preparation of pyridine derivatives from halogenopyridines by means of the Grignard Reaction IV: Synthesis of bis‐(pyridyl‐2) ketone. Sci-Hub. [Link][41]
-
Catalysis for Selective Hydrogenation of CO and CO 2, 2nd Edition. MDPI. [Link][42]
Sources
- 1. researchgate.net [researchgate.net]
- 2. grokipedia.com [grokipedia.com]
- 3. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 6. asianpubs.org [asianpubs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 11. omicsonline.org [omicsonline.org]
- 12. mdpi.com [mdpi.com]
- 13. Making sure you're not a bot! [oc-praktikum.de]
- 14. sphinxsai.com [sphinxsai.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. rsc.org [rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. PubChemLite - this compound hydrochloride (C11H21N) [pubchemlite.lcsb.uni.lu]
- 30. 1-Cyclohexylpiperidine | C11H21N | CID 18724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 31. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 32. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 33. Organic Syntheses Procedure [orgsyn.org]
- 34. akjournals.com [akjournals.com]
- 35. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 36. researchgate.net [researchgate.net]
- 37. omicsonline.org [omicsonline.org]
- 38. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 39. mdpi.com [mdpi.com]
- 40. Sci-Hub. Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives / Organic Letters, 2016 [sci-hub.red]
- 41. Sci-Hub. The preparation of pyridine derivatives from halogenopyridines by means of the Grignard Reaction IV: Synthesis of bis‐(pyridyl‐2) ketone / Recueil des Travaux Chimiques des Pays-Bas, 1951 [sci-hub.red]
- 42. Catalysts | Special Issue : Catalysis for Selective Hydrogenation of CO and CO2, 2nd Edition [mdpi.com]
Validation & Comparative
A Comparative Analysis of Phencyclidine and 2-Cyclohexylpiperidine Activity: A Guide for Researchers
This guide provides a detailed comparison of the pharmacological activities of the well-characterized dissociative anesthetic, phencyclidine (PCP), and its structural analog, 2-cyclohexylpiperidine. While phencyclidine has been the subject of extensive research, providing a wealth of experimental data, this compound remains a less-explored compound, primarily utilized as a synthetic intermediate in pharmaceutical development.[1][2] Consequently, this guide will leverage the rich dataset available for phencyclidine and the established structure-activity relationships (SAR) of its analogs to infer the likely pharmacological profile of this compound. This comparative analysis is intended for researchers, scientists, and drug development professionals investigating the neuropharmacology of piperidine derivatives.
Introduction: From Anesthetic to Research Tool
Phencyclidine, or 1-(1-phenylcyclohexyl)piperidine, was initially developed as a dissociative anesthetic in the 1950s under the trade name Sernyl.[3][4] However, its clinical use was short-lived due to the high incidence of postoperative adverse effects, including hallucinations, delirium, and psychosis.[3] These very effects have made PCP a widely studied tool in neuroscience for modeling schizophrenia and psychosis.[5] Chemically, PCP belongs to the arylcyclohexylamine class of compounds.[4]
This compound, in contrast, lacks the phenyl ring attached to the cyclohexyl moiety that is characteristic of PCP. This seemingly minor structural difference has profound implications for its likely pharmacological activity, which will be explored in this guide. It is commercially available and used as a building block in the synthesis of more complex molecules for neuroscience and medicinal chemistry research.[1][2]
Chemical Structures and Properties
The core structural difference between phencyclidine and this compound lies in the substitution at the cyclohexyl ring. In PCP, the piperidine ring and a phenyl group are both attached to the same carbon of the cyclohexyl ring. In this compound, the cyclohexyl group is directly attached to the second carbon of the piperidine ring.
| Compound | IUPAC Name | Molecular Formula | Molar Mass |
| Phencyclidine | 1-(1-Phenylcyclohexyl)piperidine | C17H25N | 243.39 g/mol |
| This compound | This compound | C11H21N | 167.30 g/mol |
Pharmacological Profile of Phencyclidine
Phencyclidine's complex pharmacology is characterized by its interaction with multiple neurotransmitter systems.
Mechanism of Action at the NMDA Receptor
The primary and most well-understood mechanism of action of PCP is its role as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[4][6] The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[6] PCP binds to a specific site within the ion channel of the NMDA receptor, known as the "PCP binding site," which is accessible only when the channel is open.[4][7] This blockade of ion flow leads to the dissociative and psychotomimetic effects of the drug.[6]
Interaction with Dopamine Transporter
Phencyclidine also inhibits the reuptake of dopamine, leading to increased extracellular dopamine levels.[4][8] This action is thought to contribute to its rewarding and reinforcing effects.[4] Some studies suggest that PCP's interaction with the dopamine transporter may be allosteric, binding to a site distinct from the dopamine binding site itself.[4][6] A specific binding site, termed "PCP site 2," has been associated with this monoamine reuptake inhibition.[4]
Other Receptor Interactions
PCP has been shown to have affinity for sigma receptors, particularly the σ2 subtype.[4] It also interacts with cholinergic and nicotinic receptors, although with lower affinity.[3]
Receptor Binding Affinities of Phencyclidine and Analogs
The following table summarizes the binding affinities (Ki, nM) of phencyclidine and some of its well-known analogs at various receptors. Lower Ki values indicate higher binding affinity.
| Compound | NMDA Receptor (PCP Site) | Dopamine Transporter (DAT) | Sigma-2 Receptor |
| Phencyclidine (PCP) | 59 nM[4] | ~2234 nM (Serotonin Transporter)[4] | 136 nM[4] |
| Tenocyclidine (TCP) | Higher than PCP[9] | Data not readily available | Data not readily available |
| Ketamine | Lower than PCP[9] | Lower than PCP | Data not readily available |
| BTCP | Low affinity (~6000 nM)[10] | High affinity (~7 nM)[10] | Data not readily available |
Note: Direct Ki values for DAT for PCP are not consistently reported, with some sources indicating low affinity for the primary transporter site but interaction with an allosteric site (PCP site 2)[4]. BTCP (N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine) is an analog where the phenyl group is replaced by a benzothiophenyl group, drastically shifting its affinity from the NMDA receptor to the dopamine transporter.[10][11]
Structure-Activity Relationship (SAR) of Phencyclidine Analogs
The pharmacological activity of arylcyclohexylamines is highly dependent on their chemical structure. Key modifications and their effects include:
-
The Aromatic Ring: The presence and nature of the aromatic ring are critical for high affinity at the NMDA receptor. Replacing the phenyl ring with a thienyl group (as in TCP) can increase potency.[9] Conversely, removing the aromatic ring entirely is expected to significantly reduce or abolish NMDA receptor antagonist activity.
-
The Cycloalkyl Ring: The six-membered cyclohexyl ring is optimal for PCP-like activity. Both decreasing and increasing the ring size leads to a decline in in vivo activity.
-
The Piperidine Ring: Modifications to the piperidine ring can alter potency. For example, replacing it with a pyrrolidine ring tends to decrease potency.
Inferred Pharmacological Profile of this compound
Given the established SAR of phencyclidine and its analogs, we can make an educated inference about the likely pharmacological profile of this compound.
The most critical structural difference is the absence of the phenyl group on the cyclohexyl ring. As the aromatic ring is a key pharmacophoric element for high-affinity binding to the PCP site within the NMDA receptor channel, its absence in this compound would predictably lead to a dramatic reduction or complete loss of NMDA receptor antagonist activity .
Without the arylcyclohexylamine scaffold, this compound is unlikely to produce the dissociative, hallucinogenic, and psychotomimetic effects characteristic of phencyclidine. Its activity, if any, would likely be mediated by other mechanisms. Given that it is a simple alkyl-substituted piperidine, it may possess some activity at other receptors, such as muscarinic or nicotinic acetylcholine receptors, or potentially monoamine transporters, but likely with low affinity. However, without experimental data, this remains speculative.
Experimental Protocols: Radioligand Binding Assay for NMDA Receptor Affinity
To experimentally determine the NMDA receptor affinity of a compound like this compound and compare it to phencyclidine, a competitive radioligand binding assay would be employed.
Objective: To determine the inhibitory constant (Ki) of this compound and phencyclidine for the PCP binding site on the NMDA receptor.
Materials:
-
Rat brain cortical membranes (source of NMDA receptors)
-
[³H]MK-801 or [³H]TCP (radioligands that bind to the PCP site)
-
Test compounds: Phencyclidine HCl, this compound HCl
-
Assay buffer (e.g., Tris-HCl)
-
Scintillation fluid and vials
-
Microplate harvester and scintillation counter
Workflow:
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and prepare a crude membrane fraction through centrifugation.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (e.g., [³H]MK-801), and varying concentrations of the unlabeled test compound (phencyclidine or this compound).
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a beta counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the affinity of the radioligand for the receptor.
Conclusion
This structural difference likely renders this compound inactive as a dissociative agent in the manner of phencyclidine. While it serves as a valuable scaffold in medicinal chemistry, its own central nervous system activity is expected to be minimal and fundamentally different from that of PCP. Experimental validation, such as through the described radioligand binding assay, is necessary to confirm this structure-activity-based inference. This guide underscores the critical importance of specific structural motifs in determining the pharmacological activity of neuroactive compounds and provides a framework for the predictive assessment of novel piperidine derivatives.
References
A comprehensive, numbered list of all cited sources with full titles, source information, and clickable URLs will be provided upon request.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phencyclidine - Wikipedia [en.wikipedia.org]
- 5. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation by dopamine of [3H]N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine ([3H]BTCP, a phencyclidine derivative) binding to the dopamine uptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-[1-2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vitro: synthesis, identification from rat liver microsome extracts, and affinity for the neuronal dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Phencyclidine ("angel dust") analogs and sigma opiate benzomorphans cause cerebral arterial spasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [3H]N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine ([3H]BTCP): a new phencyclidine analog selective for the dopamine uptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The phencyclidine (PCP) analog N-[1-(2-benzo(B)thiophenyl) cyclohexyl]piperidine shares cocaine-like but not other characteristic behavioral effects with PCP, ketamine and MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Dopamine Uptake Inhibitors: The Established Profile of Cocaine versus the Enigmatic 2-Cyclohexylpiperidine
For researchers, scientists, and professionals in drug development, a deep understanding of the molecular interactions that govern neurotransmission is paramount. The dopamine transporter (DAT) is a critical protein in the regulation of dopaminergic signaling, and its inhibition is a key mechanism for both therapeutic agents and drugs of abuse.[1] This guide provides a detailed comparison of two molecules that interact with the DAT: the extensively characterized psychostimulant, cocaine, and the less-defined compound, 2-cyclohexylpiperidine.
While cocaine's role as a competitive inhibitor of the dopamine transporter is well-documented, a significant gap in publicly accessible scientific literature exists for this compound's direct activity at the DAT. This guide will therefore provide a comprehensive overview of cocaine's pharmacological profile as a benchmark for a dopamine uptake inhibitor. In contrast, for this compound, we will explore the available information, which primarily points to its use as a synthetic intermediate, and discuss the broader context of piperidine-based dopamine transporter ligands to offer a structural perspective.[2][3]
The Dopamine Transporter: A Key Regulator of Synaptic Dopamine
The dopamine transporter is a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[1] Its primary function is the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, a process crucial for terminating dopaminergic neurotransmission and maintaining dopamine homeostasis.[4][5] This reuptake mechanism is an active process, dependent on the co-transport of sodium and chloride ions.[6] By controlling the extracellular concentration of dopamine, the DAT plays a pivotal role in modulating mood, reward, motivation, and motor control.[1][4] Consequently, it is a major target for a variety of psychoactive substances.[7]
Cocaine: The Archetypal Dopamine Uptake Inhibitor
Cocaine is a tropane alkaloid that functions as a potent, non-selective monoamine reuptake inhibitor, with its primary psychostimulant and addictive properties attributed to its blockade of the dopamine transporter.[8][9][10]
Mechanism of Action: Cocaine binds directly to the dopamine transporter, inhibiting the reuptake of dopamine from the synaptic cleft.[6][9] This blockade leads to an accumulation of dopamine in the synapse, thereby amplifying and prolonging dopaminergic signaling.[9][10] While there has been some debate, studies suggest that cocaine acts as a competitive inhibitor at the dopamine binding site on the transporter.[6] The interaction of cocaine with the DAT is complex and may involve conformational changes in the transporter protein.[8]
Quantitative Profile of Cocaine at the Dopamine Transporter
The affinity and potency of a compound at the dopamine transporter are typically quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50) in dopamine uptake assays, respectively.
| Compound | DAT Binding Affinity (Ki, nM) | Dopamine Uptake Inhibition (IC50, nM) |
| Cocaine | ~230[11] | Varies (e.g., ~290-740)[11] |
Note: Ki and IC50 values can vary depending on the experimental conditions, such as the tissue preparation (e.g., rat striatum, transfected cell lines) and the radioligand used.
This compound: An Uncharacterized Profile at the Dopamine Transporter
In stark contrast to cocaine, there is a notable absence of direct, publicly available experimental data quantifying the binding affinity (Ki) or dopamine uptake inhibition (IC50) of this compound at the dopamine transporter. Chemical suppliers list this compound hydrochloride as a building block for the synthesis of pharmaceuticals, particularly analgesics and anesthetics.[2] Its utility in neuroscience research is mentioned in the context of understanding the mechanisms of psychoactive substances, but specific data on its DAT interaction is not provided.[2]
The Piperidine Scaffold in Dopamine Transporter Ligands
While this compound itself is not well-characterized as a DAT inhibitor, the piperidine moiety is a common structural feature in many potent and selective dopamine uptake inhibitors.[3][12] The structure-activity relationship (SAR) of these more complex piperidine-containing compounds can provide some insight into how this heterocyclic ring can be incorporated into DAT ligands.
-
GBR Series: Compounds like GBR 12935 and GBR 12909 are piperazine derivatives (a related six-membered heterocycle containing two nitrogen atoms) that are highly potent and selective DAT inhibitors.[13][14] Some analogues of GBR compounds incorporate a piperidine ring and have been studied for their DAT affinity.[15][16]
-
BTCP (Benocyclidine): N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine is a potent and selective dopamine uptake inhibitor with an IC50 in the low nanomolar range.[17][18][19] Although it is a phencyclidine derivative, its primary mechanism of action at psychoactive doses is the inhibition of the DAT, with very low affinity for the PCP receptor.[20][21]
It is crucial to emphasize that the pharmacological activity of these complex piperidine derivatives cannot be directly extrapolated to the much simpler this compound. The substituents on the piperidine ring and the overall molecular architecture are critical determinants of binding affinity and selectivity for the dopamine transporter.[12][22]
Experimental Protocols for Characterizing Dopamine Uptake Inhibitors
To determine the potential of a compound like this compound as a dopamine uptake inhibitor and to directly compare it to a reference compound like cocaine, two primary in vitro assays are essential: the radioligand binding assay and the synaptosomal dopamine uptake assay.
Radioligand Binding Assay for Dopamine Transporter Affinity (Ki)
This assay measures the affinity of a test compound for the dopamine transporter by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter.
Objective: To determine the inhibition constant (Ki) of a test compound for the dopamine transporter.
Materials:
-
Tissue source: Rat striatal membranes or membranes from cells stably expressing the human dopamine transporter (hDAT).
-
Radioligand: [³H]WIN 35,428 or [³H]BTCP.[7]
-
Non-specific binding control: A high concentration of a potent DAT inhibitor (e.g., 10 µM GBR 12909).
-
Test compounds: Cocaine and this compound at a range of concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold assay buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-200 µg/mL.
-
-
Binding Reaction:
-
In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound or buffer.
-
To determine non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a saturating concentration of a non-radiolabeled DAT inhibitor.
-
Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[7]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[23]
-
Synaptosomal Dopamine Uptake Assay (IC50)
This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into synaptosomes, which are resealed nerve terminals that contain functional dopamine transporters.[24][25]
Objective: To determine the IC50 value of a test compound for the inhibition of dopamine uptake.
Materials:
-
Brain tissue: Freshly dissected rat or mouse striatum.
-
Radiolabeled substrate: [³H]Dopamine.
-
Test compounds: Cocaine and this compound at a range of concentrations.
-
Homogenization Buffer: e.g., Sucrose buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4).
-
Uptake Buffer: e.g., Krebs-Ringer-HEPES buffer.
-
Scintillation fluid and counter.
Protocol:
-
Synaptosome Preparation:
-
Homogenize the striatal tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in uptake buffer.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine.
-
Allow the uptake to proceed for a short, defined time (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold uptake buffer to remove extracellular [³H]Dopamine.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific uptake in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909) or by conducting the assay at 0-4°C.
-
Calculate the specific uptake at each test compound concentration.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration to determine the IC50 value.
-
Dopamine Transporter Signaling Pathways
Inhibition of the dopamine transporter directly impacts downstream signaling pathways by increasing the availability of extracellular dopamine to bind to its receptors. The primary signaling cascades are initiated by the activation of D1-like (D1 and D5) and D2-like (D2, D3, and D4) dopamine receptors, which are G protein-coupled receptors.
-
D1-like Receptor Signaling: Activation of D1-like receptors typically stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
-
D2-like Receptor Signaling: Activation of D2-like receptors generally inhibits adenylyl cyclase, resulting in decreased cAMP levels. They can also modulate other signaling pathways, such as those involving ion channels and MAP kinases.
The function of the DAT itself is also subject to regulation by various signaling pathways, including those involving protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which can modulate the transporter's trafficking to and from the plasma membrane.[5]
Conclusion
This guide provides a comparative framework for understanding dopamine uptake inhibitors, using the well-characterized compound cocaine as a reference. Cocaine's mechanism of action, binding affinity, and potency at the dopamine transporter are well-established, making it a crucial tool in neuroscience research. In contrast, this compound remains a molecule of unknown direct function at the DAT, with its current utility primarily defined in the realm of chemical synthesis.
The provided experimental protocols for radioligand binding and synaptosomal uptake assays represent the gold standard for characterizing the pharmacological profile of any novel compound suspected of interacting with the dopamine transporter. For researchers and drug development professionals, the application of these rigorous methods is essential to elucidate the mechanisms of action of new chemical entities and to build a comprehensive understanding of their potential therapeutic or adverse effects. The case of this compound highlights the critical need for empirical data to substantiate any claims of biological activity.
References
-
Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular Modeling and Dynamics Simulations. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Classic Studies on the Interaction of Cocaine and the Dopamine Transporter. (n.d.). Ochsner Journal. Retrieved from [Link]
-
Mechanisms Regulating the Dopamine Transporter and Their Impact on Behavior. (2018). Vanderbilt University. Retrieved from [Link]
-
Mechanisms Regulating the Dopamine Transporter and Their Impact on Behavior. (2018). ProQuest. Retrieved from [Link]
-
Overview of the structure and function of the dopamine transporter and its protein interactions. (2023). Ohio University. Retrieved from [Link]
-
Overview of the structure and function of the dopamine transporter and its protein interactions. (2023). Frontiers in Pharmacology. Retrieved from [Link]
-
Dopamine transporter. (n.d.). Wikipedia. Retrieved from [Link]
-
[3H]N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine ([3H]BTCP): a new phencyclidine analog selective for the dopamine uptake complex. (1988). European Journal of Pharmacology. Retrieved from [Link]
-
Benocyclidine. (n.d.). Grokipedia. Retrieved from [Link]
-
Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. (2016). PLOS ONE. Retrieved from [Link]
-
Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. (2017). Journal of Visualized Experiments. Retrieved from [Link]
-
Cocaine hydrolase blocks cocaine-induced dopamine transporter trafficking to the plasma membrane. (2017). Scientific Reports. Retrieved from [Link]
-
Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. (2016). Frontiers in Neuroscience. Retrieved from [Link]
-
Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. (2017). Journal of Visualized Experiments. Retrieved from [Link]
-
Structure−Activity Relationship Studies of Highly Selective Inhibitors of the Dopamine Transporter: N-Benzylpiperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. (2008). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Determining Serotonin and Dopamine Uptake in Synaptosomes Using High-Speed Chronoamperometry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
How Cocaine Affects the Brain: Dopamine System Hijack Explained | Dr. Ferghal Armstrong & MedHeads. (2024). YouTube. Retrieved from [Link]
-
Novel 3-Aminomethyl- and 4-Aminopiperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: Synthesis and Evaluation as Dopamine Transporter Ligands. (2000). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Rapid Determination of Dopamine Uptake in Synaptosomal Preparations. (1983). Journal of Neuroscience Methods. Retrieved from [Link]
-
N-[1-(2-benzo[b]thiophenyl)Cyclohexyl]- Piperidine (BTCP) Exerts Cocaine-Like Actions on Drug-Maintained Responding in Rats. (1998). Pharmacology Biochemistry and Behavior. Retrieved from [Link]
-
DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved from [Link]
-
N-[1-(2-Benzo(b)thiophenyl)cyclohexyl]piperidine (BTCP) and cocaine induce similar effects on striatal dopamine. (1996). Neuroscience Letters. Retrieved from [Link]
-
In vitro assays for the functional characterization of the dopamine transporter (DAT). (2017). Current Protocols in Pharmacology. Retrieved from [Link]
-
Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. (2005). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega. Retrieved from [Link]
-
GBR-12935. (n.d.). Wikipedia. Retrieved from [Link]
-
Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. (2024). JACS Au. Retrieved from [Link]
-
Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. (2014). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]
-
N-Cyclohexylpiperidine (CAS 3319-01-5): A Key Intermediate for Organic Synthesis and Pharmaceutical Development. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]
-
This compound hydrochloride (C11H21N). (n.d.). PubChem. Retrieved from [Link]
-
Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase. (2011). ChemMedChem. Retrieved from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules. Retrieved from [Link]
Sources
- 1. Overview of the structure and function of the dopamine transporter and its protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 6. Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular Modeling and Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Classic Studies on the Interaction of Cocaine and the Dopamine Transporter [cpn.or.kr]
- 9. Cocaine hydrolase blocks cocaine-induced dopamine transporter trafficking to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GBR-12935 - Wikipedia [en.wikipedia.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. [3H]N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine ([3H]BTCP): a new phencyclidine analog selective for the dopamine uptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. grokipedia.com [grokipedia.com]
- 19. caymanchem.com [caymanchem.com]
- 20. N-[1-(2-benzo[b]thiophenyl)Cyclohexyl]- piperidine (BTCP) exerts cocaine-like actions on drug-maintained responding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. N-[1-(2-Benzo(b)thiophenyl)cyclohexyl]piperidine (BTCP) and cocaine induce similar effects on striatal dopamine: a microdialysis study in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Cyclohexylpiperidine Derivatives: Modulating Dopamine Transporter and NMDA Receptor Activity
The 2-cyclohexylpiperidine scaffold, a core structural motif in pharmacologically active compounds, has proven to be a versatile template for designing potent and selective modulators of key central nervous system targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, with a primary focus on their interactions with the dopamine transporter (DAT) and the N-methyl-D-aspartate (NMDA) receptor. By examining the impact of specific structural modifications on biological activity, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the design of novel therapeutic agents.
The Dichotomy of the this compound Scaffold: From Dopamine Uptake Inhibition to NMDA Receptor Antagonism
The pharmacological profile of this compound derivatives is profoundly influenced by the nature of the substituent at the 1-position of the cyclohexyl ring. The parent compound, phencyclidine (PCP), where a phenyl group is attached, is a well-characterized non-competitive NMDA receptor antagonist.[1][2] However, strategic replacement of this phenyl ring with other aromatic systems can dramatically shift the primary biological target. A prime example is N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine (BTCP), which exhibits high affinity and selectivity for the dopamine transporter, acting as a potent dopamine reuptake inhibitor with low affinity for the PCP binding site on the NMDA receptor.[1][3] This stark divergence in activity underscores the critical role of the aromatic moiety in determining the pharmacological profile of these compounds.
Comparative Analysis of Dopamine Transporter Ligands
The development of BTCP as a selective dopamine uptake inhibitor has spurred extensive investigation into the SAR of this class of compounds. These studies have revealed key structural features that govern their potency and selectivity for the dopamine transporter.
Key Structural Modifications and Their Impact on DAT Affinity
-
The Aromatic Moiety: The replacement of the phenyl ring of PCP with a benzothiophenyl group in BTCP is a pivotal modification that confers high affinity for the dopamine transporter.[3] Further exploration of this position has shown that a fused bicyclic aromatic system is generally preferred for optimal binding compared to monocyclic aromatic rings.[4]
-
Piperidine and Cyclohexyl Ring Size: Alterations to the size of both the piperidine and cyclohexyl rings have been shown to impact binding affinity. For instance, homologues of BTCP with different ring sizes exhibit varied abilities to displace radioligands from the dopamine transporter, suggesting that the original six-membered rings are optimal for high-affinity binding.[5]
-
N-Substituents on the Piperidine Ring: The nature of the substituent on the piperidine nitrogen plays a significant role in modulating affinity for the dopamine transporter. Generally, increasing the size and lipophilicity of the N-substituents can lead to improved binding, although this effect is not always predictable for dopamine uptake inhibition.[6] Interestingly, monoalkyl N-substituted BTCP derivatives have demonstrated the highest affinity for the dopamine transporter in some studies.[6]
Quantitative Comparison of BTCP and its Analogs
The following table summarizes the binding affinities and dopamine uptake inhibition data for BTCP and several of its key analogs, illustrating the SAR principles discussed.
| Compound | Modification | IC50 [3H]cocaine (nM) | IC50 [3H]BTCP (nM) | [3H]DA Uptake Inhibition IC50 (nM) | Reference |
| BTCP | Parent Compound | 39 | 5 | Potent | [6] |
| N-butyl derivative (10) | N-butyl substitution | 60 | 0.3 | Potent | [6] |
| N-(cyclopropylmethyl) derivative (14) | N-cyclopropylmethyl substitution | 23 | 1 | Potent | [6] |
| Pyrrolidine analog (7) | Piperidine replaced with pyrrolidine | Greater affinity than BTCP | - | Potent | [5] |
Note: Lower IC50 values indicate higher binding affinity or inhibitory potency.
Comparative Analysis of NMDA Receptor Antagonists
While much of the recent focus on this compound derivatives has been on DAT inhibitors, the foundational pharmacology of this class is rooted in the NMDA receptor antagonism of PCP. The SAR for NMDA receptor activity has also been extensively studied.
Key Structural Modifications and Their Impact on NMDA Receptor Affinity
-
Methyl Substitution on the Cyclohexyl Ring: The position and stereochemistry of methyl groups on the cyclohexyl ring have a profound impact on potency at the PCP binding site of the NMDA receptor. For example, the trans-(-)-1-(1-phenyl-2-methylcyclohexyl)piperidine isomer is significantly more potent than PCP and its corresponding (+)-isomer, highlighting a clear enantioselectivity at the binding site.[7] In contrast, racemic cis-1-(1-phenyl-2-methylcyclohexyl)piperidine and its enantiomers are largely inactive.[7]
-
Aromatic Ring Substituents: While the phenyl group is a hallmark of PCP-like activity, modifications to this ring can modulate potency. However, wholesale replacement with groups like benzimidoyl or benzoyl in the 1-(1-phenyl-2-methylcyclohexyl)piperidine series has been shown to result in a significant loss of activity.[7]
Experimental Protocols for Characterizing this compound Derivatives
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to characterize the activity of these compounds at the dopamine transporter and NMDA receptor.
Protocol 1: Radioligand Binding Assay for Dopamine Transporter Affinity
This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine transporter using a radiolabeled ligand such as [3H]cocaine or [3H]BTCP.
Materials:
-
Rat striatal tissue homogenates (source of dopamine transporters)
-
[3H]cocaine or [3H]BTCP (radioligand)
-
Test compounds (this compound derivatives)
-
Non-specific binding control (e.g., high concentration of a known DAT inhibitor like GBR12909)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare rat striatal membrane homogenates according to standard laboratory procedures.
-
In a series of tubes, add a constant amount of membrane homogenate.
-
Add increasing concentrations of the test compound.
-
Add a constant concentration of the radioligand ([3H]cocaine or [3H]BTCP).
-
For determining non-specific binding, add a saturating concentration of a non-labeled DAT inhibitor in a separate set of tubes.
-
Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
Protocol 2: [3H]Dopamine Uptake Assay in Rat Striatal Synaptosomes
This functional assay measures the ability of test compounds to inhibit the reuptake of dopamine into nerve terminals.
Materials:
-
Rat striatal synaptosomes
-
[3H]Dopamine
-
Test compounds
-
Krebs-Ringer bicarbonate buffer
-
Inhibitors of norepinephrine and serotonin uptake (to ensure selectivity for DAT)
-
Filtration apparatus and filters
-
Scintillation counter
Procedure:
-
Prepare synaptosomes from fresh rat striatal tissue.
-
Pre-incubate the synaptosomes with the test compound at various concentrations in Krebs-Ringer bicarbonate buffer.
-
Initiate dopamine uptake by adding a known concentration of [3H]Dopamine.
-
Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters, which represents the amount of [3H]Dopamine taken up by the synaptosomes.
-
Determine the IC50 value for each test compound, representing the concentration that inhibits 50% of dopamine uptake.
Visualizing Structure-Activity Relationships and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams provide visual representations of the core chemical scaffold, a simplified signaling pathway, and a typical experimental workflow.
Caption: Core structure of this compound and key modification points influencing biological activity.
Caption: Simplified schematic of dopamine reuptake inhibition by this compound derivatives at the presynaptic terminal.
Caption: Workflow for a competitive radioligand binding assay to determine compound affinity.
Conclusion
The this compound scaffold represents a privileged structure in medicinal chemistry, capable of yielding highly potent and selective ligands for both the dopamine transporter and the NMDA receptor. The structure-activity relationships discussed in this guide highlight the profound impact of subtle chemical modifications on the pharmacological profile of these derivatives. A thorough understanding of these SAR principles, coupled with robust and reproducible experimental evaluation, is paramount for the rational design of novel compounds with improved therapeutic potential for a range of neurological and psychiatric disorders.
References
-
He, X. S., et al. (1994). Further Studies of the Structure-Activity Relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and Evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at Dopamine Uptake and Phencyclidine Binding Sites. Journal of Medicinal Chemistry, 37(23), 3991-3999. [Link]
-
McNally, B. A., et al. (2012). Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. Journal of Biomolecular Screening, 17(3), 339-350. [Link]
-
Reynolds, I. J. (1995). The Use of Ligand Binding in Assays of NMDA Receptor Function. In The NMDA Receptor (pp. 201-210). Humana Press. [Link]
-
Maltsev, A. V., et al. (2014). Functional assay of N-methyl-D-aspartate (NMDA) receptor (NMDAR) responses in oligodendrocyte cultures derived from the rat forebrain. Journal of Neurochemistry, 131(4), 456-466. [Link]
-
He, X. S., et al. (1994). Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites. Journal of Medicinal Chemistry, 37(23), 3991-3999. [Link]
-
Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. Retrieved from [Link]
-
He, X. S., et al. (1993). Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites. Journal of Medicinal Chemistry, 36(9), 1188-1193. [Link]
-
Priestley, T., et al. (2002). In vitro characterization of novel NR2B selective NMDA receptor antagonists. Neuropharmacology, 42(7), 889-900. [Link]
-
Jones, A. J., et al. (2012). Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase. ChemMedChem, 7(8), 1426-1433. [Link]
-
French, E. D., et al. (1989). The phencyclidine (PCP) analog N-[1-(2-benzo(B)thiophenyl) cyclohexyl]piperidine shares cocaine-like but not other characteristic behavioral effects with PCP, ketamine and MK-801. The Journal of Pharmacology and Experimental Therapeutics, 250(3), 1019-1027. [Link]
-
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
-
Wikipedia. (n.d.). Phencyclidine. Retrieved from [Link]
-
Issayeva, A., et al. (2022). Structure—Activity Relationship of Local Anesthetics Based on Alkynylpiperidine Derivatives. Pharmaceuticals, 15(11), 1361. [Link]
-
de Costa, B. R., et al. (1992). Synthesis, stereochemistry, and biological activity of the 1-(1-phenyl-2-methylcyclohexyl)piperidines and the 1-(1-phenyl-4-methylcyclohexyl)piperidines. Absolute configuration of the potent trans-(-)-1-(1-phenyl-2-methylcyclohexyl)piperidine. Journal of Medicinal Chemistry, 35(23), 4334-4343. [Link]
-
Rothman, R. B., et al. (1991). [3H]1-[2-(2-thienyl)cyclohexyl]piperidine labels two high-affinity binding sites in human cortex. Molecular Pharmacology, 40(3), 387-396. [Link]
-
ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Retrieved from [Link]
-
Li, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link]
-
Vignon, J., et al. (1988). [3H]N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine ([3H]BTCP): a new phencyclidine analog selective for the dopamine uptake complex. European Journal of Pharmacology, 148(3), 427-436. [Link]
-
Gawroński, J., et al. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 222, 113576. [Link]
-
He, X. S., et al. (1997). 1-[1-2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vitro: synthesis, identification from rat liver microsome extracts, and affinity for the neuronal dopamine transporter. Journal of Medicinal Chemistry, 40(25), 4019-4025. [Link]
-
ResearchGate. (n.d.). SAR profiling of modifications on the cyclohexyl ring. Retrieved from [Link]
-
Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Central Nervous System Agents in Medicinal Chemistry, 9(3), 205-219. [Link]
-
Hansen, K. B., et al. (2021). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. ACS Chemical Neuroscience, 12(15), 2843-2854. [Link]
-
Sun, D., et al. (2009). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & Medicinal Chemistry, 17(10), 3588-3594. [Link]
-
PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]
- Gluchowski, C., et al. (1997). 2-substituted piperidine analogs and their use as subtype-selective nmda receptor antagonists.
Sources
- 1. The phencyclidine (PCP) analog N-[1-(2-benzo(B)thiophenyl) cyclohexyl]piperidine shares cocaine-like but not other characteristic behavioral effects with PCP, ketamine and MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phencyclidine - Wikipedia [en.wikipedia.org]
- 3. [3H]N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine ([3H]BTCP): a new phencyclidine analog selective for the dopamine uptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, stereochemistry, and biological activity of the 1-(1-phenyl-2-methylcyclohexyl)piperidines and the 1-(1-phenyl-4-methylcyclohexyl)piperidines. Absolute configuration of the potent trans-(-)-1-(1-phenyl-2-methylcyclohexyl)piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Analytical Standards for 2-Cyclohexylpiperidine Research
This guide provides an in-depth comparison of analytical standards and methodologies essential for researchers, scientists, and drug development professionals working with 2-cyclohexylpiperidine. We move beyond simple protocols to explain the scientific rationale behind methodological choices, ensuring your experimental data is robust, reproducible, and reliable.
Introduction: The "Why" of Rigorous Standards
This compound (CAS: 56528-77-9) and its hydrochloride salt (CAS: 51523-81-0) are versatile chemical intermediates.[1][2] They serve as foundational building blocks in pharmaceutical development for analgesics and in neuroscience research exploring neurotransmitter systems.[1][3] Given its structural similarity to phencyclidine (PCP), a Schedule II controlled substance, the unambiguous identification and purity assessment of this compound are not just matters of scientific accuracy but also of regulatory compliance.[4][5]
An analytical standard is a highly pure substance used as a reference point in an analytical measurement.[6] Without a well-characterized standard, a researcher cannot be certain of the identity or purity of their test sample, rendering any subsequent biological or chemical data questionable. This guide is structured to address the two fundamental questions every researcher must answer: "Is my compound what I think it is?" and "How pure is it?"
Chapter 1: Establishing Identity - The Unambiguous Structural Confirmation
Before quantifying a compound, one must confirm its molecular structure. For this, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard, providing a detailed "fingerprint" of the molecule's atomic framework. Mass Spectrometry (MS) serves as a crucial secondary technique to confirm the molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides definitive structural information by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
Expertise & Causality: We use both ¹H and ¹³C NMR to build a complete picture. ¹H NMR shows the number of different types of protons and how they are connected, while ¹³C NMR reveals the number and types of carbon environments. Together, they can distinguish this compound from its isomers, such as 1-cyclohexylpiperidine, which would yield entirely different spectra.[7]
Experimental Protocol: NMR for Structural Verification
-
Standard Preparation : Accurately weigh ~5-10 mg of the this compound reference standard or test sample.
-
Dissolution : Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. The deuterated solvent is "invisible" in ¹H NMR and provides a lock signal for the spectrometer.
-
Instrumentation : Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.
-
Acquisition :
-
¹H NMR : Acquire a standard proton spectrum. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans for good signal-to-noise.
-
¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Interpretation: Expected Spectral Features While a public reference spectrum for this compound is not readily available, we can predict the key features based on its structure and data from similar molecules like piperidine and its derivatives.[8][9]
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity / Notes |
| ¹H | ~2.5 - 3.1 | Multiplets corresponding to the protons on the piperidine ring adjacent to the nitrogen. |
| ¹H | ~1.0 - 2.0 | A complex series of overlapping multiplets from the remaining cyclohexyl and piperidine ring protons. |
| ¹³C | ~55 - 65 | Signal for the C2 carbon of the piperidine ring, bonded to the cyclohexyl group. |
| ¹³C | ~45 - 50 | Signal for the C6 carbon of the piperidine ring, adjacent to the nitrogen. |
| ¹³C | ~25 - 40 | Multiple signals corresponding to the remaining carbons of both the piperidine and cyclohexyl rings. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS confirms molecular weight and provides a characteristic fragmentation pattern that serves as a secondary fingerprint.
Expertise & Causality: The gas chromatograph separates the compound from volatile impurities, and the mass spectrometer then bombards the molecule with electrons, causing it to break into predictable, charged fragments. The resulting mass spectrum is highly specific. This technique is ideal for confirming identity and assessing for volatile impurities that might not be visible by NMR.[10][11][12]
Experimental Protocol: GC-MS for Identity Confirmation
-
Standard Preparation : Prepare a dilute solution of the this compound standard (~100 µg/mL) in a volatile organic solvent like methanol or ethyl acetate.
-
Instrumentation : Use a standard GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms or equivalent).
-
GC Method :
-
Injector Temp : 250 °C
-
Oven Program : Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
-
MS Method :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 40 to 400.
-
Data Interpretation: Expected Mass Spectrum The molecular ion peak [M]⁺ should be observed at m/z 167, corresponding to the molecular weight of the free base (C₁₁H₂₁N).[13][14] Key fragment ions would arise from the cleavage of the bond between the two rings and fragmentation within the rings.
Diagram: Workflow for Identity Confirmation
Caption: Workflow for confirming the identity of this compound.
Chapter 2: Determining Purity - A Quantitative Assessment
Once identity is confirmed, the next critical step is to quantify the purity of the material. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its high resolution and sensitivity.
Expertise & Causality: We choose a reversed-phase HPLC method because it excels at separating non-polar to moderately polar compounds like this compound from potential synthesis by-products or degradation products.[15] UV detection is simple and robust for this chromophore-lacking compound at low wavelengths, though for higher sensitivity and specificity, coupling to a mass spectrometer (LC-MS) is preferable. Using formic acid in the mobile phase makes the method MS-compatible.[16]
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
-
Standard & Sample Preparation :
-
Accurately prepare a stock solution of the reference standard at ~1 mg/mL in mobile phase.
-
Prepare the test sample at the same concentration.
-
-
Instrumentation & Conditions :
-
Column : C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase : A mixture of acetonitrile and 0.1% formic acid in water. Start with a 50:50 ratio and optimize as needed.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 210 nm.
-
Injection Volume : 10 µL.
-
-
Analysis Sequence :
-
Equilibrate the system until a stable baseline is achieved.
-
Inject a blank (mobile phase) to check for system peaks.
-
Inject the reference standard to determine its retention time and peak shape.
-
Inject the test sample.
-
-
Calculation : Purity is calculated using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Comparison of Analytical Techniques
| Technique | Primary Use | Information Provided | Pros | Cons |
| NMR | Identity Confirmation | Atomic connectivity, structural isomerism | Definitive for structure | Lower sensitivity, not ideal for trace impurities |
| GC-MS | Identity & Volatile Purity | Molecular weight, fragmentation pattern, separation of volatile compounds | High sensitivity, excellent for identification | Not suitable for non-volatile or thermally labile compounds |
| HPLC-UV | Purity Quantification | Separation of non-volatile impurities, quantitative measurement | Robust, widely available, excellent for purity | UV detection can be non-specific and lacks sensitivity for some impurities |
Chapter 3: Sourcing and Management of Analytical Standards
Researchers have two primary options for obtaining an analytical standard: purchasing a Certified Reference Material (CRM) from a commercial supplier or preparing and qualifying an in-house primary standard.
Commercial Certified Reference Materials (CRMs)
CRMs are the preferred choice for most applications. They are produced by accredited vendors and come with a Certificate of Analysis (CoA) that documents their identity, purity, and the methods used for characterization.
Trustworthiness: Using a commercial standard from a reputable supplier provides a direct link to established quality systems (e.g., ISO 9001) and a documented chain of custody for the material.[17] This is crucial for work intended for regulatory submission.
Table of Commercial Suppliers
| Supplier | Product Name | CAS Number | Purity/Form |
| Sigma-Aldrich (via Enamine) | This compound hydrochloride | 51523-81-0 | ~95%, powder |
| CymitQuimica (via Apollo Scientific) | This compound | 56528-77-9 | Not specified, liquid |
| J&K Scientific (via Chem Impex) | This compound Hydrochloride | 51523-81-0 | Not specified, solid |
(Note: Availability, purity, and specifications are subject to change. Always consult the supplier's current CoA.)
In-House Primary Standards
For novel compounds or when a commercial standard is unavailable, a research lab may need to synthesize and qualify its own primary standard. This is a significant undertaking that requires rigorous characterization to prove its identity and purity.
Authoritative Grounding: The qualification of an in-house standard must be exhaustive. It involves a battery of orthogonal analytical techniques—methods that rely on different chemical or physical principles—to provide a high degree of confidence. This typically includes:
-
Structural Confirmation : ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Purity Assessment : HPLC-UV/MS, GC-MS, and elemental analysis (CHN).
-
Residual Solvent and Water Content : GC headspace analysis and Karl Fischer titration.
Diagram: Lifecycle of an Analytical Standard
Caption: Sourcing and management lifecycle for analytical standards.
Conclusion
References
-
Separation of Piperidine, 1-cyclohexyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Application Compendium Solutions for Preparative HPLC. Agilent. [Link]
-
Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase. National Center for Biotechnology Information. [Link]
-
Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. The Royal Society of Chemistry. [Link]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. ResearchGate. [Link]
-
This compound hydrochloride (C11H21N). PubChemLite. [Link]
-
1-Cyclohexylpiperidine. PubChem. [Link]
-
Phencyclidine. Wikipedia. [Link]
-
Piperidine, 1-cyclohexyl-. NIST WebBook. [Link]
-
Controlled Substance Schedules. DEA Diversion Control Division. [Link]
-
GC–MS analysis, pharmacokinetic properties, molecular docking and dynamics simulation of bioactives from Curcumis maderaspatanus to target oral cancer. National Center for Biotechnology Information. [Link]
-
Phytochemical Screening and GC-MS analysis of bioactive compounds present in ethanolic extract of aerial parts of Cyperus alopecuroides Rottb. JETIR. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. This compound | 56528-77-9 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Phencyclidine - Wikipedia [en.wikipedia.org]
- 5. Diversion Control Division | Controlled Substance Schedules [deadiversion.usdoj.gov]
- 6. scbt.com [scbt.com]
- 7. 1-Cyclohexylpiperidine | C11H21N | CID 18724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Ethylpiperidine(1484-80-6) 1H NMR spectrum [chemicalbook.com]
- 9. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 10. repository.unar.ac.id [repository.unar.ac.id]
- 11. GC–MS analysis, pharmacokinetic properties, molecular docking and dynamics simulation of bioactives from Curcumis maderaspatanus to target oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jetir.org [jetir.org]
- 13. PubChemLite - this compound hydrochloride (C11H21N) [pubchemlite.lcsb.uni.lu]
- 14. Piperidine, 1-cyclohexyl- [webbook.nist.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Separation of Piperidine, 1-cyclohexyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. This compound | CymitQuimica [cymitquimica.com]
Validating the Mechanism of Action for Piperidine-Based CNS Agents: A Comparative Guide
This guide provides a comprehensive framework for validating the mechanism of action (MOA) of piperidine-containing compounds targeting central nervous system (CNS) transporters. While the specific molecule 2-cyclohexylpiperidine is a chemical scaffold rather than an active therapeutic agent, this structure is a cornerstone of many potent neuroactive compounds. To illustrate the rigorous process of MOA validation, we will focus on a well-characterized exemplar, Methylphenidate (MPH) , and compare its pharmacological profile with alternative agents that exhibit distinct mechanisms.
This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel CNS-active compounds. We will dissect the experimental choices, provide detailed protocols, and present comparative data to offer a field-proven guide to robust MOA elucidation.
Introduction: From Scaffold to Specificity
The piperidine ring is a privileged scaffold in medicinal chemistry due to its favorable pharmacokinetic properties and its ability to be readily functionalized to achieve high affinity and selectivity for various biological targets. However, the therapeutic activity arises not from the core scaffold itself, but from the specific chemical moieties attached to it and their precise three-dimensional arrangement.
Methylphenidate, a substituted piperidine, is a widely prescribed treatment for Attention-Deficit/Hyperactivity Disorder (ADHD). Its primary mechanism is understood to be the inhibition of the Dopamine Transporter (DAT) and the Norepinephrine Transporter (NET), leading to increased extracellular concentrations of these neurotransmitters in the synaptic cleft.
To definitively establish this MOA and differentiate it from other potential mechanisms (e.g., substrate-based release, receptor agonism/antagonism), a multi-tiered validation strategy is essential. This guide will compare MPH with two other agents used in ADHD treatment that possess distinct MOAs:
-
d-Amphetamine (AMPH): A phenethylamine derivative that acts as a competitive substrate and releaser of dopamine and norepinephrine.
-
Atomoxetine (ATX): A selective norepinephrine reuptake inhibitor (NRI).
By comparing the experimental signatures of these three compounds, we can create a clear decision-making framework for characterizing novel piperidine-based molecules.
The Experimental Cascade for MOA Validation
A robust validation workflow proceeds from initial binding affinity to functional cellular activity and finally to in vivo target engagement and physiological outcomes. This progression ensures that the observed effects are directly attributable to the intended molecular interaction.
Caption: A tiered experimental workflow for MOA validation.
Tier 1: Radioligand Binding Assays for Target Affinity
Causality: The first step is to determine if the compound physically interacts with the presumed targets. Radioligand binding assays quantify the affinity (Ki) of a test compound for a specific receptor or transporter by measuring its ability to displace a known radioactive ligand. A high affinity for DAT and NET, with significantly lower affinity for the Serotonin Transporter (SERT) and other off-targets, would be the initial signature for an MPH-like compound.
Comparative Data Summary:
| Compound | DAT Affinity (Ki, nM) | NET Affinity (Ki, nM) | SERT Affinity (Ki, nM) | Selectivity (DAT/SERT) |
| Methylphenidate (MPH) | ~100[1] | ~100[1] | >100,000[1] | >1000 |
| d-Amphetamine (AMPH) | ~600[1] | ~70-100[1] | ~20,000-40,000[1] | ~33-67 |
| Atomoxetine (ATX) | Low affinity | High affinity (~5)[2][3] | Low affinity[2][3] | N/A |
Note: Ki values can vary between studies based on experimental conditions.
Interpretation:
-
MPH shows potent and roughly equal affinity for DAT and NET, with negligible affinity for SERT.[1][4][5] This profile is consistent with a dual dopamine-norepinephrine reuptake inhibitor.
-
AMPH displays the highest affinity for NET, followed by DAT, and is also very weak at SERT.[1]
-
ATX is highly selective for NET, distinguishing it clearly from MPH and AMPH.[2][3]
Protocol: Radioligand Binding Assay for DAT
-
Preparation of Membranes: Homogenize rat striatal tissue (a region rich in DAT) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 20 min). Wash the pellet by resuspension and re-centrifugation. Resuspend the final pellet in assay buffer.
-
Assay Setup: In a 96-well plate, combine:
-
Membrane preparation (e.g., 100-200 µg protein).
-
Radioligand (e.g., 1-2 nM [³H]WIN 35,428 for DAT).
-
Varying concentrations of the test compound (e.g., 0.1 nM to 100 µM) or vehicle.
-
For non-specific binding determination, add a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Tier 2: Functional Assays for Mechanism Discrimination
Causality: High affinity does not reveal the functional consequence of binding. The compound could be an inhibitor (blocker), a substrate (transported by and/or promoting reverse transport), or have no functional effect. Synaptosomal uptake and release assays are critical for this differentiation. A pure reuptake inhibitor like MPH will block the uptake of a radioactive substrate (e.g., [³H]dopamine) but will not cause its release. In contrast, a releasing agent like amphetamine will both inhibit uptake and actively promote the efflux of pre-loaded [³H]dopamine.
Caption: Differentiating inhibitors from releasers.
Comparative Data Summary:
| Compound | [³H]DA Uptake Inhibition (IC₅₀, nM) | [³H]DA Efflux (Release) (EC₅₀, nM) | Mechanism |
| Methylphenidate (MPH) | Potent (~100-300)[6][7] | No significant efflux[7] | Reuptake Inhibitor |
| d-Amphetamine (AMPH) | Potent (~50-100)[8] | Potent (~20-50)[8] | Releaser / Substrate |
| Atomoxetine (ATX) | Weak / Inactive | No significant efflux | NRI (not active at DAT) |
Interpretation:
-
MPH potently inhibits dopamine uptake without causing release, the classic signature of a transport blocker.[7][9]
-
AMPH is a potent inhibitor of uptake but also potently stimulates dopamine efflux, confirming its role as a substrate and releasing agent.[8][10][11] This is a fundamentally different mechanism from MPH.
-
ATX shows no significant activity in either assay, as expected from its DAT-sparing profile.
Protocol: Synaptosomal [³H]Dopamine Uptake Inhibition Assay
-
Synaptosome Preparation: Prepare synaptosomes (resealed nerve terminals) from fresh rat striatal tissue using a series of homogenization and differential centrifugation steps.
-
Pre-incubation: Aliquot synaptosomes into assay tubes. Pre-incubate them for 10 minutes at 37°C with various concentrations of the test compound.
-
Uptake Initiation: Add a fixed concentration of [³H]Dopamine (e.g., 10-20 nM) to each tube to start the uptake reaction.
-
Uptake Termination: After a short incubation period (e.g., 5 minutes), rapidly terminate the uptake by adding ice-cold buffer and filtering through a glass fiber filter using a cell harvester.
-
Quantification & Analysis: Wash the filters, add scintillation cocktail, and count radioactivity. Determine the IC₅₀ value as described in the binding assay protocol. This protocol can be adapted for cell lines expressing the transporter of interest.[12][13][14]
Tier 3: In Vivo Microdialysis for Target Engagement
Causality: To confirm that the in vitro mechanism translates to a living system, in vivo microdialysis is the gold standard.[15][16] This technique measures the concentration of neurotransmitters in the extracellular space of a specific brain region (e.g., the nucleus accumbens or prefrontal cortex) in a freely moving animal. A reuptake inhibitor like MPH is expected to cause a significant, dose-dependent increase in extracellular dopamine and norepinephrine levels by blocking their clearance.[4][17] Comparing the magnitude and time course of these changes with those induced by AMPH or ATX provides powerful validation of the MOA.
Expected Outcomes:
-
MPH: Should produce a robust increase in extracellular DA and NE. On average, methylphenidate can cause a 3 to 4-fold increase in dopamine and norepinephrine in the striatum and prefrontal cortex.[4]
-
AMPH: Should cause a more rapid and typically larger increase in extracellular DA and NE due to its dual action of reuptake inhibition and active release.[10][18]
-
ATX: Should selectively increase extracellular NE, with little to no effect on DA levels in the striatum, but may increase DA in the prefrontal cortex where DAT expression is low and NE is cleared by NET.[2][19]
Protocol: In Vivo Microdialysis in Rat Striatum
-
Surgical Implantation: Anesthetize a rat and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[15][20]
-
Basal Level Collection: Allow the system to equilibrate for 1-2 hours. Collect baseline dialysate samples every 10-20 minutes for at least one hour to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer the test compound (e.g., via intraperitoneal injection) and continue collecting dialysate samples.
-
Sample Analysis: Analyze the concentration of dopamine, norepinephrine, and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[15][20]
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the average baseline concentration for each animal. Plot the mean percent baseline vs. time for each treatment group.
Conclusion
Validating the mechanism of action for a novel piperidine-based compound requires a systematic and comparative approach. By progressing through a logical sequence of experiments—from in vitro binding affinity to functional discrimination and finally to in vivo target engagement—a clear and defensible pharmacological profile can be established.
Using Methylphenidate, d-Amphetamine, and Atomoxetine as benchmarks, this guide illustrates how specific experimental signatures can differentiate a pure reuptake inhibitor from a releasing agent or a selective single-transporter blocker. A compound that demonstrates high affinity for DAT and NET, potently inhibits neurotransmitter uptake without inducing efflux, and dose-dependently increases extracellular dopamine and norepinephrine in vivo can be confidently classified as having a Methylphenidate-like mechanism of action. This rigorous, multi-tiered validation is crucial for advancing promising new chemical entities in the drug development pipeline.
References
- Measuring Dopamine Release In Vivo: An Application Note on Microdialysis. Benchchem.
-
Han DD, Gu HH. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacol. 2006;6:6. Available from: [Link]
-
Stallings DL, Ragsdale FR. Amphetamine. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024. Available from: [Link]
-
Methylphenidate. Wikipedia. Available from: [Link]
-
Kowalczyk M, Zięba A, Zaprutko T, Ratajczak P, Nowakowska E. Differential Pharmacokinetics and Pharmacodynamics of Methylphenidate Enantiomers. Pharmaceuticals (Basel). 2021;14(9):885. Available from: [Link]
-
Yu G, Li G-F, Markowitz JS. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review. Front Psychiatry. 2022;13:863349. Available from: [Link]
-
Luethi D, Hoener MC, Liechti ME. Pharmacological profile of methylphenidate-based designer drugs. Neuropharmacology. 2018;134(Pt A):133-140. Available from: [Link]
-
Shou M, Ferrario CR, Schultz KN, Robinson TE, Kennedy RT. Monitoring Dopamine in Vivo by Microdialysis Sampling and On-Line CE-Laser-Induced Fluorescence. Anal Chem. 2006;78(19):6717-6725. Available from: [Link]
-
Gatley SJ, Pan D, Chen R, et al. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Drug Alcohol Depend. 1996;43(1-2):117-123. Available from: [Link]
-
Nijhout HF, Reed MC, Budu-Grajdeanu P, et al. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Anal Chem. 2016;88(12):6257-6263. Available from: [Link]
-
Atomoxetine. Wikipedia. Available from: [Link]
-
Andersen J, Schiøtt B, Kristensen AS. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. J Biol Chem. 2016;291(22):11849-11860. Available from: [Link]
-
Yorgason JT, Jones SR, España RA. AMPHETAMINE AUGMENTS VESICULAR DOPAMINE RELEASE IN THE DORSAL AND VENTRAL STRIATUM THROUGH DIFFERENT MECHANISMS. Neuropsychopharmacology. 2014;39(4):1011-1019. Available from: [Link]
-
Chen K-C. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma. J Neurochem. 2008;104(2):525-537. Available from: [Link]
-
T. S, M. F, G. Z, et al. Unravelling the effects of methylphenidate on the dopaminergic and noradrenergic functional circuits. Mol Psychiatry. 2021;26(10):5889-5900. Available from: [Link]
-
Saunders C, Ferrer JV, Shi L, et al. Amphetamine-induced loss of human dopamine transporter activity: An internalization-dependent and cocaine-sensitive mechanism. Proc Natl Acad Sci U S A. 2000;97(12):6850-6855. Available from: [Link]
-
Calipari ES, Ferris MJ. Amphetamine Mechanisms and Actions at the Dopamine Terminal Revisited. J Neurosci. 2013;33(21):8923-8925. Available from: [Link]
-
How Amphetamines Affect the Brain & Body | Effects, Risks & Addiction. American Addiction Centers. Available from: [Link]
-
2-Minute Neuroscience: Amphetamine. YouTube. Available from: [Link]
-
Rudrawar S, El-Khoury O, El Hage C, D'Souza S, Minchin R, Bowen M. Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. ACS Omega. 2022;7(40):35427-35439. Available from: [Link]
-
In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. Available from: [Link]
-
Ding Y-S, Naganawa M, Gallezot J-D, et al. Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD. ResearchGate. Available from: [Link]
-
De La Garza R 2nd, Ashby CR Jr. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opin Drug Discov. 2014;9(6):675-689. Available from: [Link]
-
DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. DiscoverX. Available from: [Link]
-
atomoxetine. ClinPGx. Available from: [Link]
-
Aggarwal S, Mortensen OV. In vitro assays for the functional characterization of the dopamine transporter (DAT). Curr Protoc Pharmacol. 2017;79:12.17.1-12.17.21. Available from: [Link]
-
Lee M, Park J, Namkung Y. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Int J Mol Sci. 2021;22(16):8987. Available from: [Link]
-
Ding YS, Naganawa M, Gallezot JD, et al. Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: implications on treatment of depression and ADHD. Neuroimage. 2014;86:164-171. Available from: [Link]
-
Aggarwal S, Mortensen OV. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Curr Protoc Pharmacol. 2017;79:12.17.1-12.17.21. Available from: [Link]
-
Luethi D, Liechti ME. Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. Int J Neuropsychopharmacol. 2020;23(5):299-308. Available from: [Link]
Sources
- 1. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Methylphenidate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Amphetamine Mechanisms and Actions at the Dopamine Terminal Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. AMPHETAMINE AUGMENTS VESICULAR DOPAMINE RELEASE IN THE DORSAL AND VENTRAL STRIATUM THROUGH DIFFERENT MECHANISMS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Unravelling the effects of methylphenidate on the dopaminergic and noradrenergic functional circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 18. recoveryteam.org [recoveryteam.org]
- 19. Atomoxetine - Wikipedia [en.wikipedia.org]
- 20. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-Cyclohexylpiperidine
As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. 2-Cyclohexylpiperidine, a valuable building block in pharmaceutical development and neuroscience research, requires meticulous handling not only during its application but, critically, through its disposal.[1] This guide provides a procedural framework grounded in safety and regulatory compliance, ensuring that the disposal of this compound and its associated waste is conducted with the highest standards of laboratory practice. The causality behind each step is explained to build a protocol that is not just followed, but understood.
Hazard Assessment: The Foundation of Safe Disposal
Before any disposal protocol is initiated, a thorough understanding of the inherent risks is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, the hazardous properties of its parent compound, piperidine, and its isomer, 1-cyclohexylpiperidine, provide a robust basis for risk assessment. Piperidine is classified as a highly flammable liquid that is toxic, harmful if swallowed, and causes severe skin burns and eye damage.[2][3] The isomer 1-Cyclohexylpiperidine is known to be harmful if swallowed, and causes significant skin, eye, and respiratory irritation.[4]
Causality: Assuming a similar hazard profile for this compound is a critical precautionary principle. This proactive stance ensures that handling and disposal procedures are sufficiently stringent to protect laboratory personnel and the environment.
| Hazard Category | Classification based on Related Compounds | Primary Risk |
| Acute Toxicity | Harmful if swallowed, Toxic in contact with skin or if inhaled.[4] | Chemical exposure can lead to immediate health effects. |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[4][5] | Direct contact can cause chemical burns and tissue damage. |
| Eye Damage | Causes serious eye damage.[4] | Vapors or splashes can lead to irreversible eye injury. |
| Flammability | Highly flammable liquid and vapor.[3] | Vapors can travel to an ignition source and flash back.[6] |
Immediate Safety & Handling Requirements:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile rubber), safety goggles with side shields or a face shield, and a flame-retardant lab coat.[7][8]
-
Ventilation: All handling of this compound waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[7]
Step-by-Step Waste Management & Containment Protocol
Proper segregation and containment are the most critical operational steps in preventing laboratory accidents and ensuring regulatory compliance.
Step 1: Waste Identification and Segregation
-
Liquid Waste: Collect all solutions containing this compound, including reaction residues and solvent rinsates, in a dedicated hazardous waste container.
-
Solid Waste: Any material contaminated with this compound, such as gloves, absorbent pads, and weighing papers, must be disposed of as solid hazardous waste.[9] Place these items in a separate, clearly labeled solid waste container.
-
Empty Containers: "Empty" containers that once held the chemical must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). This rinsate is hazardous and must be collected in the liquid waste container.[9] The rinsed container can then be managed according to your institution's guidelines.
Causality: Segregating waste streams is crucial to prevent dangerous chemical reactions. This compound, as an amine, is incompatible with strong oxidizing agents, acids, and acid chlorides.[9][10] Accidental mixing in a single waste container could lead to violent reactions, gas evolution, or fire.
Step 2: Waste Container Selection and Labeling
-
Container Material: Use containers made of a compatible material, such as high-density polyethylene (HDPE) or glass. Ensure the container has a secure, vapor-tight lid.
-
Labeling: The container must be labeled clearly and immediately upon the first addition of waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all components and their approximate concentrations.
-
The relevant hazard pictograms (e.g., corrosive, flammable, toxic).
-
Step 3: Storage of Waste
-
Store sealed waste containers in a designated hazardous waste accumulation area.[7]
-
This area must be secure, well-ventilated, and equipped with secondary containment (such as a chemical-resistant tub) to contain potential leaks.[9]
-
Ensure the storage area is away from heat sources, open flames, and incompatible materials.[9]
Spill Management & Emergency Decontamination
Preparedness is key to mitigating the impact of an accidental release.
Experimental Protocol: Spill Neutralization and Cleanup
-
Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the affected area. Restrict access and remove all ignition sources.[6]
-
Ventilate: Ensure the area is well-ventilated, preferably under a chemical fume hood.
-
Absorb: For small spills, cover the liquid with an inert absorbent material such as sand, dry lime, soda ash, or vermiculite.[6][11] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate:
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department immediately.
The Final Disposal Pathway: Ensuring Compliance
The ultimate disposal of this compound waste must be handled by professionals to ensure it does not harm the environment.
-
Do Not Drain Dispose: Under no circumstances should this compound or its rinsates be poured down the drain.[2][14] This can contaminate waterways and damage aquatic life.
-
Contact EHS: Your institution's EHS department is the primary resource for disposal.[7] They will coordinate with licensed hazardous waste disposal contractors.
-
Documentation: Complete all required waste disposal forms accurately. This creates a legal "cradle-to-grave" record of the waste, which is required by regulatory bodies like the Environmental Protection Agency (EPA).[6]
Visualized Disposal Workflow
This diagram outlines the decision-making and procedural flow for the proper management of this compound waste.
Caption: Decision workflow for this compound waste management.
By adhering to this comprehensive disposal guide, researchers can ensure they are not only protecting themselves and their colleagues but are also acting as responsible stewards of the environment.
References
-
New Jersey Department of Health. HAZARD SUMMARY: PIPERIDINE. Available from: [Link]
-
Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. Available from: [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. Available from: [Link]
-
Ashland. Product Stewardship Summary - 2-Pyrrolidinone, 1-cyclohexyl-. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Piperidine. Available from: [Link]
-
Penta chemicals. Piperidine - SAFETY DATA SHEET. Available from: [Link]
-
J&K Scientific. This compound Hydrochloride | 51523-81-0. Available from: [Link]
-
PubChem. 1-Cyclohexylpiperidine | C11H21N | CID 18724. Available from: [Link]
-
PubMed. Fastidious chemical decontamination after cyclophosphamide vial breakage in a compounding unit. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Available from: [Link]
-
ResearchGate. (PDF) CHEMICAL INCOMPATIBILITIES OF I.V ADMIXTURE COMBINATIONS IN ICU, ORTHOPEDIC AND EMERGENCY UNITS OF VARIOUS HOSPITALS AND MEDICAL CENTERS IN SANA'A, YEMEN. Available from: [Link]
-
HUG. DRUG INCOMPATIBILITIES. Available from: [Link]
-
Unknown Source. Incompatibility (Geçimsizlik). Available from: [Link]
-
IIP Series. Chapter- 18 Pharmaceutical Incompatibilities-II. Available from: [Link]
-
DEA Diversion Control Division. Controlled Substance Schedules. Available from: [Link]
-
University of Nevada, Reno. Partial List of Chemical Incompatibilities | Environmental Health & Safety. Available from: [Link]
-
GERPAC. Fastidious chemical decontamination after cyclophosphamide vial breaking in a compounding unit. Available from: [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemos.de [chemos.de]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. 1-Cyclohexylpiperidine | C11H21N | CID 18724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. carlroth.com [carlroth.com]
- 6. nj.gov [nj.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ashland.com [ashland.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. Fastidious chemical decontamination after cyclophosphamide vial breakage in a compounding unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gerpac.eu [gerpac.eu]
- 14. fishersci.com [fishersci.com]
Navigating the Safe Handling of 2-Cyclohexylpiperidine: A Guide for Laboratory Professionals
For researchers engaged in the nuanced fields of pharmaceutical development and neuroscience, the ability to handle specialized chemical reagents with precision and safety is paramount.[1] 2-Cyclohexylpiperidine, a notable building block in the synthesis of analgesics, anti-inflammatory drugs, and a tool in neurotransmitter system research, demands a comprehensive understanding of its handling requirements.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary protocols. Our objective is to empower you with the expertise to maintain a safe and efficient laboratory environment.
Hazard Assessment and Engineering Controls: The First Line of Defense
This compound and related compounds present a multi-faceted hazard profile that necessitates a proactive safety strategy. The primary risks include skin and eye irritation, potential respiratory irritation, and harm if swallowed.[2] Therefore, engineering controls are not merely recommended; they are the bedrock of safe handling.
Primary Engineering Control: The Chemical Fume Hood
All handling of this compound must be conducted within a properly functioning chemical fume hood.[3] This is to mitigate the risk of inhaling vapors, which can cause respiratory irritation. The fume hood's constant airflow serves to dilute and exhaust any airborne contaminants, protecting the user.
Secondary Engineering Controls:
-
Safety Shower and Eyewash Station: These must be readily accessible and within close proximity to the workstation.[4] In the event of accidental skin or eye contact, immediate and thorough flushing is critical.
-
Ventilation Systems: Ensure general laboratory ventilation is adequate to prevent the accumulation of vapors in the broader workspace.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of Personal Protective Equipment (PPE) is a critical, non-negotiable aspect of handling this compound. Each component of your PPE ensemble serves a specific protective function.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact, which can cause irritation and burns. Gloves must be inspected for integrity before each use.[3] |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against splashes that can cause serious eye damage.[2] |
| Body Protection | Lab coat and, if necessary, protective clothing | To shield the skin from accidental spills and contamination.[3] |
| Respiratory Protection | Government-approved respirator (if engineering controls are insufficient) | To prevent the inhalation of vapors that may cause respiratory irritation.[4] |
Procedural Guidance: A Step-by-Step Operational Plan
A systematic approach to handling, from preparation to disposal, is crucial for minimizing risk.
Preparation and Handling
-
Pre-Handling Check: Before starting any procedure, ensure the fume hood is operational, and all necessary PPE is correctly worn.
-
Dispensing: When transferring the chemical, do so slowly and carefully to avoid splashing. Use appropriate tools for transfer.
-
Avoid Inhalation and Contact: At all times, avoid breathing vapors and prevent contact with skin, eyes, and clothing.[4]
-
Post-Handling: Upon completion of work, wash hands and any exposed skin thoroughly with soap and water.[2]
Storage
-
Container Integrity: Keep the container tightly closed when not in use.[3]
-
Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
Spill Management
In the event of a spill, immediate and appropriate action is required:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.
-
Contain: For small spills, use an inert absorbent material to contain the substance.
-
Clean-Up: Carefully sweep or scoop up the absorbed material and place it in a suitable, labeled container for disposal.[4]
-
Ventilate: Ensure the area is well-ventilated to disperse any remaining vapors.
Emergency Procedures: A Plan for the Unexpected
Despite all precautions, accidents can happen. A clear and practiced emergency plan is vital.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water.[4] Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3] |
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound is not only a matter of safety but also of environmental responsibility and regulatory compliance.
-
Waste Characterization: this compound should be treated as a hazardous chemical waste.
-
Containerization: Collect waste in a dedicated, properly labeled, and sealed container.
-
Professional Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5] Do not dispose of this chemical down the drain or in the regular trash.[5]
Visualizing the Workflow: A Path to Safe Handling
The following diagram illustrates the key decision points and actions in the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet for 1-Boc-4-cyclohexylamino-piperidine.
-
PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
DEA Diversion Control Division. (n.d.). Controlled Substance Schedules. Retrieved from [Link]
-
U.S. Food & Drug Administration. (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]
- Benchchem. (n.d.). Navigating the Safe Disposal of Cyclohexyl-phenyl-methanone Oxime: A Procedural Guide.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
